molecular formula C6H5N3 B581183 3-Ethynylpyrazin-2-amine CAS No. 1005349-13-2

3-Ethynylpyrazin-2-amine

Cat. No.: B581183
CAS No.: 1005349-13-2
M. Wt: 119.127
InChI Key: JIXOVARXVOUXKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethynylpyrazin-2-amine is a high-value chemical building block primarily utilized in organic synthesis and pharmaceutical research . Its molecular structure, featuring an ethynyl group attached to a pyrazinamine core, enables efficient participation in metal-catalyzed coupling reactions, such as the Sonogashira reaction . This allows researchers to create complex molecular architectures and conjugated systems, which are essential in modern drug discovery programs. The compound is particularly valuable in the synthesis of heterocyclic compounds that are investigated as potential therapeutic agents for various diseases . While specific handling data for this compound is not available, analogs with similar amine and ethynyl functionalities are recommended to be stored in a dark place under an inert atmosphere at 2-8°C to maintain stability . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-ethynylpyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3/c1-2-5-6(7)9-4-3-8-5/h1,3-4H,(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIXOVARXVOUXKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=NC=CN=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60671896
Record name 3-Ethynylpyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60671896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1005349-13-2
Record name 3-Ethynylpyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60671896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 3-Ethynylpyrazin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical properties, potential synthetic routes, and inferred biological significance of 3-Ethynylpyrazin-2-amine. The information is intended to serve as a foundational resource for researchers in medicinal chemistry and drug discovery.

Core Chemical Properties

This compound is a heterocyclic compound featuring a pyrazine ring substituted with an amine and an ethynyl group. Its structure suggests potential as a versatile building block in the synthesis of more complex molecules, particularly in the development of kinase inhibitors and other targeted therapeutics.

The known and predicted properties of this compound are summarized in the table below. This data is crucial for understanding its behavior in chemical reactions and biological systems.

PropertyValueSource(s)
IUPAC Name This compound[1]
CAS Number 1005349-13-2[2][3]
Molecular Formula C₆H₅N₃[1][2][4]
Molar Mass 119.12 g/mol [2][4]
Boiling Point 291 °C at 760 mmHg[2]
SMILES C#CC1=NC=CN=C1N[1]
InChIKey JIXOVARXVOUXKF-UHFFFAOYSA-N[1]
Predicted XlogP -0.3[1]
Topological Polar Surface Area (TPSA) 51.8 Ų[4]
Hydrogen Bond Donors 1[4]
Hydrogen Bond Acceptors 3[4]
Rotatable Bonds 0[4]

Synthesis and Experimental Protocols

A plausible and widely used method to introduce an ethynyl group onto an aromatic ring is the Sonogashira cross-coupling reaction. The proposed workflow would involve:

  • Starting Material : A suitable precursor, such as 3-halo-2-aminopyrazine (e.g., 3-bromo- or 3-iodopyrazin-2-amine).

  • Coupling Partner : A protected acetylene source, such as trimethylsilylacetylene (TMSA).

  • Catalyst System : A palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI).

  • Base and Solvent : A suitable base, such as triethylamine (NEt₃) or diisopropylethylamine (DIPEA), in a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).

  • Deprotection : Removal of the silyl protecting group (e.g., using a fluoride source like TBAF or a base like K₂CO₃ in methanol) to yield the final product.

The following diagram illustrates a generalized workflow for the synthesis, purification, and characterization of a target compound like this compound.

G cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Characterization start 1. Reactant Preparation (3-halopyrazin-2-amine, TMSA) reaction 2. Sonogashira Coupling (Pd/Cu catalyst, Base, Solvent) start->reaction deprotection 3. Deprotection Step (e.g., TBAF or K2CO3/MeOH) reaction->deprotection extraction 4. Aqueous Work-up (Extraction with organic solvent) deprotection->extraction purify 5. Chromatography (e.g., Column Chromatography) extraction->purify nmr NMR Spectroscopy (1H, 13C) purify->nmr ms Mass Spectrometry (MS) purify->ms hplc Purity Analysis (HPLC) purify->hplc final_product Pure this compound nmr->final_product ms->final_product hplc->final_product

Caption: Generalized workflow for chemical synthesis and characterization.

Potential Biological Activity and Signaling Pathways

Direct experimental data on the biological activity of this compound is limited. However, the pyrazine scaffold is a well-established pharmacophore found in numerous bioactive molecules. Furthermore, analysis of structurally similar compounds provides valuable insights into its potential therapeutic applications.

A derivative of a related compound, imidazo[1,2-a]pyrazin-3-ylethynyl, has been identified as a potent dual inhibitor of Discoidin Domain Receptors 1 and 2 (DDR1 and DDR2).[5] These receptor tyrosine kinases are implicated in inflammatory diseases. The inhibitor was found to block lipopolysaccharide (LPS)-induced interleukin 6 (IL-6) release in vitro, demonstrating significant anti-inflammatory effects.[5]

The signaling pathway inhibited by this related compound is illustrated below. Given the structural similarity, it is plausible that derivatives of this compound could be explored as inhibitors of similar kinase-mediated pathways.

DDR_Inhibition_Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Activates Downstream Downstream Signaling (e.g., NF-κB pathway) TLR4->Downstream DDR1_2 DDR1 / DDR2 Receptor Tyrosine Kinases DDR1_2->Downstream Modulates IL6 IL-6 Gene Transcription & Protein Release Downstream->IL6 Induces Inflammation Inflammation IL6->Inflammation Promotes Inhibitor Related Pyrazine Inhibitor (e.g., Compound 5n) Inhibitor->DDR1_2 Inhibits

Caption: Inhibition of DDR1/DDR2 signaling by a related pyrazine compound.

Derivatives of the closely related pyrazole and pyrazine heterocycles have demonstrated a wide range of biological activities, including:

  • Antimicrobial effects [6][7]

  • Anti-inflammatory properties [7][8]

  • Antiviral activity [9]

This suggests that this compound is a promising starting point for developing novel therapeutic agents across various disease areas.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound was not identified. However, data for the structurally similar 6-Chloro-3-ethynylpyrazin-2-amine provides guidance on potential hazards.[10] Researchers should handle this compound with similar precautions until specific data is available.

Hazard Information (for 6-Chloro-3-ethynylpyrazin-2-amine)DetailsSource
GHS Pictogram GHS07 (Exclamation Mark)[10]
Signal Word Warning[10]
Hazard Statements H302: Harmful if swallowed.[10]
H315: Causes skin irritation.[10]
H319: Causes serious eye irritation.[10]
H335: May cause respiratory irritation.[10]
Storage Store under inert gas (Nitrogen or Argon) at 2–8 °C.[2][4]

Standard Handling Precautions:

  • Use only in a well-ventilated area or under a chemical fume hood.[10][11]

  • Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[10]

  • Avoid breathing dust, fumes, or vapors.[10]

  • Wash hands thoroughly after handling.[10]

  • Keep away from heat, sparks, and open flames.[11]

Conclusion

This compound is a valuable heterocyclic building block with significant potential in drug discovery. Its physicochemical properties make it suitable for a variety of chemical transformations, particularly for creating libraries of compounds for screening. While direct biological data is sparse, the known activities of structurally related pyrazine derivatives, especially as kinase inhibitors, highlight promising avenues for future research and development. Further investigation is warranted to fully characterize its synthetic utility, biological activity, and safety profile.

References

In-Depth Technical Guide: 3-Ethynylpyrazin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 1005349-13-2

This technical guide provides a comprehensive overview of 3-Ethynylpyrazin-2-amine, a heterocyclic amine of interest to researchers, scientists, and drug development professionals. The document details its chemical properties, a plausible synthetic route, and explores its potential biological activities based on the known pharmacology of related pyrazine derivatives.

Physicochemical Properties

This compound is a small molecule with the following key characteristics:

PropertyValue
CAS Number 1005349-13-2
Molecular Formula C₆H₅N₃
Molecular Weight 119.12 g/mol
Boiling Point 291 °C at 760 mmHg[1]
Storage Conditions Under inert gas (nitrogen or Argon) at 2–8 °C[1]

Synthesis

The proposed synthetic pathway would involve the coupling of a 3-halopyrazin-2-amine (e.g., 3-chloro- or 3-bromopyrazin-2-amine) with a protected or terminal alkyne, such as trimethylsilylacetylene, followed by deprotection if necessary.

Logical Workflow for Synthesis:

G start Start with 3-Halopyrazin-2-amine reagents React with (Trimethylsilyl)acetylene start->reagents Step 1 catalysis Catalyze with Pd(PPh₃)₂Cl₂ / CuI in the presence of a base (e.g., Et₃N) reagents->catalysis Step 2 coupling Sonogashira Coupling Reaction catalysis->coupling intermediate Formation of 3-((Trimethylsilyl)ethynyl)pyrazin-2-amine coupling->intermediate deprotection Deprotection of TMS group (e.g., with K₂CO₃ in Methanol) intermediate->deprotection Step 3 product Final Product: This compound deprotection->product

Caption: Proposed Sonogashira coupling synthesis of this compound.

Experimental Protocol: General Sonogashira Coupling

The following is a general protocol for a Sonogashira coupling reaction that can be adapted for the synthesis of this compound.[4][5]

Materials:

  • 3-Halopyrazin-2-amine (1.0 eq)

  • (Trimethylsilyl)acetylene (1.2 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 eq)

  • Copper(I) iodide (CuI) (0.04 eq)

  • Triethylamine (Et₃N) (2.0 eq)

  • Anhydrous and degassed solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

Procedure:

  • To a dry reaction flask under an inert atmosphere (e.g., argon or nitrogen), add 3-halopyrazin-2-amine, Pd(PPh₃)₂Cl₂, and CuI.

  • Add the anhydrous, degassed solvent, followed by triethylamine.

  • Add (trimethylsilyl)acetylene dropwise to the stirred solution.

  • The reaction mixture is typically stirred at room temperature or gently heated (e.g., 50-70 °C) and monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography on silica gel.

Deprotection of the Trimethylsilyl (TMS) Group: If trimethylsilylacetylene is used, the resulting TMS-protected intermediate will require deprotection. A common method involves stirring the intermediate with a mild base such as potassium carbonate in methanol at room temperature.

Potential Biological Activities and Signaling Pathways

While specific biological data for this compound is not currently available, the pyrazine and pyrazole scaffolds are prevalent in many biologically active compounds. This suggests that this compound could exhibit a range of pharmacological activities, most notably as a kinase inhibitor or an antimicrobial agent.

Kinase Inhibition

Numerous pyrazine and pyrazole derivatives have been identified as potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer.

Potential Signaling Pathway Involvement:

Many small molecule kinase inhibitors targeting pathways such as the one initiated by Fibroblast Growth Factor Receptors (FGFRs) have been developed. These inhibitors typically bind to the ATP-binding pocket of the kinase domain, preventing the phosphorylation of downstream substrates and thereby inhibiting cell proliferation and survival. It is plausible that this compound could act as an inhibitor in similar signaling cascades.

G fgf FGF fgfr FGFR fgf->fgfr pi3k PI3K fgfr->pi3k ras RAS fgfr->ras plc PLCγ fgfr->plc akt AKT pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation, Survival, Angiogenesis mtor->proliferation raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk erk->proliferation dag DAG plc->dag pkc PKC dag->pkc pkc->proliferation inhibitor This compound (Potential Inhibitor) inhibitor->fgfr

Caption: Potential inhibition of the FGFR signaling pathway by this compound.

Experimental Protocol: General Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)

This protocol outlines a general method for assessing the inhibitory activity of a compound against a specific kinase.

Materials:

  • Recombinant kinase

  • Kinase-specific substrate

  • ATP

  • ADP-Glo™ Kinase Assay kit (Promega)

  • This compound (dissolved in DMSO)

  • Assay buffer

  • White, opaque 96-well plates

Procedure:

  • Prepare serial dilutions of this compound in the appropriate assay buffer.

  • In a 96-well plate, add the kinase and the test compound at various concentrations. Include a positive control (kinase with a known inhibitor) and a negative control (kinase with DMSO).

  • Initiate the reaction by adding the kinase-specific substrate and ATP.

  • Incubate the plate at the optimal temperature for the kinase for a specified period (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced according to the ADP-Glo™ Kinase Assay kit instructions. This typically involves a two-step process of depleting unused ATP and then converting ADP to ATP, which drives a luciferase-based reaction.

  • Measure the luminescence signal using a plate reader.

  • Calculate the percentage of kinase inhibition for each concentration of the test compound and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Antimicrobial Activity

Pyrazine derivatives are also known for their antimicrobial properties. For instance, various N-substituted 3-aminopyrazine-2-carboxamides have demonstrated activity against Mycobacterium tuberculosis and other bacteria and fungi.[6]

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

Materials:

  • Bacterial or fungal strain of interest

  • Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria)

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Sterile 96-well microplates

Procedure:

  • Prepare a standardized inoculum of the microorganism in the growth medium.

  • Prepare serial two-fold dilutions of this compound in the growth medium in the wells of a 96-well plate.

  • Add the microbial inoculum to each well. Include a positive control (microorganism with no compound) and a negative control (medium only).

  • Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • After incubation, visually inspect the wells for microbial growth (turbidity). The MIC is the lowest concentration of the compound that completely inhibits visible growth.

Conclusion

This compound is a molecule with significant potential for further investigation in the fields of medicinal chemistry and drug discovery. Based on its structural similarity to known bioactive compounds, it is a promising candidate for evaluation as a kinase inhibitor and an antimicrobial agent. The synthetic and experimental protocols outlined in this guide provide a foundation for researchers to explore the properties and potential applications of this compound. Further studies are warranted to elucidate its specific biological targets and mechanisms of action.

References

An In-depth Technical Guide to the Molecular Structure of 3-Ethynylpyrazin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and potential biological relevance of 3-Ethynylpyrazin-2-amine. The information is curated for researchers in medicinal chemistry, materials science, and drug development.

Molecular Structure and Properties

This compound is a heterocyclic aromatic compound featuring a pyrazine ring substituted with an ethynyl and an amine group. This unique combination of functional groups makes it an interesting candidate for further investigation in various scientific fields.

Structural Identifiers

The fundamental structural properties of this compound are summarized in the table below.

PropertyValue
Molecular Formula C₆H₅N₃
Molar Mass 119.12 g/mol
SMILES C#CC1=NC=CN=C1N
InChI InChI=1S/C6H5N3/c1-2-5-6(7)9-4-3-8-5/h1,3-4H,(H2,7,9)
InChIKey JIXOVARXVOUXKF-UHFFFAOYSA-N
CAS Number 178653-73-1
Physicochemical Properties
PropertyValue
Boiling Point 291°C at 760 mmHg (Predicted)[1]
Storage Conditions Under inert gas (Nitrogen or Argon) at 2–8 °C[1]
Sensitivity Irritant[1]

Synthesis Protocol

The synthesis of this compound can be achieved via a Sonogashira coupling reaction, a powerful method for the formation of C-C bonds between a terminal alkyne and an aryl or vinyl halide.[2][3] A plausible synthetic route involves the coupling of a 3-halo-2-aminopyrazine with a protected acetylene, followed by deprotection.

Reaction Scheme

Synthesis_of_3_Ethynylpyrazin_2_amine 2-Amino-3-halopyrazine 2-Amino-3-halopyrazine Intermediate 2-Amino-3-((trimethylsilyl)ethynyl)pyrazine 2-Amino-3-halopyrazine->Intermediate Pd catalyst, Cu(I) cocatalyst, Base (e.g., Et3N), Solvent (e.g., THF) Protected_Acetylene Ethynyltrimethylsilane Protected_Acetylene->Intermediate Final_Product This compound Intermediate->Final_Product Deprotection (e.g., TBAF or K2CO3)

Synthesis of this compound.
Experimental Procedure

Step 1: Sonogashira Coupling

  • To a dried Schlenk flask under an inert atmosphere (e.g., Argon), add 2-amino-3-bromopyrazine (1.0 eq), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.02-0.05 eq), and a copper(I) cocatalyst like CuI (0.05-0.10 eq).

  • Add a suitable solvent, such as anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF), followed by a base, typically an amine like triethylamine (2-3 eq).

  • To the stirred mixture, add ethynyltrimethylsilane (1.1-1.5 eq) dropwise.

  • Heat the reaction mixture to 50-70 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 2-amino-3-((trimethylsilyl)ethynyl)pyrazine.

Step 2: Deprotection

  • Dissolve the silylated intermediate (1.0 eq) in a suitable solvent like THF or methanol.

  • Add a deprotecting agent such as tetrabutylammonium fluoride (TBAF) in THF (1.1 eq) or potassium carbonate (K₂CO₃) in methanol.

  • Stir the reaction at room temperature and monitor by TLC.

  • Once the reaction is complete, quench with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield this compound.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the pyrazine ring protons and the ethynyl proton.

ProtonPredicted Chemical Shift (δ, ppm)Multiplicity
Pyrazine C5-H7.8 - 8.2Doublet
Pyrazine C6-H7.6 - 8.0Doublet
Amine (-NH₂)4.5 - 6.0 (broad)Singlet
Ethynyl (C≡C-H)~3.5Singlet

The broadness of the amine protons is due to quadrupole broadening and potential hydrogen exchange. The pyrazine protons will appear as doublets due to coupling with each other.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

CarbonPredicted Chemical Shift (δ, ppm)
Pyrazine C2150 - 155
Pyrazine C3120 - 125
Pyrazine C5135 - 140
Pyrazine C6130 - 135
Ethynyl (C≡C-H)80 - 85
Ethynyl (C≡C-H)75 - 80

The carbons attached to nitrogen atoms (C2, C3, C5, C6) will be in the downfield region of the aromatic spectrum. The sp-hybridized carbons of the ethynyl group will appear in the characteristic alkyne region.

IR Spectroscopy

The infrared spectrum will show characteristic absorption bands for the amine and ethynyl functional groups.

Functional GroupCharacteristic Absorption (cm⁻¹)
N-H Stretch (amine)3300 - 3500 (two bands, medium)
C≡C-H Stretch (alkyne)~3300 (sharp, strong)
C≡C Stretch (alkyne)2100 - 2140 (weak to medium)
C=N Stretch (pyrazine)1550 - 1650 (medium)
N-H Bend (amine)1580 - 1650 (medium)
Mass Spectrometry

The mass spectrum is expected to show a prominent molecular ion peak.

IonPredicted m/z
[M]⁺119.05
[M+H]⁺120.06

Fragmentation may involve the loss of HCN from the pyrazine ring or cleavage of the ethynyl group.

Potential Biological Activity and Signaling Pathways

Pyrazine derivatives are known to be active as kinase inhibitors, which are crucial regulators of cellular signaling pathways.[2] Aberrant kinase activity is implicated in numerous diseases, including cancer. Therefore, this compound could potentially act as a kinase inhibitor.

Kinase Inhibition Assay (General Protocol)

A common method to assess the inhibitory activity of a compound against a specific kinase is a biochemical assay that measures the phosphorylation of a substrate.

Kinase_Inhibition_Assay cluster_0 Assay Components cluster_1 Reaction cluster_2 Detection Kinase Kinase Reaction_Mix Incubation Kinase->Reaction_Mix Substrate Substrate Substrate->Reaction_Mix ATP ATP ATP->Reaction_Mix Inhibitor This compound Inhibitor->Reaction_Mix Detection_Step Measure Phosphorylation (e.g., Luminescence) Reaction_Mix->Detection_Step

Workflow for a Kinase Inhibition Assay.

Procedure Outline:

  • Plate Preparation: Dispense the test compound (this compound) at various concentrations into the wells of a microtiter plate.

  • Enzyme and Substrate Addition: Add the target kinase and its specific substrate to the wells.

  • Reaction Initiation: Start the phosphorylation reaction by adding ATP.

  • Incubation: Allow the reaction to proceed for a defined period at a specific temperature.

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., luminescence, fluorescence, or radioactivity).

  • Data Analysis: Determine the concentration of the inhibitor that causes 50% inhibition of the kinase activity (IC₅₀ value).

This technical guide provides a foundational understanding of this compound. Further experimental validation is necessary to confirm the predicted properties and explore its full potential in various applications.

References

An In-Depth Technical Guide to the Synthesis of 3-Ethynylpyrazin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthetic protocols for 3-ethynylpyrazin-2-amine, a valuable building block in medicinal chemistry and materials science. The synthesis primarily relies on the Sonogashira cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms.

Core Synthesis Strategy: Sonogashira Coupling and Deprotection

The most common and effective route to this compound involves a two-step process:

  • Sonogashira Coupling: A protected alkyne, typically (trimethylsilyl)acetylene, is coupled with a halogenated 2-aminopyrazine derivative. The starting material of choice is often 3,5-dibromopyrazin-2-amine due to the reactivity of the bromine atoms. This reaction is catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base.

  • Deprotection: The resulting trimethylsilyl (TMS)-protected intermediate is then deprotected to yield the terminal alkyne, this compound. This is typically achieved under mild basic conditions.

Experimental Protocols

The following protocols are compiled from established synthetic methodologies.

Step 1: Synthesis of 5-bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-amine

This procedure details the Sonogashira coupling of 3,5-dibromopyrazin-2-amine with (trimethylsilyl)acetylene.

Reaction Scheme:

Materials and Reagents:

  • 3,5-dibromopyrazin-2-amine

  • (Trimethylsilyl)acetylene

  • Triethylamine (Et₃N)

  • Copper(I) iodide (CuI)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Dimethylformamide (DMF)

Procedure:

  • To a solution of 3,5-dibromopyrazin-2-amine (1 equivalent) in anhydrous DMF, add triethylamine (5 equivalents).

  • To this solution, add copper(I) iodide (0.12 equivalents) and tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents).

  • Add (trimethylsilyl)acetylene (0.95 equivalents) dropwise to the reaction mixture.

  • Stir the resulting solution at room temperature for 30 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is worked up by aqueous extraction and the organic layer is dried and concentrated.

  • The crude product is purified by column chromatography on silica gel.

Step 2: Synthesis of this compound (Deprotection)

This procedure describes the removal of the trimethylsilyl (TMS) protecting group to yield the final product.

Reaction Scheme:

Note: The bromine at the 5-position may or may not be present depending on the starting material used in Step 1. If starting with 3-bromopyrazin-2-amine, the product will be this compound.

Materials and Reagents:

  • 5-bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-amine

  • Potassium fluoride (KF) or Tetrabutylammonium fluoride (TBAF)

  • Methanol (MeOH) or Tetrahydrofuran (THF)

Procedure:

  • Dissolve 5-bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-amine (1 equivalent) in methanol or THF.

  • Add potassium fluoride (2 equivalents) or a 1M solution of TBAF in THF (1.1 equivalents).

  • Stir the reaction mixture at room temperature for 1-3 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product can be purified by column chromatography or recrystallization.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of this compound and its intermediate.

ParameterStep 1: Sonogashira CouplingStep 2: Deprotection
Starting Material 3,5-dibromopyrazin-2-amine5-bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-amine
Reagent 1 (Trimethylsilyl)acetylene (0.95 eq)Potassium Fluoride (2 eq)
Catalyst Pd(PPh₃)₄ (0.05 eq)-
Co-catalyst CuI (0.12 eq)-
Base Triethylamine (5 eq)-
Solvent DMFMethanol or THF
Reaction Temperature Room TemperatureRoom Temperature
Reaction Time 30 minutes1-3 hours
Typical Yield HighHigh

Logical Workflow of the Synthesis

The synthesis of this compound follows a logical progression from a halogenated precursor to the final ethynyl-substituted product. This workflow can be visualized as follows:

Synthesis_Workflow cluster_start Starting Materials cluster_reaction1 Step 1: Sonogashira Coupling cluster_intermediate Intermediate cluster_reaction2 Step 2: Deprotection cluster_final Final Product A 3,5-dibromopyrazin-2-amine C Sonogashira Reaction A->C B (Trimethylsilyl)acetylene B->C D 5-bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-amine C->D Pd(PPh₃)₄, CuI, Et₃N, DMF E TMS Deprotection D->E F This compound E->F KF or TBAF, MeOH or THF

Caption: Synthetic workflow for this compound.

Signaling Pathway of the Sonogashira Coupling

The Sonogashira reaction proceeds through a catalytic cycle involving both palladium and copper. Understanding this mechanism is crucial for optimizing reaction conditions.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ Pd_add Oxidative Addition (R-X) Pd0->Pd_add Pd_complex R-Pd(II)-X(L₂) Pd_add->Pd_complex Pd_trans Transmetalation (Cu-C≡C-R') Pd_complex->Pd_trans Pd_alkyne R-Pd(II)-(C≡C-R')(L₂) Pd_trans->Pd_alkyne Pd_elim Reductive Elimination Pd_alkyne->Pd_elim Pd_elim->Pd0 R-C≡C-R' CuX CuX Cu_alkyne π-Alkyne Complex CuX->Cu_alkyne R'-C≡C-H Cu_acetylide Copper Acetylide (Cu-C≡C-R') Cu_alkyne->Cu_acetylide Base Cu_acetylide->Pd_trans Transmetalation Base Base, R'-C≡C-H

Caption: Catalytic cycle of the Sonogashira coupling reaction.

Spectroscopic Profile of 3-Ethynylpyrazin-2-amine: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a detailed analysis of the expected spectroscopic data for 3-ethynylpyrazin-2-amine, a heterocyclic compound of interest to researchers and professionals in the field of drug development and materials science. Due to the limited availability of specific experimental data in publicly accessible databases, this document focuses on predicted spectroscopic characteristics based on the compound's structural features. It also outlines the standard experimental protocols for obtaining such data.

Molecular Structure and Properties

Molecular Formula: C₆H₅N₃ Molecular Weight: 119.12 g/mol Structure:

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are based on established principles of spectroscopy and data from analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~8.0-8.2Singlet1HPyrazine H
~7.8-8.0Singlet1HPyrazine H
~5.0-6.0Broad Singlet2H-NH₂
~3.1-3.3Singlet1HAcetylenic H

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~150-155C-NH₂ (Pyrazine)
~140-145C-C≡CH (Pyrazine)
~135-140Pyrazine CH
~130-135Pyrazine CH
~80-85C ≡CH
~75-80C≡C H
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~3450-3300Medium-Strong, DoubletN-H stretch (asymmetric and symmetric)
~3300Strong, Sharp≡C-H stretch
~2120-2100Medium, SharpC≡C stretch
~1640-1600StrongN-H bend (scissoring)
~1600-1450Medium-StrongAromatic C=C and C=N stretching
~1300-1200MediumC-N stretch
~900-650Medium-BroadN-H wag
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/zRelative IntensityAssignment
119High[M]⁺ (Molecular Ion)
92Medium[M-HCN]⁺
65Medium[C₄H₃N]⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for a compound like this compound.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024 or more scans.

    • Reference the spectrum to the solvent peaks.

IR Spectroscopy
  • Sample Preparation:

    • Solid: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

    • Liquid/Solution: Place a drop of the neat liquid or a concentrated solution in a suitable solvent between two salt plates (e.g., NaCl, KBr).

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder (or pure solvent).

    • Record the sample spectrum over a range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Employ a mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, Electrospray Ionization - ESI).

  • Data Acquisition (EI-MS):

    • Introduce the sample into the ion source (often via a direct insertion probe or GC inlet).

    • Bombard the sample with electrons (typically 70 eV) to induce ionization and fragmentation.

    • Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight (e.g., m/z 40-300).

    • The resulting mass spectrum will show the molecular ion and various fragment ions.

Data Acquisition and Analysis Workflow

The following diagram illustrates the general workflow for obtaining and interpreting spectroscopic data for a chemical compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Interpretation & Structure Confirmation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Processing Data Processing & Analysis NMR->Data_Processing IR->Data_Processing MS->Data_Processing Structure_Elucidation Structure Elucidation Data_Processing->Structure_Elucidation Confirmation Structure Confirmation Structure_Elucidation->Confirmation Final_Report Technical Guide/ Whitepaper Confirmation->Final_Report

An In-depth Technical Guide to 3-Ethynylpyrazin-2-amine: Discovery, Synthesis, and Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals

Published: December 30, 2025

Abstract

This technical guide provides a detailed exploration of 3-Ethynylpyrazin-2-amine, a heterocyclic amine of growing interest in medicinal chemistry. The document covers the initial discovery and synthetic methodologies, with a particular focus on the prevalent Sonogashira coupling reaction. It further delves into the compound's potential applications in drug discovery, supported by available biological data and structure-activity relationships. Experimental protocols for key synthetic and analytical procedures are outlined to facilitate further research and development.

Introduction

This compound is a pyrazine derivative characterized by an ethynyl group at the 3-position and an amine group at the 2-position of the pyrazine ring. The pyrazine core is a key structural motif found in numerous biologically active compounds and approved drugs.[1] The introduction of an ethynyl group provides a versatile handle for further chemical modifications and can contribute to the molecule's interaction with biological targets. This guide aims to consolidate the current knowledge on this compound, offering a valuable resource for researchers in the field of drug discovery and organic synthesis.

Discovery and History

The precise first synthesis of this compound is not definitively documented in a single seminal publication. However, its synthesis is conceptually straightforward and relies on well-established cross-coupling methodologies. The development of palladium-catalyzed cross-coupling reactions, particularly the Sonogashira coupling, in the latter half of the 20th century, provided the essential chemical technology for the efficient synthesis of aryl and heteroaryl alkynes. It is highly probable that this compound was first synthesized as part of broader medicinal chemistry programs exploring the structure-activity relationships of substituted pyrazines.

The synthesis of a closely related precursor, 5-Bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-amine, has been described in patent literature, indicating its utility as an intermediate in the synthesis of more complex molecules. This suggests that the core structure of this compound is a valuable building block in the construction of targeted libraries for drug screening.

Synthesis and Experimental Protocols

The primary and most efficient method for the synthesis of this compound is the Sonogashira coupling reaction. This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.

General Synthesis Scheme: Sonogashira Coupling

The synthesis typically starts from a halogenated 2-aminopyrazine, most commonly 3-bromo- or 3-iodopyrazin-2-amine, which is then coupled with a protected or unprotected acetylene source.

Sonogashira_Coupling reactant1 3-Halopyrazin-2-amine (X = Br, I) catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Cu(I) Co-catalyst (e.g., CuI) Base (e.g., Triethylamine) reactant1->catalyst reactant2 Terminal Alkyne (e.g., Trimethylsilylacetylene) reactant2->catalyst product This compound (after deprotection if necessary) catalyst->product Sonogashira Coupling

Caption: General workflow for the synthesis of this compound via Sonogashira coupling.

Detailed Experimental Protocol (Adapted from similar procedures)

The following is a representative experimental protocol for a Sonogashira coupling reaction to synthesize a protected form of this compound. This protocol is based on established methods for similar compounds.

Materials:

  • 3-Bromopyrazin-2-amine

  • Trimethylsilylacetylene

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry, two-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add 3-bromopyrazin-2-amine (1 equivalent).

  • Add the palladium catalyst (e.g., 0.05 equivalents of Pd(PPh₃)₄) and the copper(I) co-catalyst (e.g., 0.1 equivalents of CuI).

  • Evacuate the flask and backfill with an inert gas. Repeat this process three times.

  • Add the anhydrous solvent and triethylamine (2-3 equivalents).

  • Add trimethylsilylacetylene (1.2-1.5 equivalents) dropwise to the stirred solution.

  • Heat the reaction mixture to the desired temperature (typically 50-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Deprotection (if necessary): The trimethylsilyl (TMS) protecting group can be removed by treatment with a fluoride source (e.g., tetrabutylammonium fluoride - TBAF) or a base (e.g., potassium carbonate in methanol).

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular Formula C₆H₅N₃[1]
Molecular Weight 119.13 g/mol [1]
Appearance Off-white to yellow solid
Boiling Point 291 °C at 760 mmHg (predicted)[1]
Storage Conditions Inert atmosphere, 2-8 °C[1]

Potential Applications in Drug Discovery

The this compound scaffold is of significant interest in medicinal chemistry due to its potential to interact with various biological targets, particularly protein kinases. The pyrazine ring can act as a hinge-binder, a common interaction motif for kinase inhibitors, while the ethynyl group can be directed towards other regions of the ATP-binding pocket or serve as a point for further derivatization.

While specific biological data for this compound is not extensively published, the broader class of pyrazine derivatives has shown activity against a range of targets.

Kinase Inhibition

Many kinase inhibitors feature a heterocyclic core that forms hydrogen bonds with the hinge region of the kinase domain. The 2-aminopyrazine motif is a well-established hinge-binding element. The ethynyl substituent can be exploited to achieve selectivity and potency.

Kinase_Inhibition cluster_kinase Kinase ATP Binding Site hinge Hinge Region pocket Hydrophobic Pocket inhibitor This compound Derivative inhibitor->hinge H-bonding (2-aminopyrazine) inhibitor->pocket Hydrophobic/van der Waals Interactions (Ethynyl group)

Caption: Putative binding mode of a this compound derivative in a kinase ATP-binding site.

Conclusion and Future Directions

This compound represents a valuable and versatile scaffold for the development of novel therapeutics. Its synthesis is readily achievable through established and robust chemical methods like the Sonogashira coupling. While the full biological potential of this specific molecule remains to be extensively explored, the known activities of related pyrazine derivatives suggest that it is a promising starting point for the design of potent and selective inhibitors of various biological targets, particularly protein kinases. Future research should focus on the systematic biological evaluation of this compound and its derivatives against a broad panel of kinases and other relevant targets to fully elucidate its therapeutic potential. Further optimization of the scaffold through derivatization of the ethynyl and amino groups could lead to the discovery of novel drug candidates.

References

The Expanding Therapeutic Potential of 3-Ethynylpyrazin-2-amine Analogs and Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazine scaffold, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4, is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. Among its many derivatives, 3-ethynylpyrazin-2-amine has emerged as a critical building block for the development of novel therapeutics, particularly in the realm of kinase inhibitors. This technical guide provides an in-depth overview of the synthesis, biological activities, and structure-activity relationships of analogs and derivatives of this compound, offering valuable insights for researchers and drug development professionals.

Core Structure and Physicochemical Properties

This compound possesses a unique combination of a reactive ethynyl group and a pharmacophoric aminopyrazine core.

PropertyValueReference
Molecular FormulaC6H5N3[1]
Molar Mass119.12 g/mol [1]
Boiling Point291°C at 760 mmHg[1]
Storage ConditionUnder inert gas (nitrogen or Argon) at 2–8 °C[1]

Synthesis of Analogs and Derivatives

The versatile reactivity of the ethynyl and amino groups, as well as the pyrazine ring itself, allows for the synthesis of a diverse library of analogs. A common strategy involves the modification of the pyrazine core, followed by the introduction or modification of the ethynyl and amino substituents.

General Synthetic Workflow

A representative synthetic workflow for creating derivatives often starts with a halogenated pyrazine, which then undergoes a Sonogashira coupling to introduce the ethynyl moiety, followed by further functionalization.

G A Halogenated Pyrazine Precursor B Sonogashira Coupling (e.g., with Trimethylsilylacetylene) A->B Pd catalyst, Cu(I) cocatalyst C Deprotection B->C Base (e.g., K2CO3) D This compound Core C->D E Functionalization of Amino Group (e.g., Amidation, Alkylation) D->E F Modification of Ethynyl Group (e.g., Click Chemistry, Cyclization) D->F G Final Analogs/Derivatives E->G F->G

General synthetic strategies for this compound derivatives.
Experimental Protocol: Synthesis of 6-chloro-5-((trimethylsilyl)ethynyl)pyrazin-2-amine

A key intermediate in the synthesis of more complex derivatives is 6-chloro-5-((trimethylsilyl)ethynyl)pyrazin-2-amine. The synthesis, as described in the literature, is as follows:

To a solution of 5-bromo-6-chloropyrazin-2-amine in THF, trimethylsilylacetylene, PdCl2(dppf)2, CuI, and NEt3 are added. The reaction mixture is heated to 80°C for 2 hours to yield 6-chloro-5-((trimethylsilyl)ethynyl)pyrazin-2-amine.[2]

Biological Activities and Therapeutic Targets

Analogs of this compound have demonstrated a wide range of biological activities, with a significant focus on kinase inhibition. The pyrazine core often serves as a hinge-binding motif in the ATP-binding pocket of kinases.

Kinase Inhibition

Pyrazine-based compounds have been successfully developed as potent and selective kinase inhibitors for various therapeutic areas, including oncology and inflammatory diseases.[3] The ethynyl group can be exploited to form covalent bonds with specific residues in the kinase active site, leading to irreversible inhibition, or it can be used as a rigid linker to position other pharmacophoric groups.

A series of 3-(phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine derivatives were designed and synthesized as potent Src kinase inhibitors.[4] One compound, 1j , demonstrated exceptional potency against Src kinase with an IC50 of 0.0009 μM.[4] Further studies revealed that 1j also potently inhibited B-RAF and C-RAF, highlighting its potential as a multi-kinase inhibitor.[4]

In another study, a series of 3-aminopyrazolopyrazine derivatives were developed as spleen tyrosine kinase (Syk) inhibitors.[5] Compound 6h from this series showed promising inhibitory activity in both enzymatic and cell-based assays, suggesting its potential for treating inflammatory disorders and certain cancers.[5]

The discovery of AKE-72, a diarylamide 3-aminoindazole, as a potent pan-BCR-ABL inhibitor, including the T315I mutant, further underscores the importance of the ethynyl moiety in targeting drug-resistant kinases.[6][7] AKE-72 exhibited IC50 values of < 0.5 nM against wild-type BCR-ABL and 9 nM against the T315I mutant.[6][7]

Antimicrobial Activity

Derivatives of aminopyrazines have also been investigated for their antimicrobial properties. A series of N-substituted 3-aminopyrazine-2-carboxamides were evaluated for their antimycobacterial, antibacterial, and antifungal activities.[8] The most active compound against Mycobacterium tuberculosis H37Rv was 3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide, with a MIC of 12.5 µg/mL.[8]

Another study on 3-benzylaminopyrazine-2-carboxamides reported that four compounds had in vitro activity against Mycobacterium tuberculosis H37Rv equivalent or better than the standard drug pyrazinamide, with MIC values ranging from 6 to 42 μM.[9] The compound 3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide showed the best MIC of 6 μM and low cytotoxicity.[9]

Structure-Activity Relationships (SAR)

Systematic structural modifications of the this compound scaffold have provided valuable insights into the structure-activity relationships for various biological targets.

SAR in Kinase Inhibition

For the 3-(phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine series of Src inhibitors, modifications on the terminal phenyl ring of the ethynyl group and the pyrazole nitrogen were explored.[4] The introduction of a 4-ethylpiperazin-1-yl)methyl group on the phenyl ring was found to be crucial for potent activity.[4]

In the development of isothiazolo[4,3-b]pyridines as dual PIKfyve and PIP4K2C inhibitors, the 3-alkynyl substituent was found to be essential for PIKfyve inhibition.[10] While a variety of substituents on the aryl ring at position 6 were tolerated, the structure-activity relationship at the 3-position was more constrained.[10]

The following diagram illustrates a general SAR logic for kinase inhibitors based on a pyrazine scaffold.

G A Pyrazine Core (Hinge Binding) E Enhanced Potency & Selectivity A->E B Substituent at C2 (Solvent Front Interaction) B->E C Substituent at C3 (e.g., Ethynyl) (Deep Pocket Interaction/Covalent Bonding) C->E D Substituent at C5/C6 (Selectivity/Potency Modulation) D->E

Key structural elements influencing kinase inhibitory activity.

Quantitative Biological Data

The following tables summarize the biological activity of selected analogs and derivatives of this compound and related pyrazine compounds.

Table 1: Kinase Inhibitory Activity

CompoundTarget KinaseIC50 (nM)Reference
1j Src0.9[4]
AKE-72 BCR-ABL (WT)< 0.5[6][7]
AKE-72 BCR-ABL (T315I)9[6][7]
Compound 4g Acetylcholinesterase10[11]
Compound 4c Acetylcholinesterase21[11]

Table 2: Antimicrobial Activity

CompoundOrganismMIC (µM)Reference
3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamideM. tuberculosis H37Rv46[8]
3-[(4-methylbenzyl)amino]pyrazine-2-carboxamideM. tuberculosis H37Rv6[9]
Compound 10 (an N-hexyl derivative)S. aureus500[8]
Compound 11 (an N-heptyl derivative)S. aureus250[8]

Conclusion

The this compound scaffold continues to be a highly valuable starting point for the design and synthesis of novel therapeutic agents. Its derivatives have demonstrated significant potential as kinase inhibitors for the treatment of cancer and inflammatory diseases, as well as promising antimicrobial agents. The synthetic versatility of this core structure, combined with a growing understanding of its structure-activity relationships, paves the way for the development of next-generation drugs with improved potency, selectivity, and pharmacokinetic properties. Future research in this area will likely focus on exploring novel modifications of the ethynyl group to achieve targeted covalent inhibition and further optimization of substituents on the pyrazine ring to fine-tune the pharmacological profile of these promising compounds.

References

Commercial Suppliers of 3-Ethynylpyrazin-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, sourcing high-quality reagents is a critical first step in the research and development pipeline. This technical guide provides an in-depth overview of commercial suppliers for 3-Ethynylpyrazin-2-amine, a key building block in the synthesis of various pharmaceutical compounds. This guide includes a comparative analysis of suppliers, detailed experimental protocols for its synthesis and characterization, and a visual representation of the synthetic workflow.

Supplier Landscape

A variety of chemical suppliers offer this compound and its derivatives. The availability, purity, and pricing can vary, making a comparative analysis essential for procurement decisions. Below is a summary of key commercial suppliers and their typical product specifications.

SupplierProduct NameCAS NumberMolecular FormulaPurityAvailable Quantities
Sigma-AldrichThis compound1005349-13-2C₆H₅N₃≥95%Inquire
MolportThis compound1005349-13-2C₆H₅N₃>95%250 mg, 1 g
ChemScene5-Ethynylpyrazin-2-amine457099-42-2C₆H₅N₃≥95%100 mg, 250 mg, 1 g
BLD Pharm3-Ethynyl-5-methylpyrazin-2-amine2230713-18-3C₇H₇N₃97%1 g, 5 g
Simson Pharma3,5-Bis((Trimethylsilyl)Ethynyl)pyrazin-2-AmineN/AC₁₄H₂₁N₃Si₂Custom SynthesisInquire
Echemi3-((trimethylsilyl)ethynyl)pyrazin-2-amine1005349-12-1C₉H₁₃N₃SiInquireGram to bulk

Synthesis of this compound

The primary synthetic route to this compound is the Sonogashira cross-coupling reaction.[1][2][3][4] This palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2][3][4] In this case, a halo-substituted pyrazin-2-amine is coupled with a protected or unprotected acetylene source.

Experimental Protocol: Sonogashira Coupling for this compound

This protocol is a general guideline and may require optimization based on the specific starting materials and laboratory conditions.

Materials:

  • 3-Halopyrazin-2-amine (e.g., 3-Iodo- or 3-Bromopyrazin-2-amine)

  • Trimethylsilylacetylene (TMSA)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Base (e.g., Triethylamine (TEA), Diisopropylamine (DIPA))

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))

  • Deionized water

  • Brine solution

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane, Ethyl Acetate)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-halopyrazin-2-amine (1 equivalent), the palladium catalyst (e.g., 2-5 mol%), and CuI (e.g., 1-2 mol%).

  • Solvent and Reagent Addition: Add the anhydrous solvent and the base. Stir the mixture until all solids are dissolved.

  • Alkyne Addition: Add trimethylsilylacetylene (1.1-1.5 equivalents) dropwise to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent like ethyl acetate and filter through a pad of Celite to remove the catalyst.

    • Wash the filtrate with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Deprotection (if using TMSA): The resulting trimethylsilyl-protected compound can be deprotected by dissolving it in a solvent like methanol or THF and adding a base such as potassium carbonate or a fluoride source like tetrabutylammonium fluoride (TBAF). Stir until the deprotection is complete (monitored by TLC).

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to yield pure this compound.

Characterization:

The final product should be characterized to confirm its identity and purity using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity.

Synthetic Workflow Diagram

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis start 3-Halopyrazin-2-amine + Trimethylsilylacetylene reaction Sonogashira Coupling (Pd catalyst, CuI, Base) start->reaction deprotection Deprotection (Base or Fluoride Source) reaction->deprotection workup Aqueous Workup deprotection->workup chromatography Column Chromatography workup->chromatography characterization Characterization (NMR, MS, HPLC) chromatography->characterization final_product Pure this compound characterization->final_product

Caption: Synthetic workflow for this compound.

Signaling Pathway and Logical Relationships

The synthesis of this compound via the Sonogashira coupling involves a well-defined catalytic cycle. The following diagram illustrates the logical relationships between the key components of this reaction.

Sonogashira_Cycle pd0 Pd(0) Catalyst oxidative_addition Oxidative Addition pd0->oxidative_addition aryl_halide 3-Halopyrazin-2-amine (Ar-X) aryl_halide->oxidative_addition pd_complex Ar-Pd(II)-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation alkyne Terminal Alkyne (R-C≡C-H) cu_acetylide Copper Acetylide (R-C≡C-Cu) alkyne->cu_acetylide cu_acetylide->transmetalation pd_alkynyl_complex Ar-Pd(II)-C≡C-R transmetalation->pd_alkynyl_complex reductive_elimination Reductive Elimination pd_alkynyl_complex->reductive_elimination reductive_elimination->pd0 Regenerates product Coupled Product (Ar-C≡C-R) reductive_elimination->product base Base base->cu_acetylide cuI CuI cuI->cu_acetylide

Caption: Sonogashira coupling catalytic cycle.

References

In-Depth Technical Guide on the Safety and Handling of 3-Ethynylpyrazin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 3-Ethynylpyrazin-2-amine (CAS No. 1005349-13-2) is not publicly available. This guide has been compiled from information on structurally related compounds, including 6-Chloro-3-ethynylpyrazin-2-amine, and general data on aminopyrazines and aromatic amines. The information herein should be used as a precautionary guide, and a comprehensive risk assessment should be conducted by qualified personnel before handling this chemical.

This technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the safety and handling protocols for this compound. Given the absence of a dedicated SDS, this document extrapolates potential hazards and safety measures from available data on analogous compounds.

Chemical and Physical Properties

Limited specific experimental data for this compound is available. The following table summarizes its basic properties.

PropertyValueSource
CAS Number 1005349-13-2
Molecular Formula C6H5N3[1]
Molecular Weight 119.12 g/mol [1]
Boiling Point 291°C at 760 mmHg[1]
Appearance Not specified (likely a solid)
Solubility Not specified
Storage Store at 2-8°C under an inert atmosphere (e.g., Argon or Nitrogen).[1]

Hazard Identification and Classification (Inferred)

The hazard classification for this compound is inferred from the safety data sheet for 6-Chloro-3-ethynylpyrazin-2-amine. It is prudent to assume that this compound exhibits a similar hazard profile.

Hazard ClassHazard CategoryGHS Hazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.[2]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.[2]
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation.[2]
Specific Target Organ Toxicity (Single Exposure)Category 3 (Respiratory tract irritation)H335: May cause respiratory irritation.[2]

Signal Word: Warning[2]

Hazard Pictogram:

alt text

First-Aid Measures (Inferred)

The following first-aid measures are based on the potential hazards and are adapted from procedures for similar compounds.

Exposure RouteFirst-Aid Measures
Inhalation Remove the individual to fresh air and keep them comfortable for breathing. If respiratory irritation persists or if you feel unwell, seek medical attention.[2]
Skin Contact Immediately remove all contaminated clothing. Rinse the affected skin with plenty of water. If skin irritation occurs, seek medical advice.[2]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2]
Ingestion Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[2]

Handling and Storage

Safe Handling
  • Engineering Controls: Handle this compound exclusively in a well-ventilated area, preferably within a chemical fume hood.[2]

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, chemical-resistant gloves (e.g., nitrile rubber), and safety glasses with side shields or goggles.[2]

  • Hygiene Practices: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[2]

  • Fire and Explosion Prevention: Keep away from heat, sparks, open flames, and hot surfaces. Take precautionary measures against static discharge.[2]

Storage
  • Conditions: Store in a cool, dry, and well-ventilated place.[2] Keep the container tightly closed.[2]

  • Inert Atmosphere: As the compound is sensitive, storage under an inert gas like argon or nitrogen is recommended.[1]

  • Incompatibilities: Keep away from strong oxidizing agents and strong acids.

Accidental Release Measures

  • Personal Precautions: Evacuate the area and ensure adequate ventilation. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wear appropriate personal protective equipment.[2]

  • Environmental Precautions: Prevent the material from entering drains or waterways.[2]

  • Containment and Cleanup: For a solid spill, carefully sweep or scoop up the material and place it into a suitable container for disposal. Avoid generating dust. For a liquid spill, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.

Personal Protective Equipment (PPE) Workflow

The following diagram illustrates the recommended personal protective equipment for handling this compound.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) cluster_respiratory Respiratory Protection lab_coat Lab Coat gloves Chemical-Resistant Gloves (e.g., Nitrile) goggles Safety Goggles face_shield Face Shield (if splash hazard exists) goggles->face_shield respirator NIOSH-Approved Respirator (if dust or aerosols are generated) handler Researcher/ Scientist handler->lab_coat handler->gloves handler->goggles handler->respirator conditional

Recommended PPE for handling this compound.

Experimental Protocols

General Synthetic Approach for an Aminopyrazine Derivative

Reaction: A plausible route could involve a Sonogashira coupling of a protected 2-amino-3-halopyrazine with a protected acetylene source, followed by deprotection.

Materials:

  • 2-Amino-3-bromopyrazine (or other suitable halogenated aminopyrazine)

  • Trimethylsilylacetylene (or other protected acetylene)

  • Palladium catalyst (e.g., Pd(PPh3)2Cl2)

  • Copper(I) iodide (CuI)

  • A suitable base (e.g., triethylamine or diisopropylethylamine)

  • An appropriate solvent (e.g., tetrahydrofuran or dimethylformamide)

  • Deprotection agent (e.g., TBAF for silyl groups)

Procedure:

  • Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve the 2-amino-3-halopyrazine and the protected acetylene in the chosen solvent.

  • Catalyst Addition: Add the palladium catalyst, copper(I) iodide, and the base to the reaction mixture.

  • Reaction: Stir the mixture at room temperature or with gentle heating until the reaction is complete, as monitored by TLC or LC-MS.

  • Workup: Quench the reaction, and extract the product with a suitable organic solvent. Wash the organic layer with brine, dry over a drying agent (e.g., Na2SO4), and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

  • Deprotection: Dissolve the purified, protected product in a suitable solvent and treat with the deprotection agent.

  • Final Purification: After the deprotection is complete, perform another workup and purification to obtain the final product.

Experimental Workflow Diagram

Synthesis_Workflow start Start: Assemble Reactants reaction Sonogashira Coupling (Inert Atmosphere) start->reaction monitoring Monitor Reaction Progress (TLC/LC-MS) reaction->monitoring workup Aqueous Workup and Extraction monitoring->workup Reaction Complete purification1 Column Chromatography (Purify Protected Product) workup->purification1 deprotection Deprotection Step purification1->deprotection workup2 Second Workup and Extraction deprotection->workup2 purification2 Final Column Chromatography workup2->purification2 end End: Isolated Product purification2->end

References

An In-depth Technical Guide to the Purity Analysis of 3-Ethynylpyrazin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive framework for the purity analysis of 3-Ethynylpyrazin-2-amine, a critical heterocyclic building block in modern medicinal chemistry. Recognizing the compound's role as a key intermediate in the synthesis of pharmacologically active molecules, ensuring its purity is paramount for the consistency, safety, and efficacy of the final drug product. This document outlines a multi-faceted analytical approach, integrating chromatographic and spectroscopic techniques to establish identity, quantify purity, and characterize potential impurities. The methodologies described herein are grounded in established analytical principles and are designed to be robust and reliable for researchers, scientists, and drug development professionals.

Introduction: The Imperative for Purity

This compound belongs to the pyrazine class of heterocyclic compounds, which are integral scaffolds in numerous approved drugs and clinical candidates due to their diverse biological activities. The presence of the reactive ethynyl group and the nucleophilic amine on the pyrazine ring makes this molecule a versatile synthon. However, these same functional groups can also participate in side reactions during synthesis or degradation pathways during storage, leading to the formation of impurities.

The control of impurities in pharmaceutical intermediates is not merely a matter of good practice but a stringent regulatory requirement. Even trace-level impurities can have unintended pharmacological or toxicological effects, or they may interfere with downstream reactions, impacting the yield and purity of the final Active Pharmaceutical Ingredient (API). This guide, therefore, presents a holistic strategy for the comprehensive purity assessment of this compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is the foundation of robust analytical method development. Key properties for this compound are summarized in Table 1.

PropertyValueSource(s)
Molecular Formula C₆H₅N₃[1][2][3]
Molecular Weight 119.12 g/mol [1][2]
CAS Number 1005349-13-2[1]
Appearance Solid
Boiling Point 291°C at 760 mmHg (Predicted)[1]
Storage Conditions 2–8 °C under an inert atmosphere (e.g., Argon)[1][2]
SMILES C#CC1=NC=C(N)N=C1[2][3]
InChI Key JIXOVARXVOUXKF-UHFFFAOYSA-N[3]

The aromatic pyrazine core and the presence of nitrogen atoms suggest that the molecule will have UV absorbance, making UV-based detection in chromatography a viable approach. The amine group provides a site for potential protonation, meaning the mobile phase pH will be a critical parameter in reversed-phase HPLC to ensure good peak shape.

Chromatographic Purity Assessment: The Core of Quantification

High-Performance Liquid Chromatography (HPLC) is the cornerstone for determining the purity of non-volatile organic molecules like this compound. A well-developed stability-indicating HPLC method can separate the main component from its process-related impurities and degradation products.

Rationale for Method Selection: Reversed-Phase HPLC

A reversed-phase HPLC (RP-HPLC) method is the logical choice for this analysis. The pyrazine ring provides sufficient hydrophobicity for retention on a non-polar stationary phase, such as C18. The polarity of the molecule can be modulated by adjusting the mobile phase composition, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol. This allows for fine-tuning the separation of impurities with slightly different polarities.

The workflow for developing and validating such a method is a systematic process.

HPLC_Workflow cluster_Dev Method Development cluster_Val Method Validation (ICH Q2) cluster_Analysis Routine Analysis Col Column & Stationary Phase Selection (C18) Mob Mobile Phase Screening (ACN/Buffer) Col->Mob Det Detector Wavelength Selection (UV) Mob->Det Grad Gradient Optimization Det->Grad Spec Specificity Grad->Spec Optimized Method Lin Linearity Spec->Lin Acc Accuracy Lin->Acc Prec Precision Acc->Prec LODQ LOD/LOQ Prec->LODQ Rob Robustness LODQ->Rob SST System Suitability Test (SST) Rob->SST Validated Method Sample Sample Analysis SST->Sample Report Reporting (Purity, Impurities) Sample->Report

Caption: Workflow for HPLC Method Development and Validation.

Detailed Protocol: RP-HPLC for Purity and Impurity Profiling

This protocol describes a starting point for the analysis. Optimization will be required based on the specific impurity profile of the sample.

Objective: To determine the purity of this compound and quantify related impurities by area percentage.

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.

  • Chromatography Data System (CDS) for data acquisition and processing.

Chromatographic Conditions:

ParameterRecommended SettingRationale
Column C18, 150 mm x 4.6 mm, 3.5 µm particle sizeProvides good retention and resolution for aromatic heterocyclic compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidic modifier protonates the amine, reducing peak tailing and improving peak shape. Formic acid is volatile and MS-compatible.
Mobile Phase B AcetonitrileCommon organic modifier providing good elution strength for this class of compounds.
Gradient 5% B to 95% B over 20 minutes, hold for 5 minutes, return to initial conditions and equilibrate for 5 minutes.A broad gradient is essential for eluting both polar and non-polar impurities and ensuring the column is clean for the next injection.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.
Detection UV at 254 nm and 280 nmAromatic pyrazine systems typically have strong absorbance in this region.[4] DAD allows for peak purity assessment.
Injection Volume 5 µLSmall volume to prevent peak distortion and column overload.
Sample Preparation Accurately weigh ~10 mg of the sample and dissolve in 10 mL of a 50:50 mixture of Acetonitrile:Water.The chosen diluent ensures sample solubility and compatibility with the mobile phase.

System Suitability Test (SST): Before sample analysis, inject a standard solution five times and verify that the system meets the following criteria:

  • Tailing Factor (Asymmetry): 0.8 - 1.5 for the main peak.

  • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%.

  • Theoretical Plates (N): ≥ 2000.

Analysis and Calculation:

  • Inject a blank (diluent) to identify any system peaks.

  • Inject the prepared sample solution.

  • Integrate all peaks with an area greater than 0.05% of the total area.

  • Calculate the purity by area normalization: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Spectroscopic Analysis: Identity and Structural Elucidation

Spectroscopic techniques are orthogonal to chromatography and are essential for confirming the identity of the main compound and for elucidating the structure of unknown impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for unambiguous structure confirmation. Both ¹H and ¹³C NMR should be employed.

  • ¹H NMR: The spectrum of this compound is expected to show distinct signals for the ethynyl proton (a singlet), the two protons on the pyrazine ring (two doublets), and the protons of the primary amine (a broad singlet).[4][5] The chemical shifts and coupling constants will be characteristic of the substitution pattern. Impurities may present additional, unexpected signals. The amine protons can be confirmed by D₂O exchange, where the signal disappears from the spectrum.[4]

  • ¹³C NMR: The spectrum will confirm the number of unique carbon atoms. The two sp-hybridized carbons of the ethynyl group will have characteristic chemical shifts, as will the four carbons of the pyrazine ring.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight of the compound and its impurities. When coupled with HPLC (LC-MS), it becomes a powerful tool for impurity profiling.

  • Principle: The molecule is ionized (e.g., by Electrospray Ionization - ESI), and the mass-to-charge ratio (m/z) of the resulting ions is measured. For this compound (MW = 119.12), a high-resolution mass spectrometer (HRMS) should detect the protonated molecule [M+H]⁺ at m/z 120.0556.[3]

  • Impurity Identification: In an LC-MS run, the mass spectrum of each impurity peak can be obtained. This allows for the tentative assignment of molecular formulas to unknown impurities, which is the first step in their structural elucidation. The fragmentation pattern (MS/MS) can further provide structural clues.[6][7]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique for confirming the presence of key functional groups.

  • Expected Absorptions:

    • N-H Stretch: A primary amine will typically show two bands in the 3300-3500 cm⁻¹ region (asymmetric and symmetric stretching).[4]

    • C≡C-H Stretch: A sharp, strong band around 3300 cm⁻¹.

    • C≡C Stretch: A weaker band in the 2100-2260 cm⁻¹ region.

    • C=N and C=C Stretches: Absorptions in the 1500-1650 cm⁻¹ region are characteristic of the pyrazine ring.

Potential Impurities: A Predictive Approach

A robust purity analysis method must be capable of separating the main compound from its potential impurities. These can arise from the synthesis process (starting materials, by-products, intermediates) or from degradation. While the specific synthesis route determines the exact impurity profile, we can predict likely candidates based on the chemistry of pyrazines and related heterocycles.[8][9]

Impurities cluster_Main This compound cluster_Impurities Potential Impurities Main C₆H₅N₃ (Target Molecule) ImpB Dimerization Product Main->ImpB Dimerization ImpC Oxidation Product (e.g., Pyrazine-N-oxide) Main->ImpC Oxidation ImpD Hydrolysis of Ethynyl Group Main->ImpD Degradation ImpA Starting Material (e.g., 3-Halopyrazin-2-amine) ImpA->Main Incomplete Reaction

Caption: Potential Impurity Sources for this compound.

Table of Potential Impurities:

Impurity TypePotential Structure / DescriptionAnalytical Signature
Unreacted Starting Material e.g., 3-Bromopyrazin-2-amineDifferent retention time in HPLC. Different molecular weight in MS (e.g., [M+H]⁺ at m/z 173.96/175.96 for bromo-).
Process By-product Dimer formed via coupling of the ethynyl groupHigher molecular weight (~2x MW of main compound) in MS. Likely less polar and longer retention time in RP-HPLC.
Degradation Product Hydrolysis of the ethynyl group to an acetyl groupDifferent retention time. MS would show an [M+H]⁺ at m/z 138.0662 (addition of H₂O). Loss of ethynyl signals in IR/NMR.
Degradation Product Oxidation of ring nitrogen to an N-oxideMore polar, likely eluting earlier in RP-HPLC. MS would show an [M+H]⁺ at m/z 136.0505 (addition of Oxygen).

Conclusion

The purity analysis of this compound requires a multi-technique, orthogonal approach to ensure the quality and consistency of this vital chemical intermediate. This guide provides a robust framework, combining the quantitative power of RP-HPLC with the definitive structural information from NMR, MS, and IR spectroscopy. The detailed protocols and rationale presented herein serve as a solid foundation for researchers and drug development professionals to establish comprehensive and reliable quality control procedures. By implementing these self-validating analytical systems, scientists can ensure that the this compound used in their research and development programs is of the requisite high purity, thereby contributing to the integrity and success of their downstream applications.

References

A Comprehensive Theoretical Investigation of 3-Ethynylpyrazin-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed theoretical framework for the investigation of 3-Ethynylpyrazin-2-amine, a molecule of interest in medicinal chemistry due to its pyrazine core, which is present in numerous biologically active compounds. In the absence of extensive published theoretical studies on this specific molecule, this document outlines a comprehensive computational protocol using Density Functional Theory (DFT) to elucidate its structural, electronic, and spectroscopic properties. The methodologies and predicted data presented herein serve as a robust starting point for future experimental and theoretical research, aiding in the rational design of novel therapeutics.

Introduction

Pyrazine derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2] The introduction of an ethynyl group can significantly modulate the electronic properties and biological interactions of a molecule, making this compound (C₆H₅N₃) an intriguing candidate for further study.[3] A thorough understanding of its molecular properties at a quantum chemical level is crucial for predicting its reactivity, stability, and potential as a pharmacophore.

This whitepaper outlines a hypothetical, yet methodologically rigorous, theoretical study of this compound. The primary objective is to predict its key physicochemical properties through high-level quantum chemical calculations. This includes determining its optimized molecular geometry, vibrational frequencies, and electronic characteristics, such as the frontier molecular orbitals (HOMO-LUMO) and electronic absorption spectra.

Computational Methodology

The theoretical calculations detailed in this guide are based on Density Functional Theory (DFT), a powerful quantum chemical method that provides a good balance between accuracy and computational cost for molecules of this size.[4][5][6]

Geometry Optimization and Frequency Calculations

The molecular structure of this compound was optimized without any symmetry constraints. The calculations would be performed using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional combined with the 6-311++G(d,p) basis set. This level of theory is well-suited for predicting the geometries and vibrational frequencies of organic molecules.[7][8] Harmonic vibrational frequency calculations would be performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to simulate the infrared (IR) and Raman spectra.

Electronic Properties and Reactivity Descriptors

The electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), would be determined from the optimized geometry. The HOMO-LUMO energy gap is a critical parameter for evaluating the molecule's chemical reactivity and kinetic stability.[7]

Simulation of Electronic Spectra

To predict the electronic absorption spectrum (UV-Vis), Time-Dependent Density Functional Theory (TD-DFT) calculations would be performed on the optimized structure, again using the B3LYP functional and 6-311++G(d,p) basis set.[5] The first 10 singlet excited states would be calculated to identify the key electronic transitions.

The overall workflow for this theoretical investigation is depicted in the diagram below.

Computational_Workflow A Initial Structure Generation (this compound) B Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) A->B Quantum Calculation C Frequency Calculation (Confirm Minimum Energy) B->C Verification F Electronic Property Analysis (HOMO, LUMO, Energy Gap) B->F Single Point Energy G Electronic Spectra Simulation (TD-DFT) B->G Excited State Calculation D Analysis of Optimized Geometry (Bond Lengths, Angles) C->D E Vibrational Spectra Simulation (IR & Raman) C->E H Data Compilation & Interpretation D->H E->H F->H G->H

Figure 1: Computational workflow for theoretical analysis.

Predicted Molecular Properties

This section presents the hypothetical, yet plausible, quantitative data that would be generated from the computational protocol described above.

Molecular Geometry

The key optimized geometric parameters for this compound are summarized in the tables below. The numbering scheme for the atoms is provided in the molecular structure image.

Hypothetical structure of this compound with atom numbering for tables. This is a placeholder image. (Note: A real image with atom numbering would be inserted here in a full whitepaper.)

Table 1: Predicted Bond Lengths (Å)

Bond Length (Å) Bond Length (Å)
N1-C2 1.345 C5-C6 1.390
C2-N3 1.330 C6-N1 1.335
N3-C4 1.338 C2-N7 1.365
C4-C5 1.395 C3-C8 1.430
C8-C9 1.210 C9-H10 1.065

| N7-H11 | 1.015 | N7-H12 | 1.015 |

Table 2: Predicted Bond Angles (°) and Dihedral Angles (°)

Atoms Angle (°) Atoms Angle (°)
C6-N1-C2 117.5 N1-C2-N7 118.0
N1-C2-N3 122.0 N3-C2-N7 120.0
C2-N3-C4 117.0 C2-C3-C8 121.5
N3-C4-C5 122.5 C3-C8-C9 178.5
Atoms **Dihedral (°)
N1-C2-C3-C8 179.5

| H11-N7-C2-N3 | 0.5 | | |

Vibrational Analysis

The predicted vibrational frequencies can be used to interpret experimental IR and Raman spectra. Key vibrational modes are summarized in Table 3.

Table 3: Selected Predicted Vibrational Frequencies (cm⁻¹)

Frequency (cm⁻¹) Intensity Assignment
3450 Medium N-H Asymmetric Stretch (Amine)
3360 Medium N-H Symmetric Stretch (Amine)
3310 Strong ≡C-H Stretch (Ethynyl)
2155 Strong C≡C Stretch (Ethynyl)
1640 Medium N-H Bending (Amine)
1580 Strong Pyrazine Ring Stretch

| 1450 | Strong | Pyrazine Ring Stretch |

Frontier Molecular Orbitals and Reactivity

The HOMO and LUMO are crucial for understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between them indicates the molecule's stability.

FMO_Diagram cluster_homo cluster_lumo HOMO_level HOMO (Highest Occupied Molecular Orbital) -6.2 eV LUMO_level LUMO (Lowest Unoccupied Molecular Orbital) -1.5 eV invis1 invis2 invis1->invis2 ΔE = 4.7 eV (Reactivity Index) axis_start axis_end axis_start->axis_end Energy h1 h2 l1 l2

Figure 2: Frontier Molecular Orbital (FMO) energy diagram.

Table 4: Predicted Electronic Properties

Parameter Value
HOMO Energy -6.20 eV
LUMO Energy -1.50 eV
HOMO-LUMO Gap (ΔE) 4.70 eV

| Dipole Moment | 2.5 D |

The relatively large HOMO-LUMO gap suggests that this compound is a kinetically stable molecule. The HOMO is likely localized on the electron-rich amino-pyrazine system, indicating that this region is the probable site for electrophilic attack. The LUMO is expected to be distributed across the pyrazine ring and the ethynyl group, suggesting these are the sites for nucleophilic attack.

Predicted UV-Vis Spectrum

The TD-DFT calculations predict the electronic transitions that contribute to the UV-Vis absorption spectrum.

Table 5: Predicted Electronic Transitions

λ (nm) Oscillator Strength (f) Major Contribution
310 0.25 HOMO -> LUMO (π -> π*)
265 0.18 HOMO-1 -> LUMO (π -> π*)

| 220 | 0.35 | HOMO -> LUMO+1 (π -> π*) |

The calculations suggest that this compound should exhibit strong absorption bands in the UV region, primarily due to π -> π* transitions within the aromatic system.

Conclusion

This technical guide has outlined a comprehensive theoretical protocol for the characterization of this compound using DFT and TD-DFT methods. The presented hypothetical data on its geometry, vibrational modes, and electronic properties provide a foundational understanding of this molecule. These computational predictions offer valuable insights for synthetic chemists, spectroscopists, and drug designers. The calculated properties suggest that this compound is a stable molecule with distinct electronic features that can be further exploited in the development of novel chemical entities. Future work should focus on the experimental validation of these theoretical predictions and the exploration of its potential biological activities.

References

An In-depth Technical Guide to the Basicity of the Aminopyrazine Moiety in 3-Ethynylpyrazin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The aminopyrazine scaffold is a privileged structure in medicinal chemistry, frequently utilized for its role as a hydrogen bond donor and acceptor, particularly in kinase inhibitors. The basicity of this moiety, quantified by its pKa, is a critical parameter that governs a molecule's pharmacokinetic and pharmacodynamic profiles, including its solubility, absorption, distribution, metabolism, excretion (ADMET), and target binding affinity. This technical guide provides a detailed analysis of the factors influencing the basicity of 3-Ethynylpyrazin-2-amine, a representative substituted aminopyrazine. We explore the competing electronic effects of the electron-donating amino group and the electron-withdrawing ethynyl group. Furthermore, this document furnishes detailed experimental protocols for the empirical determination of pKa and contextualizes the importance of this parameter through the lens of a relevant signaling pathway in drug discovery.

Theoretical Analysis of Basicity in this compound

The basicity of this compound is a complex interplay of the intrinsic properties of the pyrazine ring and the electronic contributions of its substituents. The pKa of a molecule is a measure of the acidity of its conjugate acid. For a base like an aminopyrazine, we are interested in the pKa of the protonated form (pKaH). A lower pKaH value indicates a weaker base.

The Parent Pyrazine Core

Pyrazine is a diazine with two nitrogen atoms at positions 1 and 4. It is a very weak base, significantly weaker than pyridine. The pKa of pyrazine's conjugate acid is approximately 0.6. This low basicity is attributed to the sp² hybridization of the nitrogen lone pair orbitals and the inductive electron-withdrawing effect of the second nitrogen atom, which destabilizes the positive charge upon protonation.

Electronic Influence of Substituents

The overall basicity of the this compound molecule is modulated by the two substituents on the pyrazine core.

  • 2-Amino Group (-NH₂): The amino group is a strong electron-donating group (EDG) through the resonance (mesomeric) effect. It pushes electron density into the pyrazine ring, increasing the electron density on the ring nitrogen atoms. This effect increases the basicity of the ring nitrogens compared to unsubstituted pyrazine. The amino group itself is also a potential site of protonation.

  • 3-Ethynyl Group (-C≡CH): The ethynyl group is a significant electron-withdrawing group (EWG) due to the high s-character of its sp-hybridized carbon atoms. This creates a strong inductive effect (-I), pulling electron density away from the pyrazine ring. This withdrawal of electron density deactivates the ring, making the nitrogen lone pairs less available for protonation and thus decreasing the basicity of the molecule.

The final basicity of this compound is determined by the balance between the electron-donating amino group and the electron-withdrawing ethynyl group. The proximity of the ethynyl group to both the N1 ring nitrogen and the exocyclic amino group suggests it will exert a strong base-weakening effect.

Predicting the Protonation Site

There are three potential sites for protonation in this compound: the N1 ring nitrogen, the N4 ring nitrogen, and the exocyclic amino group nitrogen.

  • Exocyclic Amino Group: Protonation here would localize the positive charge on the amino group. The resonance donation into the ring would be lost, and the charge would be destabilized by the adjacent electron-withdrawing ethynyl group.

  • N4 Nitrogen: This nitrogen is para to the electron-donating amino group, which effectively increases its electron density through resonance. However, it is also meta to the electron-withdrawing ethynyl group.

  • N1 Nitrogen: This nitrogen is ortho to both the donating amino group and the withdrawing ethynyl group. The inductive withdrawal from the ethynyl group would strongly destabilize a positive charge at this position.

Therefore, the N4 nitrogen is the most probable site of protonation, as it benefits most from the resonance donation of the amino group while being maximally distanced from the ethynyl substituent.

G cluster_0 Electronic Effects on Basicity cluster_1 Potential Protonation Sites Molecule This compound Amino 2-Amino Group (+R Effect) Molecule->Amino Increases Basicity Ethynyl 3-Ethynyl Group (-I Effect) Molecule->Ethynyl Decreases Basicity N1 N1 Ring Nitrogen N4 N4 Ring Nitrogen NH2 Exocyclic NH2 Prediction Most Probable Site: N4 N4->Prediction Stabilized by +R of NH2 Most distant from -I of C≡CH

Caption: Logical flow of electronic effects influencing the basicity of this compound.

Comparative pKa Data
CompoundStructurepKa (of Conjugate Acid)Rationale for Basicity
PyrazineC₄H₄N₂~0.6Weak base due to two EWG nitrogen atoms.
2-AminopyrazineC₄H₅N₃2.89The electron-donating -NH₂ group significantly increases basicity compared to pyrazine.
AnilineC₆H₅NH₂4.63Aromatic amine; lone pair delocalized into the ring, reducing basicity vs. aliphatic amines.
4-NitroanilineC₆H₆N₂O₂1.0Strong EWG (-NO₂) significantly reduces basicity.
This compound C₆H₅N₃ Est. 1.0 - 2.0 The strong EWG effect of the ethynyl group is expected to significantly lower the basicity from the 2-aminopyrazine baseline, likely making it a weaker base.

Experimental Protocols for pKa Determination

Accurate determination of pKa is essential. The following are detailed protocols for two common and robust methods.[1][2][3]

Method 1: Potentiometric Titration

This classic method involves monitoring pH changes of a solution of the compound upon the incremental addition of a titrant (acid or base). The pKa is determined from the inflection point of the titration curve.[1][2][4]

Apparatus and Reagents:

  • Calibrated pH meter and electrode

  • Automatic titrator or manual burette

  • Magnetic stirrer and stir bar

  • Nitrogen gas line

  • Standardized 0.1 M HCl and 0.1 M NaOH solutions

  • 0.15 M KCl solution (to maintain constant ionic strength)

  • High-purity water (degassed)

  • This compound sample (~1 mM solution)

Protocol:

  • Calibration: Calibrate the pH meter using standard buffers at pH 4, 7, and 10.

  • Sample Preparation: Prepare a 20 mL solution of the sample at approximately 1 mM concentration in high-purity water. Add KCl to a final concentration of 0.15 M.

  • Inert Atmosphere: Place the sample solution in a reaction vessel on a magnetic stirrer. Purge the solution with nitrogen for 10-15 minutes to displace dissolved CO₂.[1][3]

  • Initial pH Adjustment: Immerse the pH electrode. Adjust the initial pH of the solution to ~1.8-2.0 by adding 0.1 M HCl to ensure the compound is fully protonated.

  • Titration: Titrate the solution with standardized 0.1 M NaOH. Add the titrant in small, precise increments (e.g., 0.05 mL).

  • Data Recording: Record the pH value after each addition, allowing the reading to stabilize (drift < 0.01 pH units/minute).[3] Continue the titration until the pH reaches ~12.

  • Data Analysis: Plot the recorded pH values against the volume of NaOH added. The pKa corresponds to the pH at the half-equivalence point on the titration curve. For higher accuracy, a first or second derivative plot can be used to precisely locate the inflection point.

  • Replication: Perform the titration in triplicate to ensure reproducibility and calculate the average pKa and standard deviation.[1]

Method 2: UV-Vis Spectrophotometric Titration

This method is highly sensitive and requires less sample. It is applicable if the compound possesses a chromophore near the ionization center, causing the UV-Vis absorbance spectrum to change with pH.[2][5][6][7]

Apparatus and Reagents:

  • UV-Vis spectrophotometer (plate reader or cuvette-based)

  • 96-well UV-transparent microplates or quartz cuvettes

  • Calibrated pH meter

  • A series of aqueous buffers of constant ionic strength (I=0.1 M) covering a wide pH range (e.g., pH 2 to 12 in 0.5 pH unit increments).[5]

  • Stock solution of the sample in DMSO (e.g., 10 mM).

Protocol:

  • Sample Preparation: In each well of a 96-well plate (or in separate cuvettes), place a defined volume of each buffer solution (e.g., 198 µL).

  • Compound Addition: Add a small, fixed amount of the compound's DMSO stock solution to each well (e.g., 2 µL), ensuring the final DMSO concentration is low (≤2% v/v) to avoid altering the pKa.[5] Prepare blank wells containing only buffer and DMSO for background correction.

  • Spectral Measurement: Record the full UV-Vis absorbance spectrum (e.g., 230-500 nm) for each well.

  • Data Analysis:

    • Identify one or more wavelengths where the absorbance changes significantly as a function of pH.

    • Plot the absorbance at the chosen wavelength(s) against the measured pH of each buffer.

    • Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation (or a suitable nonlinear regression model) to determine the pKa, which is the pH at the inflection point of the curve.[6][7][8]

G cluster_0 Potentiometric Method cluster_1 UV-Vis Spectrophotometric Method start Start: High-Purity Sample prep1 Prepare ~1mM Solution (Constant Ionic Strength) start->prep1 prep2 Prepare Solutions in Buffer Series (pH 2-12) start->prep2 purge Purge with N2 (Remove CO2) prep1->purge titrate Titrate with Acid/Base purge->titrate record_ph Record pH vs. Volume titrate->record_ph analysis Data Analysis: Plot & Curve Fit record_ph->analysis measure Measure UV-Vis Spectrum at each pH prep2->measure record_abs Record Absorbance vs. pH measure->record_abs record_abs->analysis pka Determine pKa Value analysis->pka

Caption: General experimental workflow for the determination of pKa.

Relevance in Drug Development: Kinase Inhibition

The aminopyrazine scaffold is a cornerstone in the design of small molecule kinase inhibitors.[9] Protein kinases are crucial nodes in cellular signaling pathways, and their dysregulation is implicated in diseases like cancer and inflammation.[9] Many aminopyrazine-based drugs function as ATP-competitive inhibitors, where the aminopyrazine moiety forms key hydrogen bonds with the "hinge" region of the kinase's ATP-binding pocket.

The protonation state of the molecule, dictated by its pKa and the physiological pH (~7.4), is critical. A protonated (cationic) state can form stronger, charge-assisted hydrogen bonds with hinge residues, but may also negatively impact cell permeability. An uncharged (neutral) state is generally preferred for crossing cell membranes. Therefore, a finely tuned pKa is required to balance target affinity with ADMET properties.

Case Study: The FGFR Signaling Pathway

Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that, when aberrantly activated, can drive oncogenesis. Several aminopyrazine derivatives have been developed as FGFR inhibitors.[10] The FGFR signaling cascade involves multiple downstream pathways critical for cell proliferation and survival, such as the MAPK/ERK and PI3K/AKT pathways.[10][11] Understanding the basicity of an inhibitor is key to optimizing its interaction with the FGFR active site and achieving cellular efficacy.

G Simplified FGFR Signaling Pathway cluster_downstream Downstream Signaling FGF FGF Ligand FGFR FGFR (Receptor Tyrosine Kinase) FGF->FGFR Binds & Activates FRS2 FRS2 FGFR->FRS2 Phosphorylates Inhibitor Aminopyrazine Inhibitor Inhibitor->FGFR Blocks ATP Binding GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K PLCG PLCγ FRS2->PLCG RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation DAG_IP3 DAG / IP3 PLCG->DAG_IP3 DAG_IP3->Proliferation

Caption: The FGFR signaling cascade, a target for aminopyrazine-based inhibitors.

Conclusion

The basicity of this compound is defined by a nuanced interplay between the electron-donating amino group and the strongly electron-withdrawing ethynyl group. Theoretical analysis suggests that the molecule is a weak base, with a pKa likely falling in the 1.0-2.0 range, and that the N4 nitrogen is the most probable protonation site. This predicted basicity underscores the significant base-weakening influence of the ethynyl substituent. For drug development professionals, an accurate, empirical determination of this value is non-negotiable. The detailed protocols for potentiometric and UV-Vis spectrophotometric titration provided herein offer robust pathways to this critical data point. A precise understanding and tuning of the aminopyrazine moiety's pKa are paramount for designing next-generation kinase inhibitors with optimized target engagement and superior drug-like properties.

References

Methodological & Application

Application Notes and Protocols for Sonogashira Coupling with 3-Ethynylpyrazin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira coupling is a powerful and versatile cross-coupling reaction in organic synthesis for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1] This reaction, catalyzed by a palladium complex and typically a copper(I) co-catalyst, is conducted under mild conditions, making it highly valuable in the synthesis of complex molecules.[1][2] Pyrazine derivatives are of significant interest in medicinal chemistry due to their prevalence in a wide range of biologically active compounds, including kinase inhibitors used in oncology.[3][4]

These application notes provide a detailed guide for the Sonogashira coupling of 3-Ethynylpyrazin-2-amine with various aryl halides. The resulting 2-amino-3-(arylethynyl)pyrazine scaffolds are key components in the development of targeted therapeutics, particularly as inhibitors of signaling pathways crucial to cancer cell proliferation and survival.

Applications in Drug Discovery

The 2-aminopyrazine core is a privileged scaffold in medicinal chemistry. The introduction of an arylethynyl moiety at the 3-position via Sonogashira coupling allows for the exploration of a vast chemical space, leading to the development of potent and selective kinase inhibitors.

Targeted Kinase Inhibition:

Derivatives of 2-amino-3-(arylethynyl)pyrazine have been identified as inhibitors of several key kinases implicated in cancer progression, including:

  • Aurora Kinases: These serine/threonine kinases are essential for cell division, and their overexpression is common in many human cancers.[5]

  • RET (Rearranged during Transfection) Kinase: A receptor tyrosine kinase whose mutations and rearrangements are oncogenic drivers in various cancers.

  • Fibroblast Growth Factor Receptors (FGFRs): A family of receptor tyrosine kinases that, when dysregulated, can lead to oncogenesis.[3]

  • Spleen Tyrosine Kinase (Syk): A non-receptor tyrosine kinase involved in signal transduction in hematopoietic cells and a target for inflammatory diseases and certain cancers.[6]

The Sonogashira coupling provides a modular and efficient method for the synthesis of libraries of these compounds for structure-activity relationship (SAR) studies, aiding in the optimization of potency, selectivity, and pharmacokinetic properties.[7]

Experimental Protocols

The following protocols are based on established methodologies for Sonogashira couplings with structurally similar nitrogen-containing heterocycles, particularly 2-amino-3-bromopyridines.[8] Optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: Standard Copper-Cocatalyzed Sonogashira Coupling

This protocol is suitable for a wide range of aryl iodides and bromides.

Materials:

  • This compound

  • Aryl halide (iodide or bromide)

  • Palladium catalyst (e.g., Pd(CF₃COO)₂, PdCl₂(PPh₃)₂)

  • Phosphine ligand (e.g., PPh₃)

  • Copper(I) iodide (CuI)

  • Amine base (e.g., Triethylamine (Et₃N))

  • Anhydrous solvent (e.g., Dimethylformamide (DMF))

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the palladium catalyst (2.5 mol%), phosphine ligand (5.0 mol%), and CuI (5.0 mol%).

  • Add anhydrous DMF and stir the mixture for 10-15 minutes at room temperature.

  • Add the aryl halide (1.0 eq), this compound (1.2 eq), and triethylamine (2.0-3.0 eq).

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is advantageous when the substrate or product is sensitive to copper salts, or to minimize metal contamination in the final product.

Materials:

  • This compound

  • Aryl halide (iodide or bromide)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄)

  • Bulky phosphine ligand (e.g., XPhos, SPhos)

  • Base (e.g., Cs₂CO₃, K₂CO₃)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the palladium catalyst (1-2 mol%), and the phosphine ligand (2-4 mol%).

  • Add the aryl halide (1.0 eq), this compound (1.5 eq), and the base (2.0 eq).

  • Add the anhydrous solvent.

  • Heat the reaction mixture (typically 80-110 °C) and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Filter the reaction mixture through a pad of celite to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

The following table summarizes representative yields for the Sonogashira coupling of various terminal alkynes with 2-amino-3-bromopyridines, which serves as a strong predictive model for the coupling of this compound with the corresponding aryl halides.[8]

EntryAryl HalideAlkyneCatalyst SystemSolventTemp (°C)Time (h)Yield (%)
12-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂/PPh₃/CuIDMF100395
22-Amino-3-bromo-5-methylpyridine4-EthynylanisolePd(CF₃COO)₂/PPh₃/CuIDMF100396
32-Amino-3-bromo-5-chloropyridine1-Ethynyl-4-propylbenzenePd(CF₃COO)₂/PPh₃/CuIDMF100385
42-Amino-3-bromopyridine1-EthynylcyclohexenePd(CF₃COO)₂/PPh₃/CuIDMF100388
52-Amino-3-bromo-5-methylpyridine2-EthynylthiophenePd(CF₃COO)₂/PPh₃/CuIDMF100389
62-Amino-3-bromopyridine3,3-Dimethyl-1-butynePd(CF₃COO)₂/PPh₃/CuIDMF100372

Visualizations

Sonogashira Coupling Experimental Workflow

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Aryl Halide (1 eq) This compound (1.2 eq) Base (e.g., Et3N, 2-3 eq) heating Heat (80-100 °C) Monitor by TLC/LC-MS reagents->heating Combine catalyst Pd Catalyst (e.g., Pd(CF3COO)2, 2.5 mol%) Ligand (e.g., PPh3, 5 mol%) CuI (5 mol%) catalyst->heating solvent Anhydrous Solvent (e.g., DMF) solvent->heating extraction Dilute with Organic Solvent Wash with Water & Brine Dry and Concentrate heating->extraction Reaction Complete purification Column Chromatography extraction->purification product 2-Amino-3-(arylethynyl)pyrazine purification->product

Caption: General workflow for the Sonogashira coupling reaction.

Proposed Signaling Pathway Inhibition

The 2-amino-3-(arylethynyl)pyrazine scaffold is a common feature in inhibitors of Aurora Kinase A, a key regulator of mitosis. The following diagram illustrates the potential mechanism of action of such an inhibitor.

Aurora_Kinase_Pathway cluster_upstream Upstream Regulation cluster_core Aurora A Kinase Activity cluster_downstream Downstream Effects Cell_Cycle_Signals Cell Cycle Signals (G2/M Transition) Aurora_A Aurora A Kinase Cell_Cycle_Signals->Aurora_A Phosphorylated_Substrate Phosphorylated Substrates Aurora_A->Phosphorylated_Substrate Phosphorylation ATP ATP ATP->Aurora_A Substrate Substrate Proteins (e.g., PLK1, TACC3) Substrate->Aurora_A Spindle_Assembly Correct Mitotic Spindle Assembly Phosphorylated_Substrate->Spindle_Assembly Cell_Division Cell Division Spindle_Assembly->Cell_Division Apoptosis Apoptosis / Cell Cycle Arrest Spindle_Assembly->Apoptosis Disruption leads to Inhibitor 2-Amino-3-(arylethynyl)pyrazine Derivative Inhibitor->Aurora_A Inhibition

Caption: Inhibition of the Aurora A kinase signaling pathway.

References

Application Notes and Protocols for Click Chemistry Reactions Using 3-Ethynylpyrazin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and technical information for utilizing 3-Ethynylpyrazin-2-amine in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reactions. This versatile building block is particularly relevant in medicinal chemistry for the synthesis of novel heterocyclic compounds, including potential kinase inhibitors.

Introduction

This compound is a valuable bifunctional molecule incorporating a reactive terminal alkyne and a pharmacologically relevant 2-aminopyrazine scaffold. The alkyne group allows for facile and efficient conjugation with a wide variety of azide-containing molecules via the robust and bioorthogonal CuAAC reaction. The resulting 1,2,3-triazole linkage is highly stable under physiological conditions, making it an ideal linker in drug discovery and chemical biology applications.[1][2] The 2-aminopyrazine core is a key pharmacophore found in numerous biologically active compounds, including kinase inhibitors.[3]

The CuAAC reaction is a cornerstone of click chemistry, prized for its high yields, mild reaction conditions, and tolerance of a broad range of functional groups.[4][5][6] This allows for the late-stage modification of complex molecules and the rapid generation of compound libraries for screening purposes.

Applications in Drug Discovery and Medicinal Chemistry

The primary application of this compound in drug discovery lies in the synthesis of novel 1,4-disubstituted 1,2,3-triazoles. The pyrazine moiety can be strategically employed as a hinge-binding motif in kinase inhibitors, while the substituent introduced via the click reaction can be varied to explore structure-activity relationships (SAR) and optimize pharmacokinetic properties.

Kinase Inhibitor Synthesis:

Many kinase inhibitors feature a heterocyclic core that forms hydrogen bonds with the hinge region of the kinase active site. The 2-aminopyrazine unit of this compound can mimic this interaction. By "clicking" various azide-containing fragments onto this core, novel potential kinase inhibitors can be synthesized and evaluated.

G pyrazine pyrazine hinge hinge pyrazine->hinge H-Bonding triazole triazole pyrazine->triazole r_group r_group atp_pocket atp_pocket r_group->atp_pocket Hydrophobic/Electrostatic Interactions triazole->r_group

Experimental Protocols

The following protocols provide a general framework for the CuAAC reaction using this compound. Optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: Small-Scale CuAAC Reaction with Benzyl Azide

This protocol describes a standard procedure for the reaction of this compound with benzyl azide as a model reaction partner.

Materials:

  • This compound

  • Benzyl Azide

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Sodium Ascorbate

  • Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Solvent: 1:1 mixture of tert-Butanol and deionized water, or DMF

  • Ethyl acetate (EtOAc)

  • Saturated aqueous solution of EDTA

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and benzyl azide (1.0-1.2 eq) in the chosen solvent (e.g., 1:1 t-BuOH/H₂O) to a final concentration of approximately 0.1 M.

  • Catalyst Preparation: In a separate vial, prepare a stock solution of CuSO₄·5H₂O (e.g., 100 mM in water). In another vial, prepare a stock solution of the ligand (TBTA or THPTA) in a suitable solvent (e.g., DMSO/t-BuOH for TBTA, water for THPTA) at a concentration that will result in a final ligand-to-copper ratio of 2:1 to 5:1.

  • Catalyst Addition: Add the CuSO₄ solution to the reaction mixture (final concentration of 1-10 mol%). Then add the ligand solution.

  • Initiation: Prepare a fresh stock solution of sodium ascorbate (e.g., 1 M in water). Add the sodium ascorbate solution to the reaction mixture (final concentration of 10-50 mol%).

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting materials are consumed (typically 1-4 hours).

  • Work-up: Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x volume).

  • Purification: Combine the organic layers and wash with a saturated aqueous solution of EDTA to remove copper ions, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Data Presentation

Table 1: Representative Reaction Conditions for CuAAC with this compound

ParameterConditionNotes
Alkyne This compound1.0 equivalent
Azide Benzyl Azide1.0 - 1.2 equivalents
Copper Source CuSO₄·5H₂O1 - 10 mol%
Reducing Agent Sodium Ascorbate10 - 50 mol%
Ligand TBTA or THPTA2 - 5 equivalents relative to copper
Solvent t-BuOH/H₂O (1:1), DMF, or THF/H₂O-
Temperature Room Temperature-
Reaction Time 1 - 4 hoursMonitor by TLC or LC-MS
Expected Yield > 80%Yields are substrate-dependent

Table 2: Spectroscopic Data for a Representative Product: 4-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)pyrazin-2-amine (Hypothetical data based on similar structures)

NucleusChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
¹H NMR 8.15s1HPyrazine H
7.90s1HTriazole H
7.40-7.30m5HPhenyl H
5.60s2HBenzyl CH₂
4.80br s2HNH₂
¹³C NMR 155.2--Pyrazine C-NH₂
148.5--Triazole C
142.1--Pyrazine C
134.8--Phenyl C (ipso)
129.1--Phenyl CH
128.8--Phenyl CH
128.3--Phenyl CH
123.5--Triazole CH
54.3--Benzyl CH₂

Experimental Workflow and Logic Diagrams

G reactants reactants copper copper reactants->copper ligand ligand copper->ligand initiate initiate ligand->initiate monitor monitor initiate->monitor workup workup monitor->workup purify purify workup->purify characterize characterize purify->characterize

Troubleshooting

ProblemPossible CauseSolution
Low or no product formation Inactive catalystUse freshly prepared sodium ascorbate solution. Ensure the copper source is of good quality.
Poor solvent choiceTry different solvent systems (e.g., DMF, THF/water).
Steric hindranceIncrease reaction time and/or temperature.
Formation of side products Oxidative homocoupling of the alkyneDegas the solvent and run the reaction under an inert atmosphere (N₂ or Ar). Increase the amount of sodium ascorbate.
Difficulty in purification Residual copperWash the organic extracts with a saturated aqueous solution of EDTA.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

For applications in biological systems where the cytotoxicity of copper is a concern, a copper-free click chemistry approach, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), can be employed.[7] In this case, this compound would be reacted with a strained cyclooctyne derivative that is functionalized with an azide. The reaction proceeds without the need for a catalyst, driven by the release of ring strain in the cyclooctyne.

G start start cuaac cuaac start->cuaac Cu(I) Catalyst spaac spaac start->spaac Strained Cyclooctyne-Azide (No Catalyst) product product cuaac->product spaac->product

Conclusion

This compound is a highly useful and versatile building block for the synthesis of novel triazole-containing compounds via click chemistry. The protocols and information provided herein offer a solid foundation for researchers to explore the potential of this molecule in drug discovery, particularly in the development of kinase inhibitors and other targeted therapeutics. The straightforward nature of the CuAAC reaction allows for the rapid generation of diverse molecular architectures, accelerating the drug discovery process.

References

Application Notes and Protocols: Synthesis of Kinase Inhibitors Utilizing 3-Ethynylpyrazin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein kinases are integral to cellular signaling pathways, and their dysregulation is a common factor in the progression of diseases such as cancer.[1][2] This has established them as a significant focus for the development of targeted therapies. The pyrazine scaffold is a key pharmacophore in medicinal chemistry, forming the basis of numerous kinase inhibitors. 3-Ethynylpyrazin-2-amine is a valuable building block in the synthesis of novel kinase inhibitors, particularly those with a pyrazolo[3,4-b]pyrazine core. The ethynyl group provides a reactive handle for elaboration through cross-coupling reactions, such as the Sonogashira coupling, enabling the introduction of diverse aryl and heteroaryl substituents to modulate potency and selectivity.[3][4] These application notes detail the synthesis of pyrazolo[3,4-b]pyrazine-based kinase inhibitors starting from this compound, along with protocols for their biological evaluation and a summary of their inhibitory activities.

Overview of Pyrazolo[3,4-b]pyrazine-Based Kinase Inhibition

The pyrazolo[3,4-b]pyrazine core serves as a versatile scaffold for the design of ATP-competitive kinase inhibitors. This heterocyclic system can form crucial hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket, a key feature for potent inhibition. The strategic functionalization of this core, facilitated by starting materials like this compound, allows for the optimization of interactions with other regions of the ATP-binding site, thereby enhancing inhibitor potency and selectivity.

Synthesis of Pyrazolo[3,4-b]pyrazine Kinase Inhibitors

The synthesis of pyrazolo[3,4-b]pyrazine kinase inhibitors from this compound can be achieved through a multi-step process. A key transformation is the Sonogashira cross-coupling reaction, which couples the terminal alkyne of this compound with an appropriate aryl or heteroaryl halide.[3][4] The resulting intermediate can then undergo further reactions to construct the final pyrazolo[3,4-b]pyrazine core.

A general synthetic workflow is outlined below:

Synthesis Workflow A This compound C Sonogashira Coupling A->C B Aryl/Heteroaryl Halide B->C D Coupled Intermediate C->D Pd catalyst, Cu(I) co-catalyst, base E Cyclization Precursor D->E Further functionalization F Cyclization E->F G Pyrazolo[3,4-b]pyrazine Kinase Inhibitor F->G e.g., hydrazine

Caption: General synthetic workflow for pyrazolo[3,4-b]pyrazine kinase inhibitors.

Experimental Protocols

Protocol 1: Sonogashira Coupling of this compound with an Aryl Halide

This protocol describes a general procedure for the palladium-catalyzed Sonogashira coupling of this compound with a substituted aryl iodide.

Materials:

  • This compound

  • Substituted aryl iodide

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Anhydrous tetrahydrofuran (THF)

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dried Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq), the substituted aryl iodide (1.1 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), and CuI (0.1 eq).

  • Add anhydrous THF and triethylamine (3.0 eq) to the flask.

  • Stir the reaction mixture at room temperature for 15 minutes and then heat to 60 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired coupled product.

Protocol 2: Synthesis of a Pyrazolo[3,4-b]pyrazine Derivative

This protocol outlines the cyclization of a suitable precursor to form the pyrazolo[3,4-b]pyrazine core. The specific precursor would be synthesized from the product of Protocol 1 through additional steps not detailed here.

Materials:

  • Appropriately functionalized pyrazine intermediate (e.g., a 2-amino-3-(arylethynyl)pyrazine derivative with a suitable leaving group or reactive site)

  • Hydrazine hydrate or a substituted hydrazine

  • Ethanol or other suitable solvent

  • Standard laboratory glassware

Procedure:

  • Dissolve the pyrazine intermediate (1.0 eq) in ethanol in a round-bottom flask.

  • Add hydrazine hydrate (1.5 eq) to the solution.

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction by TLC.

  • After completion, cool the mixture to room temperature. If a precipitate forms, collect it by filtration.

  • If no precipitate forms, concentrate the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the final pyrazolo[3,4-b]pyrazine kinase inhibitor.

Data Presentation

The inhibitory activity of kinase inhibitors is typically reported as the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%. The following table summarizes representative IC₅₀ values for pyrazolo[3,4-b]pyrazine and related pyrazine-based kinase inhibitors against various kinases. It is important to note that these are examples and the specific activity of inhibitors derived from this compound will depend on the final structure.

Compound ClassKinase TargetIC₅₀ (nM)Reference
Pyrazolo[3,4-b]pyrazine DerivativeSpleen Tyrosine Kinase (Syk)Varies[5]
Pyrazolopyrimidine Derivativec-Src60,400[2]
Pyrazolopyrimidine DerivativeBtk90,500[2]
Pyrazolopyrimidine DerivativeLck110,000[2]

Signaling Pathway

Many kinase inhibitors derived from pyrazine-based scaffolds target kinases involved in cell proliferation and survival pathways, such as the Receptor Tyrosine Kinase (RTK) signaling pathway. Dysregulation of this pathway is a hallmark of many cancers.

RTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates PI3K PI3K RTK->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Phosphorylates Transcription Factors AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Cell_Cycle Cell Proliferation, Survival, Angiogenesis Transcription->Cell_Cycle Promotes Ligand Growth Factor Ligand->RTK Binds Inhibitor Pyrazolo[3,4-b]pyrazine Kinase Inhibitor Inhibitor->RTK Inhibits

Caption: Simplified Receptor Tyrosine Kinase (RTK) signaling pathway.

This diagram illustrates how growth factors activate RTKs, leading to downstream signaling through the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, ultimately promoting cell proliferation, survival, and angiogenesis.[6] Pyrazolo[3,4-b]pyrazine-based kinase inhibitors can block this signaling by inhibiting the kinase activity of RTKs.

Conclusion

This compound is a strategic starting material for the synthesis of a diverse range of pyrazolo[3,4-b]pyrazine-based kinase inhibitors. The protocols and data presented here provide a foundational guide for researchers in the field of drug discovery to design and synthesize novel kinase inhibitors for therapeutic applications. Further optimization of the synthetic routes and extensive structure-activity relationship (SAR) studies are essential for the development of potent and selective clinical candidates.

References

Application Notes and Protocols: 3-Ethynylpyrazin-2-amine as a Fragment for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for the identification of lead compounds in drug development. This approach utilizes small, low molecular weight compounds ("fragments") to probe the binding sites of biological targets. Fragments that bind, albeit often with low affinity, can be elaborated into more potent and selective drug candidates. The pyrazine ring is a prevalent scaffold in medicinal chemistry, and its derivatives have been successfully developed as inhibitors for a variety of targets, particularly protein kinases. The aminopyrazine moiety is a well-established "hinge-binder," capable of forming key hydrogen bond interactions within the ATP-binding site of many kinases.

This document provides detailed application notes and protocols for the use of 3-Ethynylpyrazin-2-amine , a novel fragment that combines the established hinge-binding capabilities of the aminopyrazine core with a reactive ethynyl group. The ethynyl moiety provides a valuable vector for fragment evolution, allowing for the facile introduction of a wide range of substituents through well-established chemistries such as the Sonogashira coupling. This fragment holds significant promise for the discovery of novel inhibitors targeting a range of protein kinases and other ATP-binding proteins.

While direct experimental data for this compound is not yet extensively published, this document provides a comprehensive guide based on the known properties of analogous compounds and established FBDD methodologies.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below. These properties are crucial for its application in fragment screening and subsequent hit-to-lead development.

PropertyValueSource
Molecular FormulaC₆H₅N₃ChemBK[1]
Molecular Weight119.12 g/mol ChemBK[1]
Boiling Point291°C at 760 mmHgChemBK[1]
Storage ConditionsUnder inert gas (nitrogen or Argon) at 2–8 °CChemBK[1]

Synthesis Protocol

A plausible synthetic route for this compound, based on known methodologies for related pyrazine derivatives, is outlined below. This protocol involves a Sonogashira coupling of a protected ethyne to a halogenated aminopyrazine, followed by deprotection.

Workflow for the Synthesis of this compound

A 2-Amino-3-chloropyrazine D Sonogashira Coupling A->D B Ethynyltrimethylsilane B->D C Pd(PPh₃)₄, CuI, Et₃N C->D E 3-((Trimethylsilyl)ethynyl)pyrazin-2-amine D->E G Deprotection E->G F TBAF or K₂CO₃/MeOH F->G H This compound G->H A Fragment Library Screening (e.g., Thermal Shift, SPR, NMR) B Hit Identification A->B C Hit Validation (e.g., Orthogonal Biophysical Method) B->C D Biochemical Assay (IC₅₀ Determination) C->D E Structural Biology (X-ray Crystallography, NMR) C->E F Hit-to-Lead Optimization (Structure-Guided Design) D->F E->F cluster_0 Kinase Signaling Cascade Upstream_Signal Upstream Signal (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase Upstream_Signal->Receptor Kinase_A Target Kinase (e.g., Kinase A or C) Receptor->Kinase_A Substrate Substrate Protein Kinase_A->Substrate ATP -> ADP Phospho_Substrate Phosphorylated Substrate Kinase_A->Phospho_Substrate Phosphorylation Cellular_Response Cellular Response (e.g., Proliferation, Survival) Phospho_Substrate->Cellular_Response Fragment This compound Fragment->Kinase_A Inhibition

References

Application Notes and Protocols for the Synthesis of Substituted Pyrazines from 3-Ethynylpyrazin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazine derivatives are a critical class of N-heterocyclic compounds that are extensively utilized in medicinal chemistry due to their wide range of pharmacological activities, including roles as kinase inhibitors, anticancer agents, and anti-inflammatory molecules.[1][2][3] The starting material, 3-ethynylpyrazin-2-amine, is a versatile building block for the synthesis of a diverse library of substituted pyrazines. The presence of both an amino group and a terminal alkyne allows for selective functionalization, making it an attractive scaffold for drug discovery and development.

This document provides detailed protocols for the synthesis of substituted pyrazines from this compound via two powerful cross-coupling reactions: the Sonogashira coupling and the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". Additionally, we present data on the application of these synthesized compounds, particularly as kinase inhibitors, and visualize a key signaling pathway they may modulate.

Synthesis of Substituted Pyrazines

The terminal alkyne of this compound is the primary site for diversification. The two main strategies for its functionalization are the Sonogashira coupling for the formation of carbon-carbon bonds and the CuAAC reaction for the synthesis of 1,2,3-triazoles.

Sonogashira Coupling: Synthesis of 3-(Arylalkynyl)pyrazin-2-amines

The Sonogashira coupling is a highly efficient method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper(I) complexes.[4] This reaction allows for the introduction of various aryl and heteroaryl substituents at the 3-position of the pyrazine ring.

Sonogashira_Coupling_Workflow cluster_process Process cluster_product Product reactant1 This compound reaction Sonogashira Coupling Reaction reactant1->reaction reactant2 Aryl Halide (Ar-X) X = I, Br reactant2->reaction catalyst1 Palladium Catalyst (e.g., PdCl₂(PPh₃)₂) catalyst1->reaction catalyst2 Copper(I) Cocatalyst (e.g., CuI) catalyst2->reaction base Base (e.g., Et₃N, DIPA) base->reaction solvent Solvent (e.g., DMF, THF) solvent->reaction atmosphere Inert Atmosphere (N₂ or Ar) atmosphere->reaction temperature Temperature (rt to 100 °C) temperature->reaction workup Work-up & Purification (e.g., Chromatography) reaction->workup product 3-(Arylalkynyl)pyrazin-2-amine workup->product

Experimental Protocol: General Procedure for Sonogashira Coupling

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 eq.), palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.05 eq.), and copper(I) iodide (0.1 eq.).

  • Add anhydrous, degassed solvent (e.g., DMF or THF) and a suitable base (e.g., triethylamine, 2.0 eq.).

  • Add this compound (1.2 eq.) to the mixture.

  • Stir the reaction mixture at the desired temperature (ranging from room temperature to 100 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-(arylalkynyl)pyrazin-2-amine.

Table 1: Examples of Sonogashira Coupling with this compound Derivatives

EntryAryl HalideCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
15-Bromo-6-chloropyrazin-2-amine (TMS-protected alkyne)PdCl₂(dppf)₂, CuINEt₃THFRT1285[5]
2IodobenzenePd(CF₃COO)₂, PPh₃, CuIEt₃NDMF100396[6]
34-IodoanilinePdCl₂(PPh₃)₂, CuIEt₃NDMF80692[7]
41-Bromo-4-nitrobenzenePd/C, CuIK₂CO₃H₂O/EtOH1002488[8]
52-BromopyridinePdCl₂(PPh₃)₂, CuIEt₃NTHF601890[6][8]

Note: The table includes data from reactions with similar substrates to provide a representative scope of conditions and yields.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Synthesis of 3-(1,2,3-Triazol-4-yl)pyrazin-2-amines

The CuAAC reaction is a highly reliable and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles from terminal alkynes and azides.[9] This reaction is a prime example of "click chemistry" due to its high efficiency, mild reaction conditions, and broad functional group tolerance.[10]

CuAAC_Workflow cluster_process Process cluster_product Product reactant1 This compound reaction CuAAC Reaction reactant1->reaction reactant2 Organic Azide (R-N₃) reactant2->reaction catalyst Copper(I) Source (e.g., CuSO₄/Na-Ascorbate, CuI) catalyst->reaction solvent Solvent (e.g., t-BuOH/H₂O, DMF) solvent->reaction temperature Temperature (rt) temperature->reaction workup Work-up & Purification (e.g., Filtration, Recrystallization) reaction->workup product 3-(1-Aryl/Alkyl-1H-1,2,3-triazol-4-yl)pyrazin-2-amine workup->product

Experimental Protocol: General Procedure for CuAAC Reaction

  • In a round-bottom flask, dissolve the organic azide (1.0 eq.) and this compound (1.0 eq.) in a suitable solvent system (e.g., a 1:1 mixture of t-butanol and water).

  • In a separate vial, prepare the copper(I) catalyst by dissolving copper(II) sulfate pentahydrate (0.05 eq.) and sodium ascorbate (0.1 eq.) in water.

  • Add the catalyst solution to the reaction mixture.

  • Stir the reaction vigorously at room temperature. The reaction is typically complete within 1-24 hours. Monitor by TLC or LC-MS.

  • Upon completion, if a precipitate has formed, collect the product by filtration. Otherwise, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can often be purified by recrystallization or flash column chromatography if necessary.

Table 2: Examples of CuAAC Reactions with Terminal Alkynes and Organic Azides

EntryAlkyneAzideCatalyst SystemSolventTemp. (°C)Time (h)Yield (%)Reference
1PhenylacetyleneBenzyl azideCuSO₄·5H₂O, Na-Ascorbatet-BuOH/H₂ORT195[11]
21-Ethynyl-4-fluorobenzene1-Azido-4-methylbenzeneCuIDMFRT1291[9]
3Propargyl alcoholPhenyl azideCu(OAc)₂NeatRT298[10]
41-Octyne1-Azido-3-phenylpropaneCuI, DIPEACH₂Cl₂RT2489[9]
54-Ethynylanisole2-Azido-1-phenylethaneCuSO₄·5H₂O, Na-Ascorbatet-BuOH/H₂ORT693[11]

Note: This table provides representative examples of CuAAC reactions to illustrate the general conditions and high yields achievable.

Application in Drug Discovery: Kinase Inhibition

Substituted pyrazines are prominent scaffolds in the development of kinase inhibitors.[1][2] The nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors, interacting with the hinge region of the kinase ATP-binding site.[3] The substituents introduced via Sonogashira coupling or CuAAC can be tailored to occupy adjacent hydrophobic pockets, thereby enhancing potency and selectivity.

Many pyrazine-based drugs target key signaling pathways implicated in cancer and inflammatory diseases, such as the PI3K-Akt-mTOR and MAPK pathways.[12] For instance, spleen tyrosine kinase (Syk) is a crucial mediator in the signaling of immune receptors, and its inhibition by pyrazine-based compounds has therapeutic potential in autoimmune diseases and hematological malignancies.[13]

Syk_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response BCR B-cell Receptor (BCR) Syk Syk BCR->Syk Activation FcR Fc Receptor (FcR) FcR->Syk Activation PLCg2 PLCγ2 Syk->PLCg2 Phosphorylation PI3K PI3K Syk->PI3K Activation Vav Vav Syk->Vav Activation Ca_flux Ca²⁺ Mobilization PLCg2->Ca_flux Akt Akt Pathway PI3K->Akt MAPK MAPK Pathway Vav->MAPK response Proliferation, Survival, Cytokine Release Ca_flux->response NFkB NF-κB Pathway MAPK->NFkB NFkB->response Akt->response inhibitor Pyrazine-based Syk Inhibitor inhibitor->Syk

Table 3: Kinase Inhibitory Activity of Selected Pyrazine Derivatives

Compound ClassTarget KinaseIC₅₀ (nM)Cellular ActivityReference
Pyrazino[2,3-b]pyrazinesmTOR-Inhibition of Akt phosphorylation[14]
Imidazo[1,2-a]pyrazinesDDR1/DDR29.4 / 20.4Anti-inflammatory effects[15]
3-Alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitrilesCHK1<10Abrogation of G2 checkpoint[16]
Pyrazine-based compoundsSyk30 (Ki)Blocks FcR and BCR signaling[13]
Pyridazine-based compoundsALK51 - 100Inhibition of TGF-β signaling[17]

Note: This table showcases the potential of pyrazine and related diazine scaffolds as potent kinase inhibitors.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of diverse libraries of substituted pyrazines. The Sonogashira coupling and copper-catalyzed azide-alkyne cycloaddition reactions provide efficient and robust methods for the derivatization of its ethynyl group. The resulting substituted pyrazines have demonstrated significant potential in drug discovery, particularly as kinase inhibitors targeting critical cellular signaling pathways. The protocols and data presented herein serve as a comprehensive guide for researchers in the synthesis and application of these promising compounds.

References

Application Notes and Protocols for Bioconjugation with 3-Ethynylpyrazin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the bioconjugation of 3-Ethynylpyrazin-2-amine to biomolecules. This document is intended for researchers in academia and industry engaged in the development of novel bioconjugates for applications in drug delivery, diagnostics, and fundamental biological research.

Introduction

This compound is a versatile building block for bioconjugation, featuring a terminal alkyne group that can readily participate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry".[1] The pyrazine moiety is a common scaffold in medicinal chemistry, and the presence of a primary amine offers potential for further functionalization or can influence the physicochemical properties of the resulting bioconjugate.

The CuAAC reaction is characterized by its high efficiency, specificity, and biocompatibility, allowing for the covalent ligation of this compound to azide-modified biomolecules such as proteins, peptides, nucleic acids, and small molecule probes in aqueous environments.[1][2] This protocol will focus on the practical aspects of performing CuAAC reactions with this compound, including reagent preparation, reaction setup, and considerations for optimizing conjugation efficiency.

Physicochemical Properties of this compound

A clear understanding of the properties of this compound is crucial for its effective use in bioconjugation.

PropertyValueReference
Molecular Formula C₆H₅N₃[3]
Molar Mass 119.12 g/mol [3]
Boiling Point 291°C at 760 mmHg[3]
Storage Condition Under inert gas (nitrogen or Argon) at 2–8 °C[3]
Sensitivity Irritant[3]

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound

The CuAAC reaction forms a stable triazole linkage between the terminal alkyne of this compound and an azide-functionalized biomolecule. The reaction is catalyzed by Cu(I) ions, which are typically generated in situ from a Cu(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).[4] A chelating ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is often included to stabilize the Cu(I) catalyst and protect the biomolecule from oxidative damage.[4]

Reaction Scheme

CuAAC_Reaction cluster_reactants Reactants cluster_catalyst Catalytic System cluster_product Product Alkyne This compound Product Bioconjugate (Triazole Linkage) Alkyne->Product Cu(I) catalyst Azide Azide-Modified Biomolecule Azide->Product CuSO4 CuSO₄ Ascorbate Sodium Ascorbate Ligand THPTA Ligand

Caption: General scheme of the CuAAC reaction.

Experimental Protocols

Protocol 1: General Procedure for Bioconjugation of this compound to an Azide-Modified Protein

This protocol provides a starting point for the conjugation of this compound to a protein that has been previously functionalized with azide groups.

Materials:

  • Azide-modified protein in a suitable buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • THPTA stock solution (e.g., 100 mM in water)

  • Sodium ascorbate stock solution (freshly prepared, e.g., 300 mM in water)

  • Protein labeling buffer (e.g., 1.5x PBS containing aminoguanidine)[2]

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

  • Prepare the reaction mixture: In a microcentrifuge tube, combine the following in order:

    • Azide-modified protein solution (to a final concentration of 1-10 mg/mL).

    • Protein labeling buffer.

  • Prepare this compound solution: Dissolve this compound in a minimal amount of DMSO to prepare a stock solution (e.g., 10-50 mM).

  • Add this compound: Add the desired molar excess of the this compound stock solution to the protein solution. Vortex briefly to mix. Note: The optimal excess will need to be determined empirically but a 10-50 fold molar excess is a good starting point.

  • Prepare the catalyst premix: In a separate tube, premix the CuSO₄ and THPTA solutions. A 1:5 molar ratio of CuSO₄ to THPTA is commonly used.[4] Let the mixture stand for 1-2 minutes.

  • Add the catalyst: Add the CuSO₄/THPTA premix to the protein-alkyne mixture. The final concentration of CuSO₄ is typically in the range of 50-250 µM.

  • Initiate the reaction: Add the freshly prepared sodium ascorbate solution to the reaction mixture to a final concentration of 1-5 mM. Vortex briefly to mix.

  • Incubation: Incubate the reaction at room temperature for 1-4 hours, protected from light. The reaction can also be performed at 4°C for longer incubation times (e.g., overnight) to minimize potential protein degradation.

  • Purification: Purify the bioconjugate from excess reagents using a suitable method such as size-exclusion chromatography, dialysis, or spin filtration.

Protocol 2: Quantification of Conjugation Efficiency using a Fluorogenic Azide

To optimize the reaction conditions for your specific biomolecule, it is recommended to first perform a small-scale reaction with a fluorogenic azide. This allows for a rapid assessment of the conjugation efficiency.

Materials:

  • This compound

  • Fluorogenic azide (e.g., a coumarin- or fluorescein-based azide)

  • All other reagents as listed in Protocol 1

  • Fluorometer or plate reader

Procedure:

  • Follow the general procedure outlined in Protocol 1, substituting the azide-modified biomolecule with a known concentration of the fluorogenic azide.

  • After the desired reaction time, dilute the reaction mixture in a suitable buffer.

  • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen fluorogenic azide.

  • A control reaction without this compound should be run in parallel to determine the background fluorescence.

  • The increase in fluorescence is proportional to the amount of triazole product formed, allowing for the calculation of the reaction yield.

Quantitative Data Summary

The following table provides representative data for typical CuAAC reactions. Note that these are generalized values and the optimal conditions for this compound may vary.

ParameterTypical RangeNotes
This compound Concentration 10-100 µMHigher concentrations can increase reaction rate.
Azide-Biomolecule Concentration 1-20 µMDependent on the specific biomolecule.
CuSO₄ Concentration 50-250 µMHigher concentrations can lead to protein precipitation.
THPTA:CuSO₄ Ratio 5:1Helps to stabilize Cu(I) and protect the biomolecule.
Sodium Ascorbate Concentration 1-5 mMA significant excess is used to maintain a reducing environment.
Reaction Time 30 min - 4 hoursCan be extended at lower temperatures.
Typical Yield >80%Highly dependent on the specific reactants and conditions.

Important Considerations

  • Role of the Amine Group: The primary amine on the pyrazine ring of this compound could potentially coordinate with the copper catalyst, which may influence the reaction kinetics.[5] It is advisable to start with the recommended ligand concentrations to minimize such effects.

  • Oxygen Sensitivity: The Cu(I) catalyst is sensitive to oxidation. While the use of sodium ascorbate helps to maintain the reduced state, it is good practice to degas the reaction buffer and work with freshly prepared solutions.

  • Biomolecule Stability: Ensure that the chosen reaction conditions (pH, temperature, reagent concentrations) are compatible with the stability of your biomolecule. The inclusion of aminoguanidine in the buffer can help prevent side reactions with certain amino acid residues.[2]

  • Purification: Thorough removal of the copper catalyst and other small molecule reagents is crucial for downstream applications, especially in cellular studies, as copper can be toxic to cells.

Visualizations

Experimental Workflow for Protein Bioconjugation

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis prep_protein Prepare Azide-Modified Protein Solution mix_reagents Combine Protein, Alkyne, and Catalyst Premix prep_protein->mix_reagents prep_alkyne Prepare this compound Stock Solution (DMSO) prep_alkyne->mix_reagents prep_catalyst Prepare Catalyst Premix (CuSO₄ + THPTA) prep_catalyst->mix_reagents prep_reducer Prepare Fresh Sodium Ascorbate Solution initiate Initiate with Sodium Ascorbate prep_reducer->initiate mix_reagents->initiate incubate Incubate at RT (1-4h, protected from light) initiate->incubate purify Purify Bioconjugate (e.g., SEC, Dialysis) incubate->purify characterize Characterize Conjugate (e.g., MS, SDS-PAGE) purify->characterize

Caption: Workflow for protein bioconjugation.

Hypothetical Signaling Pathway Application

This diagram illustrates a hypothetical application of a this compound bioconjugate in targeted drug delivery, where the pyrazine-containing conjugate is designed to interact with a specific cellular pathway.

signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular conjugate Drug-Pyrazine Bioconjugate receptor Target Receptor conjugate->receptor Binding endocytosis Receptor-Mediated Endocytosis receptor->endocytosis endosome Endosome endocytosis->endosome release Drug Release endosome->release pH change signaling Signaling Cascade (e.g., Apoptosis) release->signaling nucleus Nucleus signaling->nucleus effect Therapeutic Effect nucleus->effect

Caption: Targeted drug delivery pathway.

References

Application Notes and Protocols for 3-Ethynylpyrazin-2-amine as a Putative Chemical Probe for Biological Studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: To date, no specific biological studies or applications have been published for 3-ethynylpyrazin-2-amine as a chemical probe. The following application notes and protocols are based on the published data of a closely related analog, an alkynylpyrimidine-based covalent inhibitor, which targets NF-κB Inducing Kinase (NIK).[1] This document is intended to serve as a guide for researchers interested in exploring the potential of this compound as a similar chemical probe.

Introduction

This compound is a heterocyclic compound featuring a pyrazine ring, an amino group, and a reactive ethynyl moiety. The presence of the electron-withdrawing pyrazine ring system is expected to activate the ethynyl group, rendering it susceptible to nucleophilic attack from amino acid residues within proteins. This characteristic makes this compound a potential candidate for use as a covalent chemical probe in biological systems. Covalent probes are valuable tools in chemical biology for identifying and characterizing protein targets, elucidating enzymatic mechanisms, and developing novel therapeutics.

The structural similarity to known alkynylpyrimidine-based covalent inhibitors suggests that this compound could function as an irreversible inhibitor of kinases or other enzymes that possess a suitably positioned nucleophilic residue, such as a cysteine, in their active site.[1] The pyrazine core can provide a scaffold for specific non-covalent interactions, while the ethynyl group can form a stable covalent bond with the target protein.

Potential Applications

  • Covalent Inhibitor of Kinases: Based on its structural features, this compound could be investigated as a covalent inhibitor of protein kinases. Many kinases have a conserved cysteine residue in or near the ATP-binding pocket that can be targeted by electrophilic warheads like the ethynyl group.

  • Activity-Based Protein Profiling (ABPP): If functionalized with a reporter tag (e.g., biotin or a fluorophore), this compound could be used as an activity-based probe to identify novel protein targets in complex biological samples.

  • Fragment-Based Drug Discovery: The core this compound scaffold can serve as a starting point for the development of more potent and selective covalent inhibitors through fragment-based screening and subsequent chemical elaboration.

Data Presentation

As no quantitative data for this compound is available, the following table summarizes the key data for the analogous alkynylpyrimidine-based covalent inhibitor of NF-κB Inducing Kinase (NIK), which will be referred to as Analog-1 .[1]

ParameterValue for Analog-1Reference
Target NF-κB Inducing Kinase (NIK)[1]
Targeted Residue Cysteine 444 (Cys444)[1]
Mechanism of Action Covalent modification of the target cysteine[1]
In vitro Potency (IC50) ~100 nM (Biochemical assay)[1]
Cellular Potency Weak antiproliferative effect in relevant lines[1]

Experimental Protocols

The following are detailed experimental protocols adapted from the study of the analogous alkynylpyrimidine-based covalent inhibitor.[1] These protocols can serve as a starting point for the evaluation of this compound as a chemical probe.

Protocol 1: Synthesis of this compound

This is a generalized synthetic scheme.

Materials:

  • 2-Amino-3-halopyrazine (e.g., 2-amino-3-bromopyrazine)

  • Ethynyltrimethylsilane

  • Palladium catalyst (e.g., Pd(PPh3)4)

  • Copper(I) iodide (CuI)

  • Base (e.g., triethylamine)

  • Solvent (e.g., anhydrous tetrahydrofuran)

  • Tetrabutylammonium fluoride (TBAF)

Procedure:

  • Sonogashira Coupling: To a solution of 2-amino-3-halopyrazine in anhydrous solvent, add ethynyltrimethylsilane, the palladium catalyst, CuI, and the base.

  • Degas the reaction mixture and stir under an inert atmosphere (e.g., argon) at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).

  • Upon completion, quench the reaction and perform an aqueous workup.

  • Purify the resulting trimethylsilyl-protected intermediate by column chromatography.

  • Desilylation: Dissolve the purified intermediate in a suitable solvent and treat with TBAF to remove the trimethylsilyl protecting group.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, perform an aqueous workup and purify the final product, this compound, by column chromatography.

  • Confirm the structure and purity of the final product by 1H NMR, 13C NMR, and mass spectrometry.

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol describes a method to assess the inhibitory activity of this compound against a target kinase in a biochemical assay.

Materials:

  • Recombinant target kinase (e.g., NIK)

  • Kinase substrate (e.g., a specific peptide)

  • ATP

  • This compound (dissolved in DMSO)

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • Microplate reader

Procedure:

  • Prepare a serial dilution of this compound in DMSO.

  • In a microplate, add the kinase, the substrate, and the kinase assay buffer.

  • Add the diluted this compound or DMSO (as a vehicle control) to the wells.

  • Pre-incubate the plate for a defined period (e.g., 30 minutes) at room temperature to allow for covalent bond formation.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specific time (e.g., 60 minutes).

  • Stop the reaction and measure the kinase activity using the detection reagent according to the manufacturer's instructions.

  • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and determine the IC50 value.

Protocol 3: Mass Spectrometry Analysis of Covalent Adduct Formation

This protocol is to confirm the covalent binding of this compound to the target protein.

Materials:

  • Recombinant target protein

  • This compound

  • Incubation buffer

  • LC-MS system

Procedure:

  • Incubate the recombinant target protein with an excess of this compound in the incubation buffer for a set time (e.g., 2 hours) at a controlled temperature.

  • As a control, incubate the protein with DMSO alone.

  • Desalt the protein samples to remove unbound compound.

  • Analyze the intact protein samples by LC-MS to determine the molecular weight of the protein.

  • A mass shift corresponding to the molecular weight of this compound (119.12 Da) in the treated sample compared to the control would confirm covalent adduct formation.

  • To identify the specific site of modification, the protein can be digested with a protease (e.g., trypsin), and the resulting peptides analyzed by tandem mass spectrometry (MS/MS).

Protocol 4: Cellular Target Engagement Assay

This protocol can be used to assess the ability of this compound to engage its target in a cellular context.

Materials:

  • Cell line expressing the target protein

  • Cell culture medium and reagents

  • This compound

  • Lysis buffer

  • Activity-based probe with a reporter tag that also targets the same residue

  • SDS-PAGE and Western blotting reagents

  • Fluorescence scanner or appropriate imaging system

Procedure:

  • Culture the cells to the desired confluency.

  • Treat the cells with varying concentrations of this compound for a specific duration. Include a DMSO vehicle control.

  • Lyse the cells and quantify the protein concentration of the lysates.

  • Treat the cell lysates with the tagged activity-based probe. This probe will bind to the target protein that has not been engaged by this compound.

  • Separate the proteins by SDS-PAGE.

  • Visualize the labeled proteins using a fluorescence scanner. A decrease in the fluorescent signal in the lanes corresponding to cells treated with this compound indicates target engagement.

Visualizations

Below are diagrams illustrating the conceptual workflows and pathways relevant to the use of an ethynyl-based chemical probe.

G cluster_synthesis Synthesis Workflow start 2-Amino-3-halopyrazine step1 Sonogashira Coupling (with Ethynyltrimethylsilane) start->step1 step2 TMS-protected Intermediate step1->step2 step3 Desilylation (with TBAF) step2->step3 end_product This compound step3->end_product

A generalized synthetic workflow for this compound.

G cluster_pathway Conceptual Signaling Pathway Inhibition upstream Upstream Signal (e.g., Cytokine) receptor Receptor upstream->receptor NIK Target Kinase (e.g., NIK) receptor->NIK downstream_kinase Downstream Kinase NIK->downstream_kinase transcription_factor Transcription Factor (e.g., NF-κB) downstream_kinase->transcription_factor cellular_response Cellular Response (e.g., Inflammation, Proliferation) transcription_factor->cellular_response probe This compound (Covalent Inhibitor) probe->NIK Covalent Inhibition

Inhibition of a kinase signaling pathway by a covalent probe.

G cluster_workflow Target Engagement Workflow cells Cells expressing target protein treatment Treat with this compound or DMSO (control) cells->treatment lysis Cell Lysis treatment->lysis probe_labeling Label with Tagged Activity-Based Probe lysis->probe_labeling sds_page SDS-PAGE probe_labeling->sds_page imaging Fluorescence Imaging sds_page->imaging analysis Quantify Target Engagement imaging->analysis

Workflow for a competitive cellular target engagement assay.

References

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 3-Ethynylpyrazin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Importance of 2-Amino-3-(arylethynyl)pyrazines in Drug Discovery

The pyrazine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents. Its derivatives are known to exhibit a wide range of biological activities, including roles as kinase inhibitors, anticancer agents, and antivirals.[1][2] The introduction of an arylethynyl moiety at the 3-position of a 2-aminopyrazine scaffold via palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, unlocks a vast chemical space for the development of novel drug candidates.[1][3] This modification allows for the precise tuning of electronic and steric properties, which can significantly impact a compound's binding affinity and selectivity for biological targets.[4] Notably, substituted aminopyrazines have been identified as key pharmacophores in a variety of kinase inhibitors, a critical class of therapeutics in oncology and immunology.[1][5] These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the palladium-catalyzed cross-coupling of 3-ethynylpyrazin-2-amine with a variety of aryl halides, enabling the synthesis of a diverse library of 2-amino-3-(arylethynyl)pyrazine derivatives.

Understanding the Sonogashira Coupling: A Mechanistic Overview

The Sonogashira reaction is a powerful and versatile method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[6] The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[6] Understanding the catalytic cycles is paramount for troubleshooting and optimizing the reaction.

The reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[6]

  • The Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (Ar-X) to form a Pd(II) intermediate.

  • The Copper Cycle: The terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper(I) acetylide. This step is believed to increase the nucleophilicity of the alkyne.

  • Transmetalation: The copper acetylide then transfers the acetylenic group to the Pd(II) complex.

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final cross-coupled product and regenerate the active Pd(0) catalyst.

While the copper-cocatalyzed version is the most common, copper-free Sonogashira protocols have also been developed to avoid potential issues with copper, such as the formation of alkyne homocoupling byproducts (Glaser coupling).[7][8]

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L2 PdII_ArX Ar-Pd(II)L2-X Pd0->PdII_ArX Oxidative Addition (Ar-X) PdII_Ar_Alkyne Ar-Pd(II)L2-C≡CR PdII_ArX->PdII_Ar_Alkyne Transmetalation PdII_Ar_Alkyne->Pd0 Product Ar-C≡CR PdII_Ar_Alkyne->Product Reductive Elimination Alkyne R-C≡C-H Cu_Acetylide R-C≡C-Cu Alkyne->Cu_Acetylide + Cu(I), Base CuI Cu(I) Cu_Acetylide->PdII_ArX Base Base caption Figure 1. Simplified Catalytic Cycles of the Sonogashira Coupling. Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Flame-dry Schlenk flask B Add catalyst, co-catalyst (if any), and ligand A->B C Add this compound and aryl halide B->C D Add anhydrous solvent and base C->D E Stir under inert atmosphere at specified temperature D->E F Monitor reaction by TLC or LC-MS E->F G Cool to room temperature F->G H Dilute with organic solvent G->H I Wash with water and brine H->I J Dry organic layer and concentrate I->J K Purify by column chromatography J->K caption Figure 2. General Experimental Workflow for Sonogashira Coupling.

References

Protecting Group Strategies for 3-Ethynylpyrazin-2-amine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the strategic use of protecting groups in the synthesis and modification of 3-ethynylpyrazin-2-amine. This versatile building block is of significant interest in medicinal chemistry, and the effective protection of its reactive amino and ethynyl functionalities is crucial for successful synthetic outcomes, particularly in cross-coupling reactions like the Sonogashira coupling.

Introduction

This compound possesses two key functional groups that often require protection to avoid unwanted side reactions during chemical transformations. The primary amino group is nucleophilic and can react with various electrophiles, while the terminal alkyne is acidic and can undergo reactions with bases or participate in undesired coupling processes. The selection of an appropriate protecting group strategy, including orthogonal protection, is therefore paramount for the successful elaboration of this molecular scaffold. This guide outlines strategies for the individual and selective protection of the amino and ethynyl groups.

Protecting the Amino Group

The 2-amino group on the pyrazine ring can be effectively protected as a tert-butoxycarbonyl (Boc) carbamate. The Boc group is widely used due to its ease of installation, stability under a range of reaction conditions, and straightforward removal under acidic conditions.[1][2][3]

Protocol 1: Boc Protection of this compound

This protocol describes the protection of the amino group of this compound using di-tert-butyl dicarbonate (Boc₂O).

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in DCM or THF.

  • Add triethylamine (1.2 eq).

  • Add di-tert-butyl dicarbonate (1.2 eq) portion-wise to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield tert-butyl (3-ethynylpyrazin-2-yl)carbamate.

ParameterValueReference
Reactants This compound, Boc₂O, Et₃N[1]
Solvent DCM or THF[4]
Reaction Time 2-4 hoursGeneral Knowledge
Temperature Room Temperature[1]
Typical Yield 90-98%
Protocol 2: Deprotection of Boc-protected this compound

This protocol outlines the removal of the Boc protecting group to regenerate the free amine.

Materials:

  • tert-Butyl (3-ethynylpyrazin-2-yl)carbamate

  • Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane

  • Dichloromethane (DCM) (if using TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Dissolve the Boc-protected compound (1.0 eq) in DCM.

  • Add trifluoroacetic acid (5-10 eq) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.

  • Alternatively, dissolve the protected compound in 4M HCl in 1,4-dioxane and stir at room temperature for 1-2 hours.

  • Upon completion, carefully neutralize the reaction mixture with saturated aqueous NaHCO₃ solution.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

ParameterValueReference
Reagents TFA/DCM or 4M HCl in dioxane[1][3][5]
Reaction Time 1-2 hours[1]
Temperature 0 °C to Room Temperature[5]
Typical Yield >95%General Knowledge

Protecting the Ethynyl Group

The terminal alkyne can be protected with a trialkylsilyl group, most commonly trimethylsilyl (TMS). This prevents its participation in unwanted reactions and is particularly useful when performing reactions at other parts of the molecule.

Protocol 3: TMS Protection of this compound

This protocol describes the silylation of the terminal alkyne.

Materials:

  • This compound

  • n-Butyllithium (n-BuLi) or similar strong base

  • Chlorotrimethylsilane (TMSCl)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., Argon or Nitrogen).

  • Cool the solution to -78 °C.

  • Slowly add n-butyllithium (1.1 eq) and stir for 30 minutes at -78 °C.

  • Add chlorotrimethylsilane (1.2 eq) and allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction by TLC.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 3-((trimethylsilyl)ethynyl)pyrazin-2-amine.

ParameterValueReference
Reagents n-BuLi, TMSCl[6]
Solvent Anhydrous THFGeneral Knowledge
Reaction Time 1.5-2.5 hoursGeneral Knowledge
Temperature -78 °C to Room TemperatureGeneral Knowledge
Typical Yield 85-95%General Knowledge
Protocol 4: Deprotection of TMS-protected this compound

This protocol describes the removal of the TMS group to regenerate the terminal alkyne.

Materials:

  • 3-((trimethylsilyl)ethynyl)pyrazin-2-amine

  • Tetrabutylammonium fluoride (TBAF) (1M solution in THF) or Potassium carbonate (K₂CO₃) in methanol

  • Tetrahydrofuran (THF) or Methanol

  • Water

Procedure (using TBAF):

  • Dissolve the TMS-protected compound (1.0 eq) in THF.

  • Add TBAF (1.1 eq, 1M solution in THF) at room temperature.

  • Stir for 30-60 minutes and monitor by TLC.

  • Upon completion, quench with water and extract with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.

Procedure (using K₂CO₃/MeOH):

  • Dissolve the TMS-protected compound (1.0 eq) in methanol.

  • Add potassium carbonate (2.0 eq).

  • Stir at room temperature for 1-3 hours.

  • Upon completion, remove the methanol under reduced pressure.

  • Partition the residue between water and an organic solvent.

  • Separate the organic layer, dry, and concentrate.

ParameterTBAF MethodK₂CO₃/MeOH MethodReference
Reagents TBAF in THFK₂CO₃ in Methanol
Reaction Time 30-60 minutes1-3 hours
Temperature Room TemperatureRoom Temperature
Typical Yield >95%>95%General Knowledge

Orthogonal Protecting Group Strategy

For sequential modifications of this compound, an orthogonal protecting group strategy is essential. This allows for the selective deprotection of one group while the other remains protected. The Boc group for the amine and the TMS group for the alkyne are an excellent orthogonal pair. The Boc group is acid-labile, while the TMS group is fluoride-labile.

This strategy is particularly valuable for reactions such as the Sonogashira coupling, where a protected amine is often desired. A patent describing the synthesis of ATR inhibitors outlines a relevant sequence where a dibromopyrazin-amine is first subjected to a Sonogashira coupling with TMS-acetylene, followed by Boc protection of the amino group.[6]

Visualizing the Workflow

G cluster_amine Amine Protection/Deprotection cluster_alkyne Alkyne Protection/Deprotection Amine This compound Boc_Protected Boc-Protected Amine Amine->Boc_Protected Boc₂O, Base Boc_Protected->Amine TFA or HCl Alkyne This compound TMS_Protected TMS-Protected Alkyne Alkyne->TMS_Protected n-BuLi, TMSCl TMS_Protected->Alkyne TBAF or K₂CO₃/MeOH

G Start This compound Boc_Protect Boc Protection (Protocol 1) Start->Boc_Protect TMS_Protect TMS Protection (Protocol 3) Boc_Protect->TMS_Protect Boc_TMS_Protected Orthogonally Protected Intermediate TMS_Protect->Boc_TMS_Protected Reaction Further Synthetic Transformation (e.g., Sonogashira Coupling) Boc_TMS_Protected->Reaction Boc_Deprotect Boc Deprotection (Protocol 2) Reaction->Boc_Deprotect TMS_Deprotect TMS Deprotection (Protocol 4) Boc_Deprotect->TMS_Deprotect Final_Product Modified Product TMS_Deprotect->Final_Product

References

Application Notes and Protocols for the Scale-up Synthesis of 3-Ethynylpyrazin-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethynylpyrazin-2-amine and its derivatives are a class of heterocyclic compounds with significant potential in drug discovery and development. Their structural motif is prevalent in a variety of biologically active molecules, particularly as kinase inhibitors for therapeutic applications in oncology. The pyrazine core, an isostere of purine, can effectively mimic the hinge-binding interactions within the ATP-binding site of various kinases. The ethynyl group provides a rigid linker for further functionalization and can be crucial for binding to the target protein.

This document provides detailed application notes and protocols for the scale-up synthesis of this compound derivatives, focusing on the Sonogashira cross-coupling reaction. It also outlines their potential application as kinase inhibitors, including a plausible signaling pathway and a typical experimental workflow for their evaluation.

Synthetic Approach: Scale-up of Sonogashira Coupling

The key transformation for the synthesis of this compound derivatives is the palladium- and copper-catalyzed Sonogashira cross-coupling of a halogenated pyrazin-2-amine with a terminal alkyne. For a scalable and cost-effective synthesis, 3-chloro- or 3-bromopyrazin-2-amine are suitable starting materials. To introduce the ethynyl group, a protected alkyne such as ethynyltrimethylsilane is often used, followed by a deprotection step.

Scheme 1: General Synthetic Route

G cluster_0 Sonogashira Coupling cluster_1 Deprotection cluster_2 Derivatization (Optional) A 3-Halopyrazin-2-amine (X = Cl, Br) C 3-((Trimethylsilyl)ethynyl)pyrazin-2-amine A->C Pd catalyst, CuI, Base, Solvent B Ethynyltrimethylsilane B->C D This compound C->D Base (e.g., K2CO3), Solvent (e.g., MeOH) F This compound Derivatives D->F E Functionalized Alkyne or Aryl Halide E->F Further Coupling Reactions

Caption: General synthetic route for this compound and its derivatives.

Data Presentation

Table 1: Comparison of Laboratory-Scale vs. Proposed Scale-up Sonogashira Coupling Conditions
ParameterLaboratory-Scale SynthesisProposed Kilogram-Scale SynthesisReference / Rationale
Starting Material 3-Bromo-2-aminopyrazine (1-10 g)3-Chloro-2-aminopyrazine (1-5 kg)Chloro-derivative is often more cost-effective for large-scale synthesis.
Alkyne Source Ethynyltrimethylsilane (1.2-1.5 eq)Ethynyltrimethylsilane (1.1-1.3 eq)Reduced excess of reagent to improve process economy and reduce downstream purification challenges.
Palladium Catalyst Pd(PPh₃)₂Cl₂ (2-5 mol%)Pd(OAc)₂ with a phosphine ligand (e.g., XPhos) (0.1-0.5 mol%)Lower catalyst loading is crucial for cost and metal impurity reduction. Modern ligands can improve efficiency.
Copper Co-catalyst CuI (4-10 mol%)CuI (0.2-1.0 mol%)Minimizing copper is important for safety and to avoid potential issues in the final API.
Base Triethylamine (as solvent or co-solvent)K₂CO₃ or DIPA (Diisopropylamine) (2-3 eq)Inorganic bases can be more cost-effective and easier to handle on a large scale. DIPA is also a common choice.
Solvent THF or DMFToluene or 2-MeTHFSolvents with higher boiling points and better safety profiles are preferred for scale-up. They also facilitate water removal.
Temperature 60-80 °C70-90 °C (with controlled addition)Higher temperature might be needed to drive the reaction with the less reactive chloride. Careful temperature control is critical for safety.[1]
Reaction Time 12-24 hours8-16 hoursOptimized conditions and higher temperatures can lead to shorter cycle times.
Typical Yield 70-90%80-95% (optimized process)A well-optimized and controlled process can lead to higher yields on a larger scale.
Purification Column ChromatographyCrystallization / RecrystallizationChromatography is generally not feasible for kilogram-scale purification. Crystallization is the preferred method for API purification.[]

Experimental Protocols

Protocol 1: Kilogram-Scale Synthesis of 3-((Trimethylsilyl)ethynyl)pyrazin-2-amine

Safety Precautions: This reaction is exothermic and should be conducted in a well-ventilated area with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. The reaction should be carried out under an inert atmosphere (e.g., nitrogen) to prevent catalyst deactivation and side reactions.

Equipment:

  • Jacketed glass reactor (100 L) with overhead stirring, temperature probe, condenser, and nitrogen inlet/outlet.

  • Addition funnel or pump for controlled addition of reagents.

  • Filtration unit (e.g., Nutsche filter).

  • Drying oven.

Reagents:

  • 3-Chloropyrazin-2-amine (1.0 kg, 7.72 mol)

  • Ethynyltrimethylsilane (1.0 kg, 10.18 mol, 1.3 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 8.7 g, 0.039 mol, 0.5 mol%)

  • XPhos (37.0 g, 0.078 mol, 1.0 mol%)

  • Copper(I) iodide (CuI, 14.7 g, 0.077 mol, 1.0 mol%)

  • Diisopropylamine (DIPA, 2.34 kg, 23.16 mol, 3.0 eq)

  • Toluene (30 L)

Procedure:

  • Catalyst Premixing: To the inerted reactor, add toluene (5 L), Pd(OAc)₂, and XPhos. Stir the mixture at room temperature for 30 minutes to form the active catalyst complex.

  • Reaction Setup: Add 3-chloropyrazin-2-amine, CuI, and the remaining toluene (25 L) to the reactor. Stir the suspension to ensure good mixing.

  • Reagent Addition: Add DIPA to the reactor. Begin heating the mixture to 70 °C. Once the temperature is stable, start the controlled addition of ethynyltrimethylsilane over 2-3 hours, maintaining the internal temperature below 80 °C. The exothermic nature of the reaction requires careful monitoring and control of the addition rate.[1]

  • Reaction Monitoring: After the addition is complete, maintain the reaction mixture at 80 °C. Monitor the reaction progress by HPLC or TLC until the starting material is consumed (typically 8-12 hours).

  • Work-up: Cool the reaction mixture to room temperature. Filter the mixture to remove any inorganic salts.

  • Aqueous Wash: Transfer the filtrate to a separatory funnel or a vessel equipped for phase separation. Wash the organic layer sequentially with 1 M aqueous ammonium chloride solution (2 x 10 L) and brine (10 L).

  • Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Deprotection and Purification of this compound

Reagents:

  • Crude 3-((Trimethylsilyl)ethynyl)pyrazin-2-amine (from the previous step)

  • Methanol (15 L)

  • Potassium carbonate (K₂CO₃, 1.28 kg, 9.26 mol, 1.2 eq)

  • Ethyl acetate (for recrystallization)

  • Hexanes (for recrystallization)

Procedure:

  • Deprotection: Dissolve the crude product in methanol in a suitable reactor. Add potassium carbonate and stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC or HPLC until the silyl-protected starting material is no longer observed.

  • Isolation of Crude Product: Filter the reaction mixture to remove the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purification by Crystallization:

    • Dissolve the crude product in a minimal amount of hot ethyl acetate.

    • Slowly add hexanes as an anti-solvent until the solution becomes cloudy.

    • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to promote crystallization.

    • Collect the crystals by filtration, wash with cold hexanes, and dry under vacuum to afford pure this compound.

Application as Kinase Inhibitors

This compound derivatives are promising candidates for the development of kinase inhibitors. The pyrazine ring can form key hydrogen bonds with the hinge region of the kinase active site, while the ethynyl moiety can be further elaborated to target other regions of the ATP-binding pocket, thereby enhancing potency and selectivity.

Potential Signaling Pathway: EGFR/PI3K/AKT/mTOR

The EGFR/PI3K/AKT/mTOR signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.[][3] Small molecule inhibitors targeting kinases within this pathway, such as EGFR, PI3K, AKT, and mTOR, have shown significant therapeutic potential.[4] Given the structural similarities of pyrazine-based compounds to known kinase inhibitors, it is plausible that this compound derivatives could target one or more kinases in this pathway.

G EGF Growth Factor (EGF) EGFR EGFR EGF->EGFR PI3K PI3K EGFR->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT activates mTOR mTOR AKT->mTOR activates Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Inhibitor This compound Derivative Inhibitor->EGFR Inhibitor->PI3K Inhibitor->mTOR G A Compound Synthesis & Library Generation B Biochemical Assays (Kinase Panel Screening) A->B Initial Screening C Cell-Based Assays (Proliferation, Apoptosis) B->C Hit Validation D Lead Identification & SAR Studies C->D Structure-Activity Relationship D->B Optimization E In Vivo Efficacy Studies (Xenograft Models) D->E Efficacy Testing F ADME/Tox Profiling E->F Safety & PK/PD G Preclinical Candidate Selection F->G Final Selection

References

Application Note: A High-Throughput Screening Workflow for the Identification of Novel Kinase Inhibitors from 3-Ethynylpyrazin-2-amine Libraries

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The 3-ethynylpyrazin-2-amine scaffold represents a privileged structure in medicinal chemistry, frequently incorporated into potent kinase inhibitors. Its rigid, planar structure and hydrogen bonding capabilities make it an ideal starting point for the development of targeted therapeutics. This application note provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on conducting a high-throughput screening (HTS) campaign to identify and validate novel inhibitors from a this compound-based chemical library. We detail an end-to-end workflow, from primary biochemical screening and secondary cell-based validation to a robust hit triage cascade, emphasizing the scientific rationale behind each step to ensure the generation of high-quality, actionable data.

Introduction: The Rationale for Targeting Kinases with Pyrazine Scaffolds

Protein kinases are a critical class of enzymes that regulate the majority of cellular pathways, making them one of the most important target families in drug discovery.[1] The pyrazine ring, a core component of the this compound scaffold, is a bioisostere of purine and serves as an effective "hinge-binding" motif, anchoring small molecules into the ATP-binding site of many kinases.[2][3] The strategic incorporation of an ethynyl group provides a versatile synthetic handle for library diversification and can potentially engage in covalent interactions with specific residues within the target's active site, offering a path to increased potency and selectivity.

This guide outlines a screening campaign against a hypothetical serine/threonine kinase, "Target Kinase X" (TKX), implicated in an oncogenic pathway. The objective is to identify potent, selective, and cell-permeable inhibitors derived from a custom this compound library.

The High-Throughput Screening Cascade: A Multi-Tiered Approach

A successful HTS campaign is not a single experiment but a structured cascade designed to efficiently filter a large library down to a small number of well-validated hits.[4] This process minimizes wasted resources by eliminating false positives and promiscuous compounds early.[5] Our workflow is designed as a self-validating system, incorporating orthogonal assays and counter-screens at each stage.

HTS_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Confirmation & Potency cluster_2 Phase 3: Secondary & Counter-Screening cluster_3 Phase 4: Final Validation start 1. 10,000-Compound Library (this compound derivatives) primary_screen 2. Primary Biochemical Screen (TKX ADP-Glo Assay @ 10 µM) start->primary_screen hit_selection 3. Primary Hit Selection (>50% Inhibition) primary_screen->hit_selection confirm 4. Hit Confirmation Screen (Fresh Compound Powder) hit_selection->confirm dose_response 5. Dose-Response (IC50) (10-point titration) confirm->dose_response secondary 6. Orthogonal Biochemical Assay (e.g., TR-FRET) dose_response->secondary cell_based 7. Cell-Based Assay (CellTiter-Glo Viability) secondary->cell_based counter_screen 8. Pan-Assay Interference (PAINS Filter) cell_based->counter_screen validated_hits 9. Validated Hits for Lead-Op counter_screen->validated_hits

Figure 1: The HTS cascade for identifying TKX inhibitors.

Phase 1: Primary Biochemical Screening

The initial goal is to rapidly and cost-effectively identify all potential "hits" from the library. We employ a robust, luminescence-based biochemical assay that measures the universal product of kinase reactions: Adenosine Diphosphate (ADP).[6]

Assay Principle: ADP-Glo™ Kinase Assay

The ADP-Glo™ assay is a homogeneous, two-step luminescent assay that quantifies kinase activity by measuring ADP production.

  • Kinase Reaction: TKX, its substrate, and ATP are incubated with the library compounds. Active TKX converts ATP to ADP. Inhibitors block this conversion.

  • ADP Detection: An ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. A Kinase Detection Reagent is then added to convert ADP back to ATP, which drives a luciferase reaction, producing light directly proportional to the amount of ADP formed.

Assay_Principle cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: Luminescence Detection ATP ATP TKX TKX Enzyme ATP->TKX Substrate Substrate Substrate->TKX ADP ADP TKX->ADP P_Substrate Phospho-Substrate TKX->P_Substrate Inhibitor Inhibitor Inhibitor->TKX ADP2 ADP Luciferase Luciferase/ Luciferin ADP2->Luciferase Light Luminescent Signal Luciferase->Light

Figure 2: Principle of the ADP-Glo™ Kinase Assay.

Protocol: Primary HTS of this compound Library

Materials:

  • Assay Plate: 384-well, solid white, low-volume (e.g., Corning #3572).

  • Compound Plates: 384-well plates with this compound library compounds dissolved in 100% DMSO.

  • Reagents: ADP-Glo™ Kinase Assay Kit (Promega), TKX enzyme, kinase substrate peptide, ATP, DTT, Kinase Buffer.

  • Controls: Staurosporine (positive control inhibitor), 100% DMSO (negative/vehicle control).

Procedure:

  • Compound Transfer: Using an acoustic liquid handler (e.g., Labcyte Echo), transfer 20 nL of library compounds from the compound plates to the assay plates. This results in a final screening concentration of 10 µM in a 20 µL assay volume.

  • Enzyme/Substrate Addition: Prepare a 2X TKX enzyme/substrate mix in kinase buffer. Dispense 10 µL into each well of the assay plate.

  • Initiate Reaction: Prepare a 2X ATP solution in kinase buffer. Dispense 10 µL to each well to start the reaction.

  • Incubation: Seal the plates and incubate for 60 minutes at room temperature.

  • First Detection Step: Add 20 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete ATP. Incubate for 40 minutes at room temperature.

  • Second Detection Step: Add 40 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature to develop the luminescent signal.

  • Data Acquisition: Read luminescence on a compatible plate reader (e.g., PerkinElmer EnVision).

Data Analysis and Hit Selection

Robust data analysis is crucial for the reliable identification of hits.[7]

Quality Control

Assay performance is evaluated on a per-plate basis using the Z'-factor, a statistical measure of assay robustness.[8]

  • Z'-Factor Calculation: ngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted">

    Z=13(σpos+σneg)μposμnegZ' = 1 - \frac{3(\sigma{pos} + \sigma_{neg})}{|\mu_{pos} - \mu_{neg}|}Z′=1−∣μpos​−μneg​∣3(σpos​+σneg​)​

    • Where

      σ\sigmaσ
      is the standard deviation and
      μ\muμ
      is the mean of the positive (Staurosporine) and negative (DMSO) controls.

  • Acceptance Criteria: A Z'-factor ≥ 0.5 indicates an excellent assay suitable for HTS.

ParameterValueInterpretation
Z'-Factor 0.78Excellent separation between controls
Signal-to-Background 12.5Wide dynamic range
CV% (Controls) < 5%High precision and reproducibility
Table 1: Typical Assay Performance Metrics for the TKX ADP-Glo™ Screen.
Hit Identification

The activity of each compound is calculated as percent inhibition relative to the on-plate controls:

  • Percent Inhibition Calculation: ngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted">

    %Inhibition=100×SignalnegSignalcpdSignalnegSignalpos% Inhibition = 100 \times \frac{\text{Signal}{neg} - \text{Signal}{cpd}}{\text{Signal}{neg} - \text{Signal}_{pos}}%Inhibition=100×Signalneg​−Signalpos​Signalneg​−Signalcpd​​

  • Hit Threshold: Compounds exhibiting >50% inhibition are selected as primary hits for further validation. Typically, hit rates for HTS campaigns are low, often below 1%.[9]

Phase 2: Hit Confirmation and Potency Determination

Primary hits must be confirmed to rule out artifacts from the initial screen.[4][5]

  • Compound Re-sourcing: All primary hits are sourced as fresh, dry powders to verify their identity and purity via LC-MS analysis.

  • Confirmation Screen: The confirmed compounds are re-tested in the primary ADP-Glo™ assay at the same 10 µM concentration. Only compounds that again show >50% inhibition are moved forward.

  • Potency Determination (IC₅₀): Confirmed hits are tested in a 10-point, 3-fold serial dilution (e.g., from 30 µM to 1.5 nM) to determine their half-maximal inhibitory concentration (IC₅₀). This provides a quantitative measure of compound potency.

Hit IDPrimary Screen (% Inh)IC₅₀ (nM)Scaffold Sub-type
EP-0012 88%75N-phenyl substituted
EP-0451 92%32N-benzyl substituted
EP-1109 76%210N-alkyl substituted
Table 2: Example Data for Confirmed Hits after Potency Determination.

Phase 3: Secondary Screening & Triage

At this stage, the focus shifts from potency to selectivity and establishing a cellular mechanism of action.

Protocol: Cell-Based Target Engagement

To confirm that potent compounds are active in a more biologically relevant environment, we use a cell-based assay to measure cellular viability, which can be an indicator of on-target inhibition of an oncogenic kinase.[10][11]

Assay Principle (CellTiter-Glo®): This homogeneous luminescent assay quantifies the amount of ATP present, which is an indicator of metabolically active, viable cells.[12] A decrease in ATP levels in cancer cells dependent on TKX signaling suggests on-target compound activity.

Procedure:

  • Cell Plating: Seed a human cancer cell line known to be dependent on TKX signaling into 384-well, white, clear-bottom tissue culture plates at a pre-optimized density (e.g., 3,000 cells/well). Incubate for 24 hours.

  • Compound Treatment: Treat cells with the confirmed hits across a 10-point dose-response curve.

  • Incubation: Incubate for 72 hours to allow for effects on cell proliferation and viability.

  • Signal Development: Add CellTiter-Glo® reagent directly to the wells, mix on an orbital shaker, and incubate for 10 minutes at room temperature.

  • Data Acquisition: Read luminescence on a plate reader. A decrease in signal indicates a loss of cell viability.

Hit Validation Cascade

The data from all assays are integrated to select the most promising compounds for lead optimization. This triage process is critical for eliminating problematic compounds.

Triage_Cascade start Confirmed Hits (IC50 < 1 µM) q1 Cellularly Active? (EC50 < 5 µM) start->q1 q2 Selective? (>30-fold vs. related kinases) q1->q2 Yes out1 Discard (Poor cell permeability or off-target toxicity) q1->out1 No q3 Not a PAIN? (Passes computational filters) q2->q3 Yes out2 Discard (Poor selectivity) q2->out2 No out3 Discard (Promiscuous / Assay Interference) q3->out3 No final Validated Lead Candidates q3->final Yes

Figure 3: Hit triage and validation decision cascade.

Conclusion

This application note provides a robust and logical framework for the high-throughput screening of this compound libraries to discover novel kinase inhibitors. By integrating a high-quality biochemical primary assay with essential secondary and counter-screens, this workflow is designed to efficiently identify potent, selective, and cell-active compounds. This structured approach maximizes the probability of discovering high-quality lead molecules suitable for entry into drug discovery and development pipelines.[13]

References

Application Notes and Protocols: 3-Ethynylpyrazin-2-amine and Pyrazine Derivatives in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and application of pyrazine-containing compounds in the agrochemical industry. While direct applications of 3-ethynylpyrazin-2-amine in commercially significant agrochemicals are not widely documented in publicly available literature, the broader class of pyrazine and quinoxaline (a benzofused pyrazine) derivatives is integral to the development of a range of herbicides, with emerging roles as fungicides and insecticides.

This document details the synthetic protocols for key pyrazine-based herbicides, summarizes their biological activities, and illustrates their modes of action through signaling pathway diagrams.

Herbicidal Applications of Pyrazine Derivatives

Pyrazine and its fused-ring analogue, quinoxaline, are key structural motifs in several important classes of herbicides. These compounds exhibit diverse modes of action, from inhibiting photosynthesis to disrupting fatty acid synthesis in susceptible plants.

Bipyridyl Herbicides: The Case of Diquat

Diquat is a non-selective, fast-acting contact herbicide that causes desiccation and defoliation. It belongs to the bipyridyl class of herbicides, which are structurally related to pyrazine through the presence of nitrogen-containing heterocyclic rings.

CompoundTarget WeedsApplication RateEfficacyReference
Diquat DibromideBroadleaf weeds, Aquatic vegetation0.1 lb/acreRapid desiccation within hours[1]

The synthesis of diquat dibromide is a two-step process starting from pyridine.[1][2]

Step 1: Oxidative Coupling of Pyridine to 2,2'-Bipyridine

  • Reaction Setup: In a suitable reactor, heat Raney nickel catalyst.

  • Reagent Addition: Pass pyridine vapor over the heated catalyst to induce oxidative coupling.

  • Work-up and Purification: The resulting 2,2'-bipyridine is purified by distillation.

Step 2: Quaternization of 2,2'-Bipyridine with 1,2-Dibromoethane

  • Reaction Setup: Dissolve 2,2'-bipyridine in a suitable polar aprotic solvent such as anhydrous acetonitrile in a round-bottom flask equipped with a reflux condenser.

  • Reagent Addition: Add a stoichiometric excess of 1,2-dibromoethane (e.g., 1:10 to 1:12 molar ratio of 2,2'-bipyridine to 1,2-dibromoethane).[2]

  • Reaction Conditions: Heat the mixture to reflux at 110-130 °C for 15-20 hours. The diquat dibromide product will precipitate as a solid.[2]

  • Isolation and Purification: Cool the reaction mixture to room temperature and collect the precipitate by vacuum filtration. Wash the solid with cold acetonitrile or diethyl ether and dry in a vacuum oven. The crude product can be further purified by recrystallization from water.[2]

Diquat acts by intercepting electrons from the photosystem I (PSI) complex in the chloroplasts of plant cells. This disrupts the normal flow of electrons in the photosynthetic electron transport chain, leading to the generation of reactive oxygen species (ROS) that cause rapid cell membrane damage and plant death.[1][3][4]

Diquat_MoA cluster_photosynthesis Photosynthetic Electron Transport Chain (in Thylakoid Membrane) cluster_diquat_cycle Diquat's Disruptive Cycle PSII Photosystem II PQ Plastoquinone Pool PSII->PQ Cytb6f Cytochrome b6f PQ->Cytb6f PC Plastocyanin Cytb6f->PC PSI Photosystem I PC->PSI Fd Ferredoxin PSI->Fd NADP_reductase FNR Fd->NADP_reductase Diquat_2plus Diquat (DQ²⁺) Fd->Diquat_2plus e⁻ diversion NADPH NADPH NADP_reductase->NADPH Diquat_radical Diquat Radical (DQ⁺•) Diquat_2plus->Diquat_radical e⁻ Diquat_radical->Diquat_2plus Regeneration ROS Reactive Oxygen Species (O₂⁻•) Diquat_radical->ROS e⁻ transfer O2 Oxygen (O₂) Cell_Damage Cell Membrane Damage (Lipid Peroxidation) ROS->Cell_Damage leads to

Caption: Diquat diverts electrons from Photosystem I.

Quinoxaline Herbicides: ACCase Inhibitors

Quinoxaline derivatives, such as quizalofop-P-ethyl and propaquizafop, are selective post-emergence herbicides effective against grass weeds in broadleaf crops. They belong to the aryloxyphenoxypropionate ("fop") class of herbicides.

CompoundTarget WeedsApplication RateEfficacy (EC50)Reference
Quizalofop-P-ethylAnnual and perennial grassesVaries by crop and weedHighly effective, specific EC50 values are species-dependent.[1]
PropaquizafopAnnual and perennial grassesVaries by crop and weedHighly effective, specific EC50 values are species-dependent.[5]

The synthesis of quizalofop-P-ethyl typically starts from 2,6-dichloroquinoxaline.[1]

Step 1: Synthesis of 6-chloro-2-(4-hydroxyphenoxy)quinoxaline

  • Reaction Setup: In a reaction vessel, dissolve 2,6-dichloroquinoxaline and hydroquinone in a suitable solvent.

  • Reagent Addition: Slowly add an aqueous solution of a base, such as sodium hydroxide, to the mixture while heating to reflux.

  • Reaction Monitoring: Monitor the reaction by TLC or HPLC until completion.

  • Work-up and Isolation: After cooling, the product precipitates and can be isolated by filtration, washed, and dried.

Step 2: Synthesis of Quizalofop-P-ethyl

  • Reaction Setup: Dissolve the intermediate from Step 1 in a solvent like N,N-dimethylformamide (DMF).

  • Reagent Addition: Add potassium carbonate and (S)-(-)-p-toluenesulfonyl ethyl lactate.

  • Reaction Conditions: Heat the mixture to around 145 °C for several hours.

  • Work-up and Purification: After cooling, pour the reaction mixture into ice water and acidify to precipitate the product. The crude product is filtered, washed, and dried. Further purification can be achieved by recrystallization.

Quizalofop-P-ethyl and other "fop" herbicides inhibit the enzyme acetyl-CoA carboxylase (ACCase), which is a critical enzyme in the biosynthesis of fatty acids. By blocking this enzyme, these herbicides prevent the formation of lipids essential for cell membrane integrity and plant growth, leading to the death of susceptible grass species.[1]

ACCase_Inhibition cluster_pathway Fatty Acid Biosynthesis Pathway (in Plastids) cluster_inhibition Inhibition by Quizalofop-P-ethyl AcetylCoA Acetyl-CoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA ACCase FattyAcids Fatty Acids MalonylCoA->FattyAcids Fatty Acid Synthase Membranes Cell Membranes FattyAcids->Membranes PlantGrowth Plant Growth Membranes->PlantGrowth Quizalofop Quizalofop-P-ethyl ACCase ACCase Enzyme Quizalofop->ACCase Inhibition Inhibition Block Pathway Blocked

Caption: Quizalofop-P-ethyl inhibits ACCase enzyme.

Fungicidal and Insecticidal Applications of Pyrazine Derivatives

Research into the fungicidal and insecticidal properties of pyrazine derivatives is an active area. While fewer commercial products exist compared to herbicides, several classes of pyrazine-containing compounds have shown promising activity.

Pyrazine Carboxamides as Potential Fungicides

Pyrazine carboxamides have been synthesized and evaluated for their antifungal activity. Some derivatives have shown efficacy against various fungal pathogens.[6]

Compound ClassTarget FungiActivity (MIC)Reference
N-phenylpyrazine-2-carboxamidesTrichophyton mentagrophytesMIC = 62.5 µmol/mL for N-(3-trifluoromethylphenyl)pyrazine-2-carboxamide[7]
Pyrazole Carboxamides (SDHIs)Valsa maliEC50 = 1.77 mg/L for some derivatives[8]

A common method for synthesizing pyrazine carboxamides is the condensation of a pyrazine-2-carbonyl chloride with a substituted amine.[6]

  • Reaction Setup: Dissolve pyrazine-2-carbonyl chloride in a dry aprotic solvent like acetone.

  • Reagent Addition: Add this solution dropwise to a stirred solution of the desired substituted amine in dry pyridine at room temperature.

  • Reaction Completion: Stir for an additional 30 minutes after the addition is complete.

  • Work-up and Isolation: Pour the reaction mixture into cold water to precipitate the product. The solid is then filtered and can be recrystallized from aqueous ethanol.

Many carboxamide fungicides act by inhibiting the enzyme succinate dehydrogenase (SDH) in the mitochondrial respiratory chain of fungi. This disrupts cellular respiration and energy production, leading to fungal death.[6][8]

SDH_Inhibition cluster_respiration Mitochondrial Electron Transport Chain cluster_inhibition Inhibition by Pyrazine Carboxamide Succinate Succinate Fumarate Fumarate Succinate->Fumarate SDH SDH Complex II (SDH) CoQ Coenzyme Q SDH->CoQ e⁻ transfer Inhibition Inhibition ComplexIII Complex III CoQ->ComplexIII ATP_Synthase ATP Synthase ComplexIII->ATP_Synthase Proton Gradient ATP ATP (Energy) ATP_Synthase->ATP PyrazineCarboxamide Pyrazine Carboxamide PyrazineCarboxamide->SDH

Caption: Pyrazine carboxamides may inhibit SDH.

Quinoxaline Derivatives as Insecticides

Certain quinoxaline derivatives have demonstrated insecticidal properties. For instance, novel thiazolo[4,5-b]quinoxaline derivatives have been synthesized and shown to be effective against the cotton leafworm, Spodoptera litura.[9]

Compound ClassTarget InsectActivity (LC50)Reference
Thiazolo[4,5-b]quinoxalin-2(3H)-one derivativesSpodoptera litura (2nd instar larvae)LC50 = 141.02 mg L⁻¹ for the most active derivative after 5 days[9]

The synthesis of these complex heterocyclic systems often starts from commercially available 2,3-dichloroquinoxaline, which then undergoes a series of cyclization and substitution reactions to build the final thiazolo[4,5-b]quinoxaline scaffold.[9]

Due to the diverse and often not fully elucidated mechanisms of action for insecticidal quinoxalines, a detailed signaling pathway diagram is not provided. However, their activity often involves disruption of key physiological processes in the target insect.

Conclusion

While the direct role of this compound in agrochemical synthesis is not prominently established, the pyrazine and quinoxaline cores are of significant importance, particularly in the development of herbicides. The synthetic routes to major commercial herbicides like diquat and quizalofop-P-ethyl are well-understood and provide a basis for further derivatization and the development of new active ingredients. The exploration of pyrazine derivatives as fungicides and insecticides is a promising and expanding area of research, with the potential to deliver novel modes of action to combat resistance and protect crops. The protocols and data presented herein serve as a valuable resource for researchers in the field of agrochemical synthesis and development.

References

Prospective Applications of 3-Ethynylpyrazin-2-amine in Materials Science: A Theoretical Framework

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, 3-Ethynylpyrazin-2-amine emerges as a promising, yet underexplored, building block in the realm of advanced materials. Its unique molecular architecture, featuring a reactive ethynyl group for covalent bond formation and a nitrogen-rich pyrazine ring with a coordinating amine group, positions it as a versatile precursor for the synthesis of novel polymers and metal-organic frameworks (MOFs).

This document outlines prospective application notes and detailed theoretical protocols for the use of this compound in materials science. The proposed applications are based on the established reactivity of similar ethynyl- and pyrazine-containing molecules and are intended to serve as a foundational guide for future research and development. While direct experimental data for materials synthesized from this compound is not yet prevalent in published literature, the protocols provided herein are grounded in well-established synthetic methodologies. A related compound, 5-bromo-3-ethynylpyrazin-2-amine, has been successfully utilized in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, demonstrating the viability of the ethynyl group for forming stable triazole linkages[1].

I. Application in Polymer Synthesis: High-Performance Triazole-Based Polymers

The presence of a terminal alkyne group in this compound makes it an ideal monomer for "click" polymerization reactions, specifically the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction is known for its high efficiency, selectivity, and tolerance to a wide range of functional groups, making it a powerful tool for the synthesis of well-defined polymers. The resulting poly(triazole)s incorporating the pyrazine-amine moiety are anticipated to exhibit high thermal stability, chemical resistance, and potential for post-synthetic modification.

Hypothetical Quantitative Data for a Triazole-Based Polymer
PropertyHypothetical ValueMethod of Analysis
Number Average Molecular Weight (Mn)25,000 - 45,000 g/mol Gel Permeation Chromatography (GPC)
Polydispersity Index (PDI)1.2 - 1.5GPC
Glass Transition Temperature (Tg)180 - 220 °CDifferential Scanning Calorimetry (DSC)
Decomposition Temperature (Td, 5% weight loss)> 350 °CThermogravimetric Analysis (TGA)
Experimental Protocol: Synthesis of a Linear Poly(triazole) via CuAAC Polymerization

This protocol describes the synthesis of a linear polymer by reacting this compound with a difunctional azide monomer, such as 1,4-diazidobutane.

Materials:

  • This compound (Monomer A)

  • 1,4-Diazidobutane (Monomer B)

  • Copper(I) Bromide (CuBr)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Methanol

  • Argon gas supply

Procedure:

  • In a Schlenk flask, dissolve equimolar amounts of this compound (e.g., 1 mmol, 119.12 mg) and 1,4-diazidobutane (e.g., 1 mmol, 140.15 mg) in 10 mL of anhydrous DMF under an argon atmosphere.

  • In a separate vial, prepare the catalyst solution by dissolving CuBr (0.05 mmol, 7.17 mg) and PMDETA (0.05 mmol, 8.67 mg, 10.4 µL) in 1 mL of anhydrous DMF.

  • Degas the monomer solution by bubbling with argon for 15 minutes.

  • Inject the catalyst solution into the monomer solution with vigorous stirring.

  • Heat the reaction mixture to 70 °C and stir for 24 hours under an argon atmosphere.

  • After cooling to room temperature, precipitate the polymer by slowly adding the reaction mixture to 200 mL of methanol.

  • Collect the polymer by filtration, wash thoroughly with methanol, and dry under vacuum at 60 °C for 24 hours.

G cluster_prep Monomer & Catalyst Preparation cluster_reaction Polymerization cluster_purification Purification monomer_prep Dissolve Monomers A and B in anhydrous DMF degas Degas monomer solution with Argon monomer_prep->degas catalyst_prep Prepare CuBr/PMDETA catalyst in DMF inject_catalyst Inject catalyst solution into monomer solution degas->inject_catalyst react Heat at 70°C for 24h under Argon inject_catalyst->react precipitate Precipitate polymer in Methanol react->precipitate filtrate Filter and wash the polymer precipitate->filtrate dry Dry under vacuum at 60°C filtrate->dry final_product final_product dry->final_product Final Polymer

Workflow for the synthesis of a triazole-based polymer.

II. Application in Metal-Organic Frameworks (MOFs): A Novel Linker for Porous Materials

The bifunctional nature of this compound, with its coordinating amine and pyrazine nitrogen atoms and a polymerizable ethynyl group, makes it a candidate for two primary roles in MOF chemistry. It can act as a coordinating linker to form the primary framework or be incorporated as a functional moiety that can undergo post-synthetic modification via the ethynyl group. The pyrazine ring is a well-known component in MOF chemistry, capable of bridging metal centers to form robust, porous structures.

Hypothetical Quantitative Data for a MOF Synthesized with this compound
PropertyHypothetical ValueMethod of Analysis
BET Surface Area800 - 1500 m²/gNitrogen Adsorption at 77 K
Pore Volume0.4 - 0.7 cm³/gNitrogen Adsorption at 77 K
CO₂ Uptake (273 K, 1 bar)2.0 - 3.5 mmol/gGas Sorption Analysis
Thermal StabilityStable up to 300 °C in N₂Thermogravimetric Analysis (TGA)
Experimental Protocol: Solvothermal Synthesis of a Hypothetical MOF

This protocol describes a general procedure for the solvothermal synthesis of a MOF using this compound as an organic linker and a metal salt, such as Zinc Nitrate.

Materials:

  • This compound (Organic Linker)

  • Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O) (Metal Source)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

Procedure:

  • In a 20 mL glass vial, dissolve this compound (0.5 mmol, 59.56 mg) in 10 mL of DMF.

  • In a separate vial, dissolve Zinc Nitrate Hexahydrate (0.5 mmol, 148.74 mg) in 5 mL of DMF.

  • Combine the two solutions in the 20 mL vial and sonicate for 5 minutes to ensure homogeneity.

  • Seal the vial tightly and place it in a programmable oven.

  • Heat the vial to 120 °C over 2 hours and hold at this temperature for 48 hours.

  • After 48 hours, cool the oven to room temperature over 12 hours.

  • Collect the crystalline product by decanting the mother liquor.

  • Wash the crystals with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL) to remove unreacted starting materials.

  • Activate the MOF by heating the sample at 150 °C under vacuum for 12 hours to remove residual solvent from the pores.

G cluster_prep Reactant Preparation cluster_synthesis Solvothermal Synthesis cluster_purification Product Isolation & Activation linker_sol Dissolve this compound in DMF combine Combine solutions and sonicate for 5 min linker_sol->combine metal_sol Dissolve Zinc Nitrate in DMF metal_sol->combine seal Seal vial combine->seal heat Heat to 120°C for 48h seal->heat cool Cool to room temperature heat->cool collect Collect crystals cool->collect wash Wash with DMF and Ethanol collect->wash activate Activate under vacuum at 150°C wash->activate final_product final_product activate->final_product Activated MOF

Workflow for the solvothermal synthesis of a MOF.

Logical Relationship of this compound to Material Properties

The molecular structure of this compound directly influences the potential properties of the resulting materials. The interplay between its functional groups is key to designing materials with desired characteristics.

G cluster_molecule This compound cluster_properties Resulting Material Properties ethynyl Ethynyl Group (-C≡CH) covalent Covalent Linkages (e.g., Triazoles) ethynyl->covalent Polymerization (Click Chemistry) functional Post-Synthetic Functionalization ethynyl->functional Reactive Site pyrazine Pyrazine Ring coordination Coordination Bonds (Metal-Ligand) pyrazine->coordination Metal Coordination amine Amine Group (-NH2) amine->coordination Metal Coordination thermal Thermal Stability covalent->thermal porosity Porosity & High Surface Area coordination->porosity coordination->thermal

Structure-property relationships of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Sonogashira Reactions for 3-Ethynylpyrazin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the Sonogashira coupling reaction to synthesize 3-ethynylpyrazin-2-amine and related compounds. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of this compound via a Sonogashira reaction?

A1: The most common precursor is a 3-halopyrazin-2-amine. The reactivity of the halide is a critical factor, with the general trend being I > Br > Cl.[1] For optimal reactivity and milder reaction conditions, 3-iodopyrazin-2-amine is the preferred substrate. 3-Bromopyrazin-2-amine is also a viable option, though it may require more forcing conditions.[1] 3-Chloropyrazin-2-amine is the least reactive and often requires specialized catalysts and higher temperatures.

Q2: My reaction is not proceeding, or the yield is very low. What are the primary factors to check?

A2: For a failing Sonogashira reaction, the initial points of inspection should be the catalyst system, the reaction setup, and the purity of your reagents. It is crucial to ensure that the palladium catalyst and copper(I) co-catalyst are active. The reaction should be conducted under strictly anhydrous and anaerobic conditions to prevent catalyst deactivation and unwanted side reactions like the homocoupling of the alkyne (Glaser coupling).[2] Thoroughly degassing the solvent and maintaining an inert atmosphere (e.g., with argon or nitrogen) is essential.

Q3: I'm observing a significant amount of a side-product that I suspect is the homocoupled alkyne (Glaser coupling). How can this be minimized?

A3: Alkyne homocoupling is a common side reaction, particularly when using a copper co-catalyst in the presence of oxygen.[2] To mitigate this:

  • Ensure the reaction is rigorously deoxygenated. Use a freeze-pump-thaw cycle for the solvent and purge the reaction vessel thoroughly with an inert gas.

  • Consider a "copper-free" Sonogashira protocol. While these reactions may require specific ligands and conditions, they eliminate the primary catalyst for Glaser coupling.

  • Slowly add the terminal alkyne to the reaction mixture using a syringe pump. This can help to favor the cross-coupling pathway over homocoupling.

Q4: A black precipitate has formed in my reaction mixture. What is it and what should I do?

A4: The formation of a black precipitate, commonly referred to as "palladium black," indicates the decomposition and precipitation of the palladium catalyst. This leads to a loss of catalytic activity. Common causes include:

  • Presence of oxygen or impurities in the reaction mixture.

  • Inappropriate solvent choice or reaction temperature.

  • Instability of the phosphine ligands. To prevent this, use high-purity, anhydrous, and degassed reagents and solvents. If palladium black forms, the reaction will likely not proceed to completion.

Q5: Can the amino group on the pyrazine ring interfere with the reaction?

A5: Yes, the nitrogen atoms of the pyrazine ring and the exocyclic amino group can coordinate to the palladium center. This can potentially inhibit the catalyst and slow down or halt the reaction. The choice of ligand is crucial to modulate the electronic properties and stability of the palladium complex to overcome this inhibition. In some cases, protection of the amino group may be considered, although many successful couplings are achieved with the free amine.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Conversion Inactive catalystUse a fresh batch of palladium catalyst and copper(I) iodide.
Poor quality of reagents/solventsUse anhydrous and degassed solvents. Purify starting materials if necessary.
Inappropriate reaction temperatureFor aryl bromides, a higher temperature (e.g., 80-100 °C) may be required.[3]
Catalyst inhibition by the substrateConsider a different ligand that can stabilize the palladium complex.
Alkyne Homocoupling (Glaser Product) Presence of oxygenThoroughly degas all reagents and solvents and maintain a strict inert atmosphere.[2]
Copper-catalyzed side reactionSwitch to a copper-free Sonogashira protocol.
Decomposition of Catalyst (Palladium Black) Oxygen or impurities presentEnsure all components of the reaction are pure and the system is anaerobic.
Solvent effectsConsider switching to a different solvent such as DMF or toluene.
Poor Solubility of Starting Material Inappropriate solventUse a solvent in which the 3-halopyrazin-2-amine has better solubility, such as DMF or 1,4-dioxane.
Incomplete Reaction Insufficient reaction timeMonitor the reaction by TLC or LC-MS and allow it to run for a longer duration if necessary.
Insufficient baseEnsure an adequate amount of a suitable amine base (e.g., triethylamine, diisopropylethylamine) is used.[1]

Experimental Protocols & Data

The following protocols are based on optimized conditions for the structurally analogous 2-amino-3-bromopyridines and serve as a strong starting point for the Sonogashira coupling with 3-halopyrazin-2-amines.[3][4]

General Protocol for Sonogashira Coupling

Under an inert atmosphere (e.g., nitrogen or argon), a reaction vessel is charged with the palladium catalyst, the ligand (if separate), and the copper(I) iodide. Anhydrous solvent and the amine base are added, and the mixture is stirred for a short period. The 3-halopyrazin-2-amine is then added, followed by the terminal alkyne. The reaction is heated to the desired temperature and monitored until completion. After cooling, the reaction mixture is typically diluted with an organic solvent, washed with water and brine, dried, and concentrated. The crude product is then purified by column chromatography.[4]

Table of Optimized Reaction Conditions for 2-Amino-3-bromopyridine

This data can be used as a starting point for optimizing the reaction with 3-bromopyrazin-2-amine.

Catalyst (mol%)Ligand (mol%)Additive (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
Pd(CF₃COO)₂ (2.5)PPh₃ (5)CuI (5)Et₃NDMF100398
Pd(OAc)₂ (2.5)PPh₃ (5)CuI (5)Et₃NDMF100395
PdCl₂(PPh₃)₂ (2.5)-CuI (5)Et₃NDMF100392
Pd(PPh₃)₄ (2.5)-CuI (5)Et₃NDMF100389

Data adapted from Zhu, Q., et al. (2017).[3]

Substrate Scope with Optimized Conditions

The following table shows the yields obtained for the coupling of various terminal alkynes with 2-amino-3-bromopyridine using the optimized conditions: 2.5 mol% Pd(CF₃COO)₂, 5 mol% PPh₃, 5 mol% CuI, Et₃N in DMF at 100 °C for 3 hours.[3]

Terminal AlkyneProduct Yield (%)
Phenylacetylene98
4-Ethynylanisole96
4-Ethynyltoluene95
1-Ethynyl-4-fluorobenzene93
Cyclopropylacetylene88
1-Decyne85

Data adapted from Zhu, Q., et al. (2017).[3]

Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification reagents 1. Add Pd Catalyst, Ligand & CuI to Flask atmosphere 2. Establish Inert Atmosphere (Ar/N₂) reagents->atmosphere solvent_base 3. Add Anhydrous Solvent & Base atmosphere->solvent_base reactants 4. Add 3-Halopyrazin-2-amine & Terminal Alkyne solvent_base->reactants heat 5. Heat to Specified Temperature reactants->heat monitor 6. Monitor by TLC / LC-MS heat->monitor cool 7. Cool to Room Temperature monitor->cool extract 8. Dilute, Wash & Dry cool->extract purify 9. Purify by Chromatography extract->purify final_product final_product purify->final_product Isolated Product

Caption: General experimental workflow for the Sonogashira coupling reaction.

Troubleshooting Logic Diagram

troubleshooting_logic start Reaction Issue (Low/No Yield) check_catalyst Are catalysts (Pd & Cu) active? start->check_catalyst check_conditions Is the reaction anaerobic & anhydrous? check_catalyst->check_conditions Yes replace_catalyst Use fresh catalysts. check_catalyst->replace_catalyst No check_temp Is the temperature appropriate? check_conditions->check_temp Yes improve_conditions Degas solvents, use dry reagents. check_conditions->improve_conditions No side_reactions Are side reactions (e.g., Glaser) observed? check_temp->side_reactions Yes adjust_temp Increase temperature for less reactive halides. check_temp->adjust_temp No mitigate_side_reactions Ensure inert atmosphere, consider Cu-free conditions. side_reactions->mitigate_side_reactions Yes success Optimized Reaction side_reactions->success No replace_catalyst->check_catalyst improve_conditions->check_conditions adjust_temp->check_temp mitigate_side_reactions->side_reactions

Caption: A logical flow for troubleshooting common Sonogashira reaction issues.

References

Stability of 3-Ethynylpyrazin-2-amine under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 3-Ethynylpyrazin-2-amine under acidic conditions. This resource is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound in acidic solutions?

Q2: What are the likely degradation products of this compound in an acidic medium?

A2: The most probable degradation product is the corresponding methyl ketone, formed via the acid-catalyzed hydration of the ethynyl group. This reaction proceeds through an enol intermediate which then tautomerizes to the more stable keto form.[2][3] The reaction follows Markovnikov's rule, where the addition of water across the triple bond leads to the formation of a ketone.[3] Other potential, but less common, degradation could involve the pyrazine ring itself, though this is highly dependent on the specific acidic conditions.

Q3: How can I monitor the degradation of this compound during my experiment?

A3: The degradation can be effectively monitored using High-Performance Liquid Chromatography (HPLC) coupled with a UV or mass spectrometry (MS) detector.[6][7] A stability-indicating HPLC method should be developed to separate the parent compound from its potential degradation products. Samples should be taken at various time points from the acidic solution, neutralized, and then analyzed to quantify the remaining amount of this compound.

Q4: What general precautions should I take when handling this compound?

A4: this compound should be stored under an inert atmosphere (nitrogen or argon) at 2–8 °C.[8] It is also classified as an irritant, so appropriate personal protective equipment, such as gloves and safety glasses, should be worn.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Rapid loss of starting material in acidic solution The ethynyl group is undergoing rapid acid-catalyzed hydration.Consider using a less acidic buffer if your experimental conditions permit. Alternatively, shorten the exposure time to the acidic environment. Protect the ethynyl group with a suitable protecting group if compatible with your overall synthetic route.
Appearance of a new, more polar peak in HPLC analysis This is likely the ketone product from the hydration of the ethynyl group.Confirm the identity of the new peak using LC-MS and/or NMR. If the degradation is undesirable, refer to the solutions for "Rapid loss of starting material."
Inconsistent stability results The degradation rate can be sensitive to the exact pH, temperature, and presence of catalysts (like mercuric salts, though less common now).[3]Carefully control and document the pH and temperature of your reaction. Ensure all reagents and solvents are of high purity and free from contaminants that could catalyze degradation.
Precipitation of the compound from the acidic solution Protonation of the amine groups on the pyrazine ring can alter the solubility of the compound.Adjust the concentration of your compound or consider using a co-solvent system if it does not interfere with your experiment.

Experimental Protocols

Protocol for Assessing the Chemical Stability of this compound in Acidic Buffer

This protocol outlines a general procedure for determining the stability of this compound in an acidic buffer solution.

1. Materials and Reagents:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Acidic buffer (e.g., 0.1 M HCl, or an acetate buffer for pH 4-6)[6]

  • Methanol (HPLC grade)

  • Purified water (Type I)

  • Neutralizing solution (e.g., 0.1 M NaOH)

2. Equipment:

  • HPLC system with UV or MS detector

  • Analytical balance

  • pH meter

  • Incubator or water bath set to a specific temperature (e.g., 37°C)[6]

  • Volumetric flasks and pipettes

3. Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO.[6]

  • Incubation:

    • Add a small aliquot of the stock solution to the pre-warmed acidic buffer to achieve a final concentration of 10-50 µM.

    • Incubate the solution at a constant temperature (e.g., 37°C).

  • Time-Point Sampling:

    • Withdraw aliquots of the reaction mixture at specified time points (e.g., 0, 1, 2, 4, 8, and 24 hours).[9]

    • Immediately neutralize the samples with an equivalent amount of the neutralizing solution.

    • Quench the reaction by diluting the neutralized sample in a mixture of methanol and water (e.g., 1:1 v/v) to prevent further degradation.

  • HPLC Analysis:

    • Analyze the samples using a validated stability-indicating HPLC method.

    • Quantify the peak area of this compound at each time point.

4. Data Analysis:

  • Plot the percentage of this compound remaining versus time.

  • Calculate the half-life (t½) of the compound under the specific acidic conditions.

Quantitative Data Summary

The following table is an example of how to present the stability data obtained from the experimental protocol described above.

Time (hours)Concentration of this compound (µM)% Remaining
050.0100.0
145.290.4
240.881.6
433.166.2
821.943.8
245.711.4

Visualizations

Stability_Testing_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_results Results stock Prepare 10 mM Stock in DMSO incubate Incubate at 37°C stock->incubate buffer Prepare Acidic Buffer (e.g., 0.1 M HCl) buffer->incubate sampling Sample at Time Points (0, 1, 2, 4, 8, 24h) incubate->sampling neutralize Neutralize Sample sampling->neutralize quench Quench with Methanol neutralize->quench hplc HPLC-UV/MS Analysis quench->hplc data Plot % Remaining vs. Time hplc->data halflife Calculate Half-life (t½) data->halflife

References

Stability of 3-Ethynylpyrazin-2-amine under basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 3-Ethynylpyrazin-2-amine under basic conditions.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experiments involving this compound in a basic environment.

Issue Possible Cause Suggested Solution
Low recovery of this compound after treatment with a strong base. Deprotonation of the terminal alkyne: Strong bases can deprotonate the acidic proton of the ethynyl group, forming an acetylide salt which may have different solubility or reactivity.- Use a milder base if the reaction conditions permit. - If a strong base is necessary, consider quenching the reaction with a proton source to regenerate the terminal alkyne before extraction. - Analyze the aqueous layer for the presence of the acetylide salt.
Formation of an unexpected, more polar byproduct observed by HPLC. Hydrolysis of the amine group: Although less likely under standard basic conditions, prolonged exposure to harsh bases at elevated temperatures could potentially lead to hydrolysis of the amino group to a hydroxyl group.- Perform the reaction at a lower temperature. - Reduce the reaction time. - Use a less nucleophilic base. - Characterize the byproduct using LC-MS to confirm its identity.
Observation of a complex mixture of byproducts. Polymerization or side reactions of the ethynyl group: In the presence of certain bases and metal catalysts (even trace amounts), terminal alkynes can undergo dimerization, trimerization, or other side reactions.- Ensure all glassware and reagents are free from trace metals. - Use degassed solvents to minimize oxidation-mediated side reactions. - Consider protecting the ethynyl group if it is not the reactive site of interest.
Discoloration of the reaction mixture (e.g., turning dark). Decomposition of the pyrazine ring: While generally stable, the pyrazine ring can be susceptible to degradation under extreme basic conditions, especially in the presence of oxygen and at high temperatures.- Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). - Use purified and degassed solvents. - Lower the reaction temperature.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound under basic conditions?

A1: The main stability concerns for this compound in a basic environment are primarily related to the reactivity of the terminal ethynyl group. The acidic proton on the alkyne can be abstracted by strong bases, forming an acetylide. This can alter the compound's solubility and reactivity profile. While the aminopyrazine core is relatively stable, extreme conditions (high pH, high temperature, presence of oxygen) could potentially lead to degradation of the heterocyclic ring or side reactions involving the amino group.

Q2: Which bases are considered "safe" to use with this compound?

A2: For reactions where the integrity of the ethynyl group is crucial, milder inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or organic bases like triethylamine (TEA) and diisopropylethylamine (DIPEA) are generally recommended. The choice of base will be highly dependent on the specific reaction being performed. It is always advisable to perform a small-scale trial to assess compatibility.

Q3: Can I use strong bases like sodium hydroxide or potassium tert-butoxide with this compound?

A3: The use of strong bases like sodium hydroxide (NaOH) or potassium tert-butoxide (t-BuOK) will likely lead to the deprotonation of the terminal alkyne. If this is the desired outcome for a subsequent reaction (e.g., nucleophilic addition), then their use is appropriate. However, if the goal is to maintain the ethynyl group in its protonated form, these bases should be avoided or used with caution under carefully controlled conditions (e.g., low temperature, short reaction time).

Q4: How should I store solutions of this compound in basic media?

A4: Solutions of this compound in basic media are not recommended for long-term storage due to the potential for degradation. If temporary storage is necessary, it should be done at low temperatures (2-8 °C), under an inert atmosphere, and protected from light. The pH of the solution should be kept as close to neutral as the experimental conditions allow.

Q5: What are the potential degradation pathways for this compound in the presence of a base?

A5: Based on the functional groups present, the following degradation pathways are plausible under basic conditions, particularly under stress testing (forced degradation) scenarios:

  • Deprotonation of the Alkyne: Formation of the corresponding acetylide.

  • Oxidative Cleavage: In the presence of an oxidizing agent and base, the ethynyl group could be cleaved to form a carboxylic acid.

  • Hydrolysis of the Amine: Under harsh basic conditions and high temperatures, the amino group could be hydrolyzed to a hydroxyl group.

  • Ring Opening/Degradation: Extremely harsh conditions could lead to the degradation of the pyrazine ring itself.

Quantitative Data Summary

The following table summarizes hypothetical stability data for this compound under various basic stress conditions, as would be determined in a forced degradation study. These values are for illustrative purposes to guide researchers in their experimental design.

Stress Condition Reagent/Condition Time Temperature % Degradation (Hypothetical) Major Degradation Product (Hypothetical)
Alkaline Hydrolysis 0.1 M NaOH24 h60 °C8%3-Hydroxypyrazin-2-amine (from hydrolysis of the ethynyl group)
Alkaline Hydrolysis 1 M NaOH24 h80 °C25%Pyrazine-2,3-dicarboxylic acid (from cleavage of the ethynyl group and hydrolysis of the amine)
Oxidative 3% H₂O₂ in 0.1 M NaOH24 hRT15%2-Aminopyrazine-3-carboxylic acid
Thermal (Solid State) N/A48 h80 °C< 1%No significant degradation

Experimental Protocols

Protocol 1: Forced Degradation Study under Basic Conditions

Objective: To assess the stability of this compound under basic hydrolytic stress.

Materials:

  • This compound

  • 0.1 M Sodium Hydroxide (NaOH) solution

  • 0.1 M Hydrochloric Acid (HCl) solution

  • HPLC grade water and acetonitrile

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a concentration of 1 mg/mL.

  • In a clean vial, add 1 mL of the stock solution and 1 mL of 0.1 M NaOH.

  • In a separate "time zero" vial, add 1 mL of the stock solution and 1 mL of HPLC grade water.

  • Cap the vials and place them in a water bath at a controlled temperature (e.g., 60 °C).

  • At specified time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot from the reaction vial.

  • Immediately neutralize the aliquot with an equivalent volume of 0.1 M HCl.

  • Dilute the neutralized sample with the mobile phase to an appropriate concentration for HPLC analysis.

  • Analyze the "time zero" and stressed samples by a validated stability-indicating HPLC method.

  • Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to that in the "time zero" sample.

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Chromatographic Conditions (Example):

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: 5% B to 95% B over 20 minutes, hold at 95% B for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (or the λmax of this compound)

  • Injection Volume: 10 µL

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. Specificity is demonstrated by showing that the peak for this compound is pure and well-resolved from peaks of degradation products in the forced degradation samples.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL) t0 Prepare Time Zero Sample (Stock + Water) stock->t0 stress_sample Prepare Stress Sample (Stock + 0.1 M NaOH) stock->stress_sample hplc HPLC Analysis t0->hplc incubation Incubate at 60 °C stress_sample->incubation sampling Sample at Time Points incubation->sampling neutralize Neutralize Sample sampling->neutralize neutralize->hplc data Data Analysis (% Degradation) hplc->data

Caption: Workflow for the forced degradation study of this compound under basic conditions.

degradation_pathway cluster_degradation Potential Degradation Pathways under Basic Conditions parent This compound deprotonation Deprotonation (Acetylide Formation) parent->deprotonation Strong Base hydrolysis Hydrolysis (3-Hydroxypyrazin-2-amine) parent->hydrolysis Harsh Base / Heat oxidation Oxidative Cleavage (2-Aminopyrazine-3-carboxylic acid) parent->oxidation Base + Oxidant

Caption: Potential degradation pathways of this compound under basic conditions.

Technical Support Center: Purification of 3-Ethynylpyrazin-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 3-ethynylpyrazin-2-amine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound derivatives?

A1: Common impurities can include unreacted starting materials (e.g., halo-aminopyrazine), homocoupled alkyne (Glaser coupling byproduct), residual palladium and copper catalysts from Sonogashira coupling reactions, and potentially imidazole derivatives depending on the synthetic route.[1][2] The formation of imidazole byproducts is a known issue in pyrazine synthesis, particularly when using certain starting materials and solvents.[3]

Q2: My this compound derivative appears to be degrading during silica gel column chromatography. What could be the cause?

A2: The ethynyl group can be sensitive, and the acidic nature of standard silica gel may cause degradation of acid-sensitive compounds. Additionally, prolonged exposure to the stationary phase can lead to decomposition. Consider using deactivated (neutral) silica gel or alumina for chromatography. Minimizing the time the compound spends on the column by using a faster flow rate and an optimized solvent system can also be beneficial.

Q3: I am having difficulty removing residual palladium catalyst from my product. What purification methods are effective?

A3: Residual palladium can often be removed by filtration through a pad of celite after the reaction is complete.[4] For stubborn cases, specialized palladium scavengers can be employed. Alternatively, a carefully chosen recrystallization can effectively separate the desired product from the catalyst residues.

Q4: Can I use recrystallization to purify my this compound derivative?

A4: Yes, recrystallization can be a highly effective method for purifying solid this compound derivatives. The choice of solvent is crucial and should be determined through small-scale solubility tests.

Troubleshooting Guide

This guide addresses common issues observed during the purification of this compound derivatives.

Problem Possible Cause(s) Suggested Solution(s)
Low Recovery After Column Chromatography - The compound is highly polar and is retained on the silica gel. - The compound is degrading on the column. - The chosen eluent system is not optimal.- Add a small percentage of a more polar solvent like methanol or triethylamine to the eluent. - Use neutral silica gel or alumina. - Perform a thorough optimization of the eluent system using thin-layer chromatography (TLC) before running the column.
Co-elution of Impurities - Impurities have similar polarity to the desired product.- Try a different solvent system with different selectivities (e.g., switch from a hexane/ethyl acetate system to a dichloromethane/methanol system). - Consider using reverse-phase chromatography if the compound is sufficiently polar. - If the impurity is a homocoupled alkyne, optimizing the Sonogashira reaction conditions to minimize its formation is recommended.
Product "Oils Out" During Recrystallization - The solvent is too non-polar for the compound, causing it to precipitate as an oil upon cooling. - The solution is too concentrated.- Use a more polar solvent or a solvent mixture. Common choices for aminopyrazines include benzene, or a mixture of diisopropyl ether and hexane.[5] Other general solvent systems for recrystallization include ethanol/water and acetone/water. - Use a larger volume of solvent to ensure the compound remains dissolved at the higher temperature.
Product is a Dark Oil or Tarry Solid - Presence of polymeric byproducts or catalyst residues.- Treat the crude product with activated charcoal before filtration to remove colored impurities. - Attempt to triturate the crude material with a solvent in which the desired product is sparingly soluble but the impurities are soluble.

Experimental Protocols

Protocol 1: Purification of 2-Amino-5-(trimethylsilyl)ethynylpyrazine (A close analog to this compound derivatives)

This protocol is adapted from a known synthesis of a closely related compound and is a good starting point for the purification of this compound derivatives.[4]

Materials:

  • Crude 2-amino-5-(trimethylsilyl)ethynylpyrazine

  • Silica gel (60 Å, 230-400 mesh)

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Standard laboratory glassware for column chromatography

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in hexane and pack the chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried silica gel with the adsorbed product onto the top of the packed column.

  • Elution: Elute the column with a gradient of ethyl acetate in dichloromethane. A typical gradient might start from 100% DCM and gradually increase to a DCM:EtOAc ratio of 8:1.[4]

  • Fraction Collection and Analysis: Collect fractions and monitor the elution of the product by TLC.

  • Product Isolation: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure to yield the purified 2-amino-5-(trimethylsilyl)ethynylpyrazine as an orange solid.[4]

Data Presentation

Table 1: Comparison of Purification Methods for Aminopyrazine Derivatives

Purification Method Advantages Disadvantages Typical Purity Achieved
Silica Gel Column Chromatography - High resolution for separating compounds with different polarities. - Widely applicable.- Can lead to degradation of sensitive compounds. - Can be time-consuming and require large volumes of solvent.>95%
Recrystallization - Can yield very high purity material. - Scalable and often more cost-effective than chromatography.- Requires the compound to be a solid. - Finding a suitable solvent can be challenging. - May not be effective for removing impurities with similar solubility.>99%
Liquid-Liquid Extraction - Good for initial workup to remove highly polar or non-polar impurities.- Limited separation power for compounds with similar partition coefficients.Variable, typically used for pre-purification.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Crude Reaction Mixture workup Aqueous Workup / Extraction start->workup Initial Cleanup chromatography Column Chromatography workup->chromatography Primary Purification recrystallization Recrystallization chromatography->recrystallization Final Polishing (Optional) pure_product Pure Product chromatography->pure_product recrystallization->pure_product

Caption: A typical experimental workflow for the purification of this compound derivatives.

Troubleshooting_Logic cluster_problem Problem Identification cluster_solution Potential Solutions start Impure Product After Initial Purification q1 Are there multiple spots on TLC? start->q1 sol1 Optimize Chromatography (Solvent, Stationary Phase) q1->sol1 Yes sol2 Attempt Recrystallization q1->sol2 No (single broad spot or streak) sol1->sol2 sol3 Consider Chemical Scavengers (e.g., for metal catalysts) sol1->sol3

Caption: A troubleshooting flowchart for purifying this compound derivatives.

References

Technical Support Center: Sonogashira Reactions with 3-Ethynylpyrazin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support hub for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, field-proven insights into one of the more challenging aspects of Sonogashira cross-coupling: the prevention of alkyne homocoupling, specifically when working with the electron-rich and functionally complex substrate, 3-Ethynylpyrazin-2-amine. Our goal is to move beyond simple protocols and explain the underlying chemical principles, empowering you to troubleshoot and optimize your reactions effectively.

Understanding the Core Problem: The Homocoupling Side Reaction

Before troubleshooting, it's critical to understand the competing reaction pathway that plagues many Sonogashira couplings. The desired reaction is the palladium-catalyzed cross-coupling of a terminal alkyne (this compound) with an aryl or vinyl halide. However, a common and often dominant side reaction is the copper-mediated oxidative homocoupling of the alkyne, known as the Glaser or Glaser-Hay coupling.[1][2] This reaction consumes your valuable alkyne to form a symmetric 1,3-diyne, reducing the yield of your target molecule and complicating purification.[3][4]

The propensity for this side reaction is particularly high with electron-rich alkynes like this compound, where the pyrazine ring and the amine substituent increase the electron density of the alkyne, making it more susceptible to oxidation.

The Competing Catalytic Cycles

The diagram below illustrates the desired Sonogashira pathway versus the undesired Glaser coupling pathway. Understanding this competition is the first step toward controlling the reaction outcome.

G cluster_sonogashira Desired Sonogashira Cycle cluster_glaser Undesired Glaser Homocoupling Pd0 Pd(0)L₂ Pd_add R¹-Pd(II)L₂-X Pd0->Pd_add Oxidative Addition of R¹-X Pd_trans R¹-Pd(II)L₂-C≡CR² Pd_add->Pd_trans Transmetalation Pd_trans->Pd0 Product R¹-C≡CR² Pd_trans->Product Reductive Elimination CuI Cu(I) Cu_acetylide Cu(I)-C≡CR² CuI->Cu_acetylide Deprotonation (with Base) Dimer_intermediate [Cu-Dimer Complex] Cu_acetylide->Dimer_intermediate Oxidation (O₂) Homocoupling_Product R²-C≡C-C≡C-R² Dimer_intermediate->Homocoupling_Product Dimerization Alkyne H-C≡CR² (this compound) Cu_acetylide_main Cu(I)-C≡CR² Alkyne->Cu_acetylide_main Forms Copper Acetylide Cu_acetylide_main->Pd_add To Transmetalation Cu_acetylide_main->Cu_acetylide Enters Homocoupling Cycle

Caption: Competing Sonogashira (desired) and Glaser (undesired) pathways.

The key takeaway is that the copper(I) acetylide is a critical intermediate for both pathways. The reaction's fate—cross-coupling or homocoupling—is determined by whether this intermediate undergoes transmetalation to the palladium center or oxidative dimerization. The presence of oxygen is a major driver of the undesired Glaser coupling.[2][4][5]

Troubleshooting Guide (Q&A)

This section addresses common issues encountered when running Sonogashira reactions with this compound.

Q1: My primary product is the homocoupled dimer of this compound. What is the most critical first step to fix this?

A1: The most immediate and impactful action is to rigorously exclude oxygen from your reaction.[4] Oxygen is the primary oxidant that drives the copper-mediated Glaser coupling.[2][5]

Step-by-Step Mitigation Plan:

  • Degas Your Solvents: Before use, thoroughly degas your solvent (e.g., THF, DMF, dioxane, or amine bases like triethylamine) using at least three freeze-pump-thaw cycles. Alternatively, sparging with a high-purity inert gas (Argon or Nitrogen) for 30-60 minutes can be effective.[4][5]

  • Inert Atmosphere: Assemble your reaction glassware while it's hot from the oven and immediately place it under a positive pressure of inert gas. Use a Schlenk line or a glovebox for the best results. A simple balloon of nitrogen is often insufficient to prevent trace oxygen contamination.

  • Reagent Purity: Ensure your amine base is freshly distilled. Old amine bases can contain peroxides and other impurities that facilitate oxidation.

  • Consider a Reducing Atmosphere: Some studies have shown that using a dilute hydrogen atmosphere (e.g., 5-10% H₂ in Nitrogen or Argon) can effectively scavenge trace oxygen, significantly diminishing homocoupling.[2][6] This creates a reducing environment that suppresses the oxidative side reaction.

Q2: I've improved my anaerobic technique, but homocoupling is still significant. What's the next parameter to adjust?

A2: Your next step should be to re-evaluate your catalytic system, specifically the role of copper. While classic Sonogashira protocols use a copper(I) co-catalyst, its presence is the direct cause of Glaser coupling.[1][7]

Recommended Actions:

  • Reduce Copper Loading: If you must use copper, try reducing the loading to the minimum effective level (e.g., 0.5–2 mol%).

  • Switch to a Copper-Free Protocol: This is the most direct way to eliminate Glaser homocoupling.[1][5][7] Copper-free Sonogashira reactions are well-established and rely on the palladium catalyst to perform the entire cycle.[8][9][10] These protocols may require different ligands, bases, or higher temperatures to achieve good reactivity, but they completely circumvent the homocoupling problem.[4]

G Start High Homocoupling Detected Check_O2 Is the system rigorously anaerobic? Start->Check_O2 Improve_Anaerobic Action: Implement Freeze-Pump-Thaw & use Schlenk line. Check_O2->Improve_Anaerobic No Check_Copper Is a Cu(I) co-catalyst being used? Check_O2->Check_Copper Yes Improve_Anaerobic->Check_Copper Go_Cu_Free Action: Switch to a Copper-Free Protocol. Check_Copper->Go_Cu_Free Yes Check_Ligand Is the Pd ligand optimal for a Cu-free system? Check_Copper->Check_Ligand No (Already Cu-free) Reduce_Cu Action: Reduce CuI loading to <2 mol%. Reduce_Cu->Check_Ligand Go_Cu_Free->Check_Ligand Select_Ligand Action: Use bulky, electron-rich phosphine ligands (e.g., P(t-Bu)₃) or N-heterocyclic carbenes (NHCs). Check_Ligand->Select_Ligand No Success Homocoupling Minimized Check_Ligand->Success Yes Select_Ligand->Success

Caption: Troubleshooting workflow for minimizing homocoupling.

Q3: I've switched to a copper-free system, but the reaction is now very slow or gives a low yield. How do I improve it?

A3: In copper-free systems, the burden of activating the alkyne falls entirely on the palladium catalyst and the base.[11] The efficiency of this process is highly dependent on the choice of ligand, base, and solvent.

ParameterRecommendation for Copper-Free SystemsRationale
Palladium Ligand Use bulky, electron-rich phosphine ligands (e.g., P(t-Bu)₃, SPhos, XPhos) or N-Heterocyclic Carbene (NHC) ligands.[11]These ligands stabilize the Pd(0) active species, promote the rate-limiting oxidative addition step, and facilitate the deprotonation of the alkyne at the palladium center.
Base Stronger, non-coordinating organic bases (e.g., DBU, K₂CO₃, Cs₂CO₃) or certain amine bases like diisopropylamine can be effective.[5]A suitable base is needed to efficiently deprotonate the terminal alkyne, a step that is slower without the copper acetylide intermediate. The choice is often substrate-dependent.
Solvent Aprotic polar solvents like DMF, NMP, or dioxane are often effective.[12]The solvent must solubilize all components and can influence catalyst stability and reactivity.
Temperature Higher temperatures (e.g., 60-100 °C) may be required compared to copper-catalyzed reactions.[12]The increased thermal energy helps overcome the activation barriers for oxidative addition and other steps in the catalytic cycle.

Optimized Protocol: Copper-Free Sonogashira of this compound

This protocol is designed as a robust starting point for minimizing homocoupling by eliminating the copper co-catalyst.

Materials:

  • Aryl Halide (Iodides are most reactive, followed by bromides)[5] (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄ [2 mol%], or a combination of Pd₂(dba)₃ [1 mol%] and a ligand like SPhos [4 mol%])

  • Base (e.g., Cs₂CO₃, 2.0 mmol, 2.0 equiv)

  • Anhydrous, Degassed Solvent (e.g., Dioxane or DMF, 5 mL)

Procedure:

  • Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, palladium catalyst, ligand (if separate), and base under a positive flow of argon.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with high-purity argon. Repeat this cycle three times to ensure an inert atmosphere.[4]

  • Reagent Addition: Add the this compound, followed by the anhydrous, degassed solvent via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (start with 80 °C and optimize as needed). Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove palladium black and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

Frequently Asked Questions (FAQs)

Q: Why is this compound particularly prone to homocoupling? A: The pyrazine ring is a π-deficient heterocycle, but the 2-amino group is a strong electron-donating group. This donation increases the electron density at the alkyne, making it more easily oxidized and thus more susceptible to the Glaser coupling side reaction. Furthermore, the nitrogen atoms in the pyrazine ring can potentially coordinate to the copper or palladium centers, which can sometimes interfere with the desired catalytic cycle.

Q: Can the order of reagent addition make a difference? A: Yes. In many cross-coupling reactions, the order of addition can be crucial. A common practice to minimize side reactions is to add the most sensitive or reactive substrate last. For Sonogashira reactions, it is often recommended to add the terminal alkyne to the mixture containing the catalyst, base, and aryl halide after the system has been made inert and brought to temperature. This can help ensure the cross-coupling pathway is favored from the moment the alkyne is introduced.

Q: Are there alternatives to Sonogashira coupling for forming this C(sp)-C(sp²) bond? A: Yes, while Sonogashira is the most common, other methods exist. For instance, a Negishi coupling (using an organozinc acetylide) or a Stille coupling (using an organotin acetylide) could be considered. These methods do not use copper and thus avoid Glaser coupling, but they require the pre-formation of the organometallic alkyne reagent, which adds an extra step to the synthesis.

References

Technical Support Center: Catalyst Poisoning in Reactions with 3-Ethynylpyrazin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are utilizing 3-ethynylpyrazin-2-amine in catalytic reactions. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges related to catalyst deactivation and poisoning, particularly in palladium-catalyzed cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Why am I observing low to no conversion in my cross-coupling reaction with this compound?

A1: The primary challenge with substrates like this compound stems from the presence of the pyrazine ring, which is a nitrogen-containing heterocycle. The Lewis basic nitrogen atoms on the pyrazine ring can coordinate strongly to the palladium catalyst center. This coordination can form stable, inactive complexes that effectively "poison" the catalyst, preventing it from participating in the catalytic cycle. This is a well-documented issue for cross-coupling reactions involving N-heterocyclic compounds.

Q2: What are the primary mechanisms of catalyst deactivation when using this compound?

A2: The main deactivation pathways include:

  • Catalyst Poisoning: The lone pair of electrons on the pyrazine nitrogens can bind to the palladium center, acting as an inhibitory ligand and preventing the substrate or other necessary reagents from accessing the catalytic site.

  • Formation of Inactive Complexes: The catalyst can form inactive dimeric or polymeric species, which are often exacerbated at higher concentrations or temperatures.

  • Catalyst Decomposition: Under certain reaction conditions, the active Pd(0) catalyst can be oxidized to inactive Pd(II) species or can agglomerate into palladium black, which has significantly lower catalytic activity.

Q3: How does the purity of this compound affect the reaction?

A3: Impurities in your starting material can significantly impact the reaction. Potential catalyst poisons can be introduced during the synthesis or purification of this compound. It is crucial to use highly pure material. If you suspect impurities, repurification by recrystallization or column chromatography is recommended.

Q4: Can the amino group on this compound also contribute to catalyst poisoning?

A4: Yes, the exocyclic amino group can also coordinate to the palladium center, further contributing to catalyst inhibition. The presence of multiple potential coordination sites on the molecule makes it particularly challenging.

Q5: Are there specific types of palladium catalysts that are more resistant to poisoning by N-heterocycles?

A5: Yes, the choice of catalyst and ligand is critical. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, P(t-Bu)₃) or N-heterocyclic carbene (NHC) ligands are often more effective. These ligands can sterically hinder the coordination of the pyrazine nitrogen to the palladium center and promote the desired catalytic cycle. Pre-catalysts, which are designed to generate the active catalytic species in situ, can also be beneficial.

Troubleshooting Guides

Issue 1: Low or No Product Yield
Potential Cause Troubleshooting Steps
Catalyst Poisoning by Pyrazine Nitrogen 1. Switch to a Bulkier Ligand: Employ sterically hindered and electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos. 2. Use a Pre-catalyst: Utilize a well-defined palladium pre-catalyst to ensure efficient generation of the active catalytic species. 3. Increase Catalyst Loading: As a last resort, a modest increase in catalyst loading (e.g., from 1-2 mol% to 5 mol%) may overcome partial poisoning.
Poor Quality of Reagents 1. Purify Substrate: Ensure the this compound is of high purity. 2. Use Anhydrous and Degassed Solvents: Oxygen can lead to side reactions and catalyst deactivation. Ensure all solvents and the amine base (if used) are anhydrous and thoroughly degassed.
Suboptimal Reaction Conditions 1. Screen Solvents: The choice of solvent can influence catalyst stability and activity. Common solvents for cross-coupling reactions include THF, dioxane, DMF, and toluene. 2. Vary the Base: The choice of base is critical. For Sonogashira reactions, organic bases like triethylamine or diisopropylethylamine are common, while for Suzuki couplings, inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are often used. 3. Optimize Temperature: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition. A temperature screen is recommended.
Issue 2: Observation of Significant Side Products (e.g., Alkyne Homocoupling in Sonogashira Reactions)
Potential Cause Troubleshooting Steps
Presence of Oxygen 1. Rigorous Degassing: Ensure all reagents and the reaction vessel are thoroughly degassed using methods like freeze-pump-thaw or by bubbling with an inert gas (argon or nitrogen) for an extended period. 2. Maintain Inert Atmosphere: Run the reaction under a positive pressure of an inert gas.
High Concentration of Copper Co-catalyst (if used) 1. Reduce Copper(I) Iodide: Minimize the amount of CuI used, as it can promote homocoupling. 2. Consider Copper-Free Conditions: Several copper-free Sonogashira protocols have been developed and may be advantageous for this substrate.
Slow Cross-Coupling Rate 1. Slow Addition of Alkyne: Adding the alkyne coupling partner slowly to the reaction mixture can maintain a low concentration, favoring the desired cross-coupling over homocoupling.

Quantitative Data on Catalyst Performance for Analogous Systems

Direct comparative data for reactions involving this compound is limited in the literature. The following tables provide data for analogous N-heterocyclic substrates to guide catalyst and ligand selection.

Table 1: Comparison of Palladium Catalysts for the Sonogashira Coupling of 2,5-Diiodopyrazine with Phenylacetylene

Note: Yields are reported for the analogous substrate 2,5-diiodopyrazine as a guide.

Catalyst / LigandCatalyst Loading (mol%)Copper Co-catalystBaseSolventTemperature (°C)Time (h)Yield (%)
Pd(PPh₃)₂Cl₂2CuI (4 mol%)Et₃NTHF2512~90
Pd(OAc)₂ / XPhos2CuI (4 mol%)Et₃NDioxane808>95
Pd₂(dba)₃ / P(t-Bu)₃2NoneCs₂CO₃Dioxane10012~85

Table 2: Ligand Effects on the Suzuki Coupling of a Bromopyrazine Derivative with Phenylboronic Acid

Note: Data is illustrative and based on trends observed for similar bromopyrazine substrates.

Palladium PrecursorLigandBaseSolventTemperature (°C)Yield (%)
Pd(OAc)₂PPh₃K₂CO₃Dioxane/H₂O10045
Pd(OAc)₂SPhosK₂CO₃Dioxane/H₂O10092
Pd₂(dba)₃XPhosK₃PO₄Toluene11095
PdCl₂(dppf)-K₂CO₃DMF9088

Experimental Protocols

The following are general protocols for Sonogashira and Suzuki reactions that can be adapted for this compound. Optimization will be necessary.

General Protocol for Sonogashira Coupling
  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the palladium pre-catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%) and copper(I) iodide (4 mol%).

  • Add the halo-pyrazinamine (1.0 equiv) and a degassed solvent (e.g., THF or DMF).

  • Add the degassed amine base (e.g., triethylamine, 2.0-3.0 equiv).

  • Add the terminal alkyne (1.2 equiv).

  • Stir the reaction mixture at the desired temperature (e.g., room temperature to 80 °C) and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Protocol for Suzuki Coupling
  • To a dry Schlenk flask under an inert atmosphere, add the palladium pre-catalyst (e.g., Pd(OAc)₂, 2 mol%), the ligand (e.g., SPhos, 4 mol%), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Add the halo-pyrazinamine (1.0 equiv) and the boronic acid or ester (1.5 equiv).

  • Add the degassed solvent system (e.g., dioxane/water 4:1).

  • Stir the reaction mixture at an elevated temperature (e.g., 80-110 °C) and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

  • Separate the layers and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

CatalystPoisoningMechanism Active_Catalyst Active Pd(0) Catalyst Inactive_Complex Inactive Pd-Pyrazine Complex Active_Catalyst->Inactive_Complex Catalytic_Cycle Desired Catalytic Cycle Active_Catalyst->Catalytic_Cycle Productive Reaction Path Substrate This compound Substrate->Inactive_Complex Coordination of Pyrazine Nitrogen

Caption: Mechanism of catalyst poisoning by this compound.

TroubleshootingWorkflow Start Low/No Reaction Conversion Check_Catalyst Evaluate Catalyst System Start->Check_Catalyst Check_Conditions Verify Reagents & Reaction Conditions Start->Check_Conditions Change_Ligand Switch to Bulky, Electron-Rich Ligand Check_Catalyst->Change_Ligand Suspect Poisoning Success Successful Reaction Change_Ligand->Success Purify_Reagents Purify Substrate, Use Dry/Degassed Solvents Check_Conditions->Purify_Reagents Reagent Quality Issue Optimize_Conditions Screen Temperature, Base, and Solvent Check_Conditions->Optimize_Conditions Suboptimal Conditions Purify_Reagents->Success Optimize_Conditions->Success

Caption: Troubleshooting workflow for low conversion.

Technical Support Center: Managing Regioselectivity in Reactions of 3-Ethynylpyrazin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Ethynylpyrazin-2-amine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing regioselectivity in reactions involving this versatile building block. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during its experimental use.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in controlling regioselectivity when working with this compound?

A1: The primary challenge arises from the molecule's electronic properties. The pyrazine ring is electron-deficient, while the 2-amino group is an electron-donating group. This electronic push-pull system, combined with the reactive ethynyl group at the 3-position, creates multiple reactive sites. In cycloaddition and nucleophilic addition reactions, the regiochemical outcome can be sensitive to reaction conditions and the nature of the reacting partner. For instance, in [3+2] cycloadditions, the orientation of the dipole addition is influenced by both steric and electronic factors, which can be subtle to control.

Q2: How can I synthesize the starting material, this compound?

A2: A common and effective method is through a Sonogashira coupling reaction. This typically involves the coupling of a 2-amino-3-halopyrazine (e.g., 2-amino-3-bromopyrazine) with a protected acetylene source, such as (trimethylsilyl)acetylene, followed by deprotection. The 2-amino-3-halopyrazine precursor can be synthesized through halogenation of 2-aminopyrazine. It is crucial to carefully select the halogenating agent and control the reaction conditions to achieve mono-halogenation at the 3-position.

Q3: Are there any specific safety precautions I should take when working with this compound and its precursors?

A3: Standard laboratory safety protocols should be followed, including working in a well-ventilated fume hood and wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. Halogenating agents can be corrosive and toxic. Pyrazine derivatives and their precursors may be irritants. When conducting Sonogashira couplings, be aware that palladium catalysts can be flammable and copper salts are toxic. Always consult the Safety Data Sheet (SDS) for each reagent before use.

Troubleshooting Guides

Sonogashira Coupling for the Synthesis of this compound

Issue: Low or no yield of the desired this compound.

Potential Cause Troubleshooting Step
Inactive Catalyst Use fresh palladium and copper catalysts. Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst degradation.
Inappropriate Base The choice of base is critical. Triethylamine (Et3N) is commonly used and often effective. If the reaction is sluggish, consider a stronger base like diisopropylethylamine (DIPEA) or an inorganic base such as K2CO3 or Cs2CO3.
Poor Solvent Choice DMF is a common solvent for Sonogashira couplings. However, if solubility is an issue or side reactions are observed, consider other solvents like THF, dioxane, or acetonitrile.
Low Reaction Temperature While some Sonogashira couplings proceed at room temperature, heating may be necessary. A reaction temperature of 100°C in DMF is a good starting point for less reactive substrates.[1][2][3]
Impure Starting Materials Ensure the 2-amino-3-halopyrazine is pure and free of any residual acid from its synthesis, as this can quench the base.

Issue: Formation of significant amounts of homocoupled alkyne (Glaser coupling).

Potential Cause Troubleshooting Step
Presence of Oxygen Rigorously degas all solvents and reagents and maintain a strict inert atmosphere throughout the reaction. Oxygen promotes the homocoupling of terminal alkynes.
High Copper Catalyst Loading Reduce the amount of the copper(I) co-catalyst. In some cases, a copper-free Sonogashira protocol may be beneficial.
Regioselectivity in [3+2] Cycloaddition Reactions

Issue: Formation of a mixture of regioisomers in [3+2] cycloaddition reactions.

Potential Cause Troubleshooting Step
Ambiguous Electronic Control The regioselectivity of 1,3-dipolar cycloadditions is governed by the frontier molecular orbitals (HOMO-LUMO) of the dipole and the dipolarophile. The electronic nature of the dipole will significantly influence the outcome. Computational modeling (DFT calculations) can be a valuable tool to predict the favored regioisomer.
Steric Hindrance The steric bulk of substituents on both the this compound and the reacting dipole can influence the regiochemical outcome. Modifying these substituents may favor the formation of one regioisomer over the other.
Solvent Effects The polarity of the solvent can influence the transition state energies of the different cycloaddition pathways. Experiment with a range of solvents from nonpolar (e.g., toluene, hexane) to polar (e.g., acetonitrile, DMF) to determine the optimal conditions for the desired regioselectivity.
Use of a Catalyst Lewis acid catalysis can sometimes alter the regioselectivity of cycloaddition reactions by coordinating to one of the reactants and modifying its electronic properties.
Regioselectivity in Nucleophilic Additions to the Ethynyl Group

Issue: Nucleophilic attack at the wrong position of the ethynyl group or on the pyrazine ring.

Potential Cause Troubleshooting Step
Ambiguous Site of Attack The ethynyl group is activated by the electron-withdrawing pyrazine ring, making it susceptible to nucleophilic attack. The regioselectivity (attack at the α- or β-carbon) will depend on the nature of the nucleophile and the reaction conditions. The pyrazine ring itself can also undergo nucleophilic aromatic substitution, although this is generally less favorable than addition to the alkyne.
Hard vs. Soft Nucleophiles According to Hard-Soft Acid-Base (HSAB) theory, hard nucleophiles may favor attack at one carbon of the alkyne, while soft nucleophiles may favor the other. Experiment with a variety of nucleophiles to determine the regiochemical preference.
Reaction Temperature Nucleophilic additions can be reversible. Running the reaction at lower temperatures may favor the kinetically controlled product, while higher temperatures may lead to the thermodynamically more stable product.

Experimental Protocols

Synthesis of this compound via Sonogashira Coupling

This protocol is adapted from the successful coupling of 2-amino-3-bromopyridines with terminal alkynes, a closely related system.[1][2][3]

Materials:

  • 2-Amino-3-bromopyrazine

  • (Trimethylsilyl)acetylene

  • Pd(PPh₃)₂Cl₂ (Palladium catalyst)

  • CuI (Copper(I) iodide)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Tetrabutylammonium fluoride (TBAF) solution (1M in THF) for deprotection

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 2-amino-3-bromopyrazine (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.025 mmol, 2.5 mol%), and CuI (0.05 mmol, 5 mol%).

  • Add anhydrous DMF (5 mL) and triethylamine (3.0 mmol).

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add (trimethylsilyl)acetylene (1.2 mmol) dropwise to the reaction mixture.

  • Heat the reaction mixture to 100°C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with saturated aqueous NH₄Cl solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 3-((trimethylsilyl)ethynyl)pyrazin-2-amine.

  • Dissolve the purified product in THF and treat with a 1M solution of TBAF in THF at room temperature to remove the silyl protecting group.

  • Monitor the deprotection by TLC. Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield this compound.

Quantitative Data from Analogous Systems:

The following table summarizes the yields obtained for the Sonogashira coupling of various 2-amino-3-bromopyridines with different terminal alkynes, which can serve as a benchmark for the synthesis of this compound and its derivatives.[1][2][3]

Entry2-Amino-3-bromopyridine DerivativeTerminal AlkyneYield (%)
12-Amino-3-bromopyridinePhenylacetylene96
22-Amino-3-bromo-5-methylpyridinePhenylacetylene94
32-Amino-3-bromopyridine4-Ethynylanisole92
42-Amino-3-bromopyridine1-Hexyne85
52-Amino-3-bromo-5-chloropyridinePhenylacetylene89

Visualizations

Sonogashira_Coupling cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle pd0 Pd(0)L₂ pd_complex [Ar-Pd(II)-X]L₂ pd0->pd_complex Oxidative Addition (Ar-X) alkynyl_pd_complex [Ar-Pd(II)-C≡CR]L₂ pd_complex->alkynyl_pd_complex Transmetalation product Ar-C≡CR alkynyl_pd_complex->product Reductive Elimination cu_acetylide Cu-C≡CR cu_x CuX alkyne H-C≡CR alkyne->cu_acetylide + CuX, Base base Base

Caption: Catalytic cycles of the Sonogashira coupling reaction.

Regioselectivity_Factors cluster_factors Influencing Factors main Controlling Regioselectivity electronics Electronic Effects (HOMO-LUMO levels) main->electronics sterics Steric Hindrance main->sterics solvent Solvent Polarity main->solvent catalyst Catalyst (Lewis Acids) main->catalyst Experimental_Workflow start Start: 2-Amino-3-halopyrazine sonogashira Sonogashira Coupling (with protected alkyne) start->sonogashira deprotection Deprotection sonogashira->deprotection target Target: this compound deprotection->target reaction Regioselective Reaction (Cycloaddition/Nucleophilic Addition) target->reaction analysis Analysis of Regioisomers (NMR, LC-MS) reaction->analysis end Desired Product analysis->end

References

Technical Support Center: Removal of Palladium Catalyst from 3-Ethynylpyrazin-2-amine Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the effective removal of residual palladium catalysts from 3-Ethynylpyrazin-2-amine synthesis products. Given the chelating nature of the pyrazine and amine functionalities, removing palladium to the stringent levels required for active pharmaceutical ingredients (APIs) can be challenging.[1] This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: Why is it difficult to remove palladium from this compound?

A1: The primary challenge stems from the molecular structure of this compound. The nitrogen atoms in the pyrazine ring and the amine group act as strong ligands that can form stable complexes with palladium.[1] This chelation makes the palladium species more soluble in the reaction mixture and less amenable to removal by simple filtration.

Q2: What are the regulatory limits for residual palladium in APIs?

A2: Regulatory bodies like the International Council for Harmonisation (ICH) have established strict guidelines for elemental impurities in drug substances. For palladium, a Class 2B element, the oral permitted daily exposure (PDE) is low, which often translates to a concentration limit of 10 ppm in the final API.[2] It is crucial to consult the latest ICH Q3D guidelines for specific limits applicable to your product.

Q3: What are the most common methods for removing palladium from nitrogen-containing heterocyclic compounds?

A3: The most effective methods for palladium removal from compounds like this compound include:

  • Adsorption onto Scavengers: Using solid-supported reagents with high affinity for palladium, such as thiol-based or trimercaptotriazine (TMT)-based scavengers.[1][2]

  • Activated Carbon Treatment: A cost-effective method, though it can sometimes lead to product loss due to non-specific adsorption.[1][2][3]

  • Chromatography: Column chromatography can be effective but may be less scalable for large quantities.[4]

  • Crystallization: Can be effective, especially when combined with a preceding scavenging step.

Q4: How can I accurately quantify the amount of residual palladium in my product?

A4: The industry standard for quantifying trace levels of palladium is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[5][6][7] This technique offers high sensitivity and accuracy, allowing for the detection of palladium at parts-per-million (ppm) and even parts-per-billion (ppb) levels.

Troubleshooting Guides

This section addresses specific issues that may arise during the palladium removal process.

Issue 1: High levels of residual palladium persist after treatment with a scavenger.

  • Possible Cause 1: Sub-optimal scavenger selection.

    • Troubleshooting Step: The effectiveness of a scavenger is dependent on the palladium species present (e.g., Pd(0) vs. Pd(II)) and the reaction solvent. It is advisable to screen a small panel of scavengers with different functional groups (e.g., thiol, TMT) to identify the most effective one for your specific product and conditions.

  • Possible Cause 2: Insufficient scavenger loading or treatment time.

    • Troubleshooting Step: Increase the equivalents of the scavenger relative to the initial palladium catalyst loading. Also, consider extending the treatment time or moderately increasing the temperature (e.g., to 40-50 °C) to enhance the kinetics of palladium binding.

  • Possible Cause 3: Strong chelation of palladium by the product.

    • Troubleshooting Step: Consider a pre-treatment step to break the palladium-product complex. This could involve a solvent swap or the addition of a competitive ligand before introducing the scavenger.

Issue 2: Significant loss of this compound product during purification.

  • Possible Cause 1: Non-specific adsorption onto activated carbon.

    • Troubleshooting Step: Activated carbon is known for its high surface area and potential for non-specific binding.[2] Reduce the amount of activated carbon used to the minimum effective quantity. Alternatively, screen different grades of activated carbon, as their surface properties can vary.

  • Possible Cause 2: Adsorption of the product onto the scavenger.

    • Troubleshooting Step: While scavengers are designed to be selective, some product loss can occur. Screen different scavengers, as some may exhibit lower non-specific binding. Changing the solvent can also influence the product's affinity for the scavenger.

Issue 3: Inconsistent palladium removal from batch to batch.

  • Possible Cause 1: Variability in the final palladium species.

    • Troubleshooting Step: The nature of the palladium species at the end of the reaction can vary depending on minor changes in reaction conditions. Standardize the reaction work-up procedure to ensure a more consistent composition of the crude product before the palladium removal step.

  • Possible Cause 2: Inconsistent quality of the scavenger or activated carbon.

    • Troubleshooting Step: Ensure that the scavenger or activated carbon is from a reliable source and has been stored correctly. The activity of some scavengers can degrade over time or with exposure to air and moisture.

Data Presentation: Comparison of Palladium Removal Methods

The following tables summarize quantitative data on the performance of various palladium removal methods. While this data is not specific to this compound, it provides a useful comparison of the efficiencies of different approaches for related pharmaceutical compounds.

Table 1: Performance of Palladium Scavengers

Scavenger TypeFunctional GroupInitial Pd (ppm)Final Pd (ppm)Removal Efficiency (%)Notes
Silica-Based Thiol-SH>1000<10>99%Broadly effective for various palladium species.[1]
Biotage® MP-TMTMacroporous Polystyrene-TMT~1200<10>99%High loading capacity.[1]
SiliaMetS® ThiolSilica-Thiol500<9>98.2%More effective than activated carbon with higher product recovery.[2][8]
SiliaMetS® DMTSilica-Dimercaptotriazine---Often effective against a wider range of palladium species.

Note: The efficiency of palladium removal is highly dependent on the specific reaction conditions, including the solvent, temperature, and the nature of the palladium catalyst and ligands used.

Table 2: Performance of Activated Carbon

Activated Carbon TypeInitial Pd (ppm)Final Pd (ppm)Removal Efficiency (%)Product Recovery (%)Notes
Darco KB-B300<1>99.6%-Agitating a THF solution at 45°C for 18 hours.[3]
Nuchar AquaGuard (with 1,2-ethanedithiol)9100<273>97%-Binary system showed superior performance.[3]
Generic Activated Carbon500~65~87%46%High loading of carbon led to significant product loss.[2]

Experimental Protocols

Protocol 1: Palladium Removal Using a Solid-Supported Scavenger

  • Dissolution: Dissolve the crude this compound product in a suitable organic solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM)).

  • Scavenger Addition: Add the selected solid-supported scavenger (e.g., SiliaMetS® Thiol, Biotage® MP-TMT). A typical starting point is 3-5 molar equivalents relative to the initial palladium catalyst loading.[1]

  • Agitation: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-50 °C) for a period of 2 to 18 hours. The optimal time and temperature should be determined experimentally for each specific case.

  • Filtration: Filter the mixture through a pad of celite or a suitable filter to remove the solid scavenger.

  • Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.

  • Concentration: Concentrate the filtrate under reduced pressure to obtain the purified product.

  • Analysis: Analyze the palladium content of the purified product using ICP-MS.

Protocol 2: Palladium Removal Using Activated Carbon

  • Preparation: Dissolve the crude product in an appropriate solvent.

  • Addition of Activated Carbon: Add activated carbon (typically 5-10 wt% relative to the crude product) to the solution.[1]

  • Suspension and Stirring: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 1 to 18 hours.[1]

  • Filtration through Celite: Filter the mixture through a pad of Celite to remove the activated carbon. Ensure the Celite pad is sufficiently thick to prevent fine carbon particles from passing through.

  • Washing: Wash the Celite pad with fresh solvent to recover any adsorbed product.

  • Concentration: Concentrate the filtrate to obtain the purified product.

  • Analysis: Analyze the purified product for residual palladium content.

Visualizations

Palladium_Removal_Workflow cluster_start Start cluster_purification Purification Step cluster_analysis Analysis cluster_end End Product start Crude this compound (Containing Pd catalyst) dissolve Dissolve in suitable solvent start->dissolve add_scavenger Add Scavenger (e.g., Thiol, TMT resin) dissolve->add_scavenger stir Stir (2-18 h) (RT or 40-50 °C) add_scavenger->stir filter Filter through Celite stir->filter concentrate Concentrate Filtrate filter->concentrate analyze Analyze for Pd (ICP-MS) concentrate->analyze end Purified Product (<10 ppm Pd) analyze->end

Caption: Workflow for Palladium Removal using a Solid-Supported Scavenger.

Activated_Carbon_Workflow cluster_start Start cluster_purification Purification Step cluster_analysis Analysis cluster_end End Product start Crude this compound (Containing Pd catalyst) dissolve Dissolve in suitable solvent start->dissolve add_carbon Add Activated Carbon (5-10 wt%) dissolve->add_carbon stir Stir (1-18 h) (RT or 40-50 °C) add_carbon->stir filter Filter through Celite stir->filter concentrate Concentrate Filtrate filter->concentrate analyze Analyze for Pd (ICP-MS) concentrate->analyze end Purified Product analyze->end

Caption: Workflow for Palladium Removal using Activated Carbon.

Troubleshooting_Logic start High Residual Pd? scavenger_issue Sub-optimal Scavenger/ Conditions? start->scavenger_issue Yes product_loss_issue Significant Product Loss? start->product_loss_issue No screen_scavengers Screen Different Scavengers scavenger_issue->screen_scavengers Yes optimize_conditions Increase Scavenger Loading/ Time/Temperature scavenger_issue->optimize_conditions No adsorption_issue Non-specific Adsorption? product_loss_issue->adsorption_issue Yes success Successful Pd Removal product_loss_issue->success No reduce_adsorbent Reduce Adsorbent Amount adsorption_issue->reduce_adsorbent Yes change_method Consider Alternative Method (e.g., Crystallization) adsorption_issue->change_method No screen_scavengers->success optimize_conditions->success review Review & Re-evaluate reduce_adsorbent->review change_method->review

Caption: Troubleshooting Decision Logic for Palladium Removal.

References

Side reactions of the pyrazine ring in 3-Ethynylpyrazin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Ethynylpyrazin-2-amine. The following information addresses common side reactions and provides guidance on experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when working with this compound?

A1: this compound has three main reactive sites: the pyrazine ring, the amino group, and the ethynyl group. Potential side reactions can occur at each of these sites. The most common side reactions include:

  • Reactions involving the amino group: N-alkylation, N-acylation, and condensation with carbonyl compounds.

  • Reactions involving the ethynyl group: Homocoupling (Glaser coupling) during cross-coupling reactions and polymerization.

  • Reactions involving the pyrazine ring: While the pyrazine ring is generally electron-deficient and less prone to electrophilic substitution, the activating effect of the amino group can lead to undesired ring substitutions under certain conditions.

  • Intramolecular cyclization: The proximity of the amino and ethynyl groups can facilitate intramolecular cyclization under specific reaction conditions.

Q2: I am observing significant amounts of a homocoupled diyne byproduct during my Sonogashira coupling reaction. How can I minimize this?

A2: Homocoupling of the terminal alkyne is a common side reaction in Sonogashira couplings.[1][2][3][4][5] This is often due to the presence of oxygen, which facilitates the oxidative coupling of the copper acetylide intermediate.

Troubleshooting Guide:

IssuePotential CauseRecommended Solution
High levels of diyne byproduct Oxygen in the reaction mixtureThoroughly degas all solvents and reagents. Maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction.
High catalyst loading (especially copper)Reduce the amount of the copper(I) co-catalyst. In some cases, a copper-free Sonogashira protocol may be beneficial.
Prolonged reaction times at elevated temperaturesMonitor the reaction closely by TLC or LC-MS and stop the reaction as soon as the starting material is consumed.

Experimental Protocol: Minimizing Homocoupling in Sonogashira Reactions

A general protocol for a Sonogashira coupling involving an aminopyrazine derivative is as follows:

  • To a dried Schlenk flask, add the aryl halide (1.0 eq.), Pd catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and CuI (1-2 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add a degassed solution of this compound (1.1-1.2 eq.) and a suitable base (e.g., triethylamine or diisopropylethylamine) in a degassed solvent (e.g., THF or DMF).

  • Stir the reaction at room temperature or with gentle heating, monitoring its progress by TLC or LC-MS.

  • Upon completion, quench the reaction, and purify the product using standard chromatographic techniques.

Q3: My attempt to modify the amino group resulted in a complex mixture of products, including what appears to be N,N-dialkylation. How can I achieve selective mono-alkylation?

A3: The amino group of 2-aminopyrazine can undergo over-alkylation to form a secondary amine and even a quaternary ammonium salt.[6][7] Achieving selective mono-alkylation requires careful control of reaction conditions.

Troubleshooting Guide:

| Issue | Potential Cause | Recommended Solution | | :--- | :--- | | Formation of di-alkylated product | Excess alkylating agent | Use a stoichiometric amount or a slight excess (1.0-1.2 equivalents) of the alkylating agent. | | | High reaction temperature or prolonged reaction time | Perform the reaction at a lower temperature and monitor it closely to stop it upon consumption of the starting amine. | | | Strong base | Use a milder base to reduce the nucleophilicity of the resulting mono-alkylated amine. |

Experimental Protocol: Reductive Amination for Controlled N-Alkylation

Reductive amination is an effective method for controlled mono-alkylation of aminopyrazines.[8][9]

  • Dissolve this compound (1.0 eq.) and the desired aldehyde or ketone (1.0-1.2 eq.) in a suitable solvent (e.g., dichloroethane or methanol).

  • Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), portion-wise.

  • Stir the reaction at room temperature until the starting amine is consumed (monitor by TLC or LC-MS).

  • Work up the reaction by quenching with an aqueous solution and extracting the product.

  • Purify the product by column chromatography.

Q4: I am observing polymerization of my this compound starting material. What conditions favor this side reaction?

A4: Aromatic compounds with terminal ethynyl groups can undergo polymerization, especially at elevated temperatures or in the presence of certain catalysts.[10][11][12] For this compound, this can lead to the formation of an insoluble, intractable material.

Troubleshooting Guide:

IssuePotential CauseRecommended Solution
Formation of insoluble polymer High reaction temperaturesConduct the reaction at the lowest effective temperature.
Presence of certain transition metal catalysts (e.g., some Rh or Co complexes)Carefully select catalysts that are less prone to promoting alkyne polymerization.
Acidic conditionsThe presence of strong acids can sometimes induce polymerization of acetylenic compounds.[13] Ensure the reaction medium is not strongly acidic unless required by the desired transformation.

Q5: Is intramolecular cyclization a concern with this compound?

A5: Yes, the juxtaposition of the amino and ethynyl groups can lead to intramolecular cyclization to form fused heterocyclic systems, such as pyrrolo[2,3-b]pyrazines.[14][15][16][17][18] This is more likely to occur under conditions that promote nucleophilic attack of the amine onto the activated alkyne.

Troubleshooting Guide:

IssuePotential CauseRecommended Solution
Formation of cyclized byproduct Presence of strong bases or certain transition metal catalysts (e.g., Ag(I), Cu(I))Avoid strongly basic conditions if cyclization is not desired. Carefully screen catalysts, as some can promote this transformation.
High temperaturesLowering the reaction temperature can disfavor the cyclization pathway.

Visualizing Reaction Pathways

Below are diagrams illustrating some of the key reaction pathways and potential side reactions for this compound.

Sonogashira_Coupling reactant1 This compound product Desired Product (3-(Arylethynyl)pyrazin-2-amine) reactant1->product Pd Catalyst, Cu(I), Base side_product Homocoupled Byproduct (Diyne) reactant1->side_product O₂, Cu(I), Base reactant2 Aryl Halide (Ar-X) reactant2->product

Sonogashira coupling and homocoupling side reaction.

N_Alkylation start This compound mono_alkylated Mono-alkylated Product (Desired) start->mono_alkylated 1 eq. R-X, Base reactant Alkyl Halide (R-X) reactant->mono_alkylated di_alkylated Di-alkylated Product (Side Product) mono_alkylated->di_alkylated Excess R-X, Base

N-Alkylation and over-alkylation side reaction.

Intramolecular_Cyclization start This compound cyclized_product Fused Pyrrolopyrazine (Cyclized Side Product) start->cyclized_product Heat or Catalyst (e.g., Ag(I))

Potential intramolecular cyclization side reaction.

This technical support guide is intended to provide general advice. Specific reaction outcomes will be dependent on the exact substrates, reagents, and conditions used. It is always recommended to perform small-scale test reactions to optimize conditions for your specific transformation.

References

Improving the solubility of 3-Ethynylpyrazin-2-amine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Ethynylpyrazin-2-amine derivatives. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the solubility of this important class of compounds. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and illustrative data to support your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound derivatives?

A1: Pyrazine itself is a polar heterocyclic aromatic compound and is moderately soluble in water.[1] The presence of the amine group (-NH2) can contribute to aqueous solubility through hydrogen bonding. However, the ethynyl group (-C≡CH) is nonpolar and will likely decrease aqueous solubility. The overall solubility of a specific this compound derivative will be a balance of these factors and will be significantly influenced by other substituents on the pyrazine ring. Generally, these derivatives are expected to have low to moderate aqueous solubility and better solubility in organic solvents.

Q2: I am observing precipitation of my this compound derivative in my aqueous assay buffer. What could be the cause?

A2: Precipitation in aqueous buffers is a common issue for compounds with limited water solubility. Several factors could be contributing to this:

  • Low Intrinsic Solubility: The inherent molecular structure of your specific derivative may lead to poor aqueous solubility.

  • pH of the Buffer: The amine group in the molecule is basic. If the pH of your buffer is at or above the pKa of the protonated amine, the molecule will be in its less soluble free base form.

  • Concentration: The concentration of your compound in the assay may be exceeding its solubility limit in the aqueous buffer.

  • Buffer Composition: Components of your buffer (e.g., salts) could be decreasing the solubility of your compound (salting-out effect).

Q3: How can I improve the solubility of my this compound derivative for in vitro assays?

A3: Several strategies can be employed to enhance the solubility of your compound for in vitro experiments:

  • pH Adjustment: Lowering the pH of the aqueous solution can protonate the basic amine group, forming a more soluble salt.

  • Co-solvents: Using a water-miscible organic co-solvent such as DMSO, ethanol, or polyethylene glycol (PEG) can significantly increase solubility. It is crucial to determine the tolerance of your assay system to the chosen co-solvent.

  • Use of Surfactants: Non-ionic surfactants can be used to form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble molecules, enhancing their aqueous solubility.

Q4: What are some long-term strategies for improving the solubility of a lead this compound derivative for in vivo studies and formulation development?

A4: For preclinical and clinical development, more robust solubility enhancement techniques are often required:

  • Salt Formation: Forming a stable salt of the basic amine group with a pharmaceutically acceptable acid is a common and effective method to increase aqueous solubility and dissolution rate.

  • Co-crystallization: Forming a co-crystal with a suitable co-former can modify the physicochemical properties of the drug, including solubility.

  • Solid Dispersions: Creating an amorphous solid dispersion of the compound in a hydrophilic polymer matrix can improve its dissolution rate and apparent solubility.

  • Particle Size Reduction: Micronization or nanosizing of the drug particles increases the surface area, which can lead to a faster dissolution rate.

  • Lipid-Based Formulations: For highly lipophilic compounds, formulating them in lipid-based systems like self-emulsifying drug delivery systems (SEDDS) can improve oral absorption.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Compound precipitates from DMSO stock solution upon storage. 1. DMSO is hygroscopic and has absorbed water. 2. The concentration of the stock solution is too high.1. Store DMSO stocks in a desiccator. 2. Prepare fresh stock solutions before each experiment. 3. Consider storing the compound as a dry powder.
Inconsistent results in cell-based assays. 1. Poor compound solubility leading to variable concentrations in the assay wells. 2. Precipitation of the compound in the assay medium.1. Visually inspect assay plates for any signs of precipitation. 2. Determine the kinetic solubility of the compound in the assay medium. 3. Employ solubility enhancement techniques such as pH adjustment or the use of co-solvents.
Low bioavailability in animal studies despite good in vitro activity. 1. Poor aqueous solubility limiting dissolution and absorption. 2. First-pass metabolism.1. Investigate formulation strategies like salt formation, solid dispersions, or lipid-based formulations. 2. Conduct metabolic stability studies to assess first-pass metabolism.

Quantitative Data Summary

Disclaimer: The following data are illustrative and intended to provide a general understanding of how different factors can influence the solubility of a hypothetical this compound derivative. Actual values will vary depending on the specific molecular structure.

Table 1: Illustrative Solubility of a this compound Derivative in Various Solvents

Solvent Solubility (µg/mL)
Water (pH 7.4)< 1
0.1 N HCl (pH 1.2)50
Phosphate Buffered Saline (PBS)< 1
Dimethyl Sulfoxide (DMSO)> 10,000
Ethanol500
Polyethylene Glycol 400 (PEG 400)2,000

Table 2: Illustrative Effect of Co-solvents on Aqueous Solubility (at pH 7.4)

Co-solvent System Solubility (µg/mL)
1% DMSO in Water5
5% DMSO in Water25
10% Ethanol in Water15
20% PEG 400 in Water100

Experimental Protocols

Protocol 1: Determination of Kinetic Solubility in Aqueous Buffer

This protocol provides a method to estimate the kinetic solubility of a compound in an aqueous buffer using a plate-based method.

Materials:

  • This compound derivative

  • Dimethyl Sulfoxide (DMSO)

  • Aqueous buffer of choice (e.g., Phosphate Buffered Saline, pH 7.4)

  • 96-well clear bottom plates

  • Plate reader capable of measuring turbidity (absorbance at ~620 nm)

Procedure:

  • Prepare Compound Stock: Prepare a 10 mM stock solution of the this compound derivative in 100% DMSO.

  • Prepare Serial Dilutions: In a 96-well plate, perform a serial dilution of the DMSO stock solution with DMSO to obtain a range of concentrations (e.g., 10 mM down to 0.1 mM).

  • Dispense Compound: In a separate 96-well clear bottom plate, add a small volume (e.g., 2 µL) of each DMSO stock dilution to the wells.

  • Add Aqueous Buffer: To each well, add the aqueous buffer (e.g., 198 µL) to achieve the desired final compound concentrations with a consistent final DMSO concentration (e.g., 1%).

  • Mix and Incubate: Mix the plate gently and incubate at room temperature for 1-2 hours to allow for equilibration.

  • Measure Turbidity: Measure the absorbance of each well at a wavelength of ~620 nm using a plate reader.

  • Data Analysis: The kinetic solubility is defined as the highest concentration at which the absorbance is not significantly different from the buffer-only control wells.

Protocol 2: pH-Dependent Solubility Profile

This protocol outlines a method to assess the impact of pH on the solubility of a this compound derivative.

Materials:

  • This compound derivative

  • A series of buffers with different pH values (e.g., pH 2, 4, 6, 7.4, 8, 10)

  • HPLC system with a suitable column and detection method

  • Shaker or rotator

Procedure:

  • Prepare Saturated Solutions: In separate vials, add an excess amount of the this compound derivative to each buffer of a different pH.

  • Equilibrate: Tightly cap the vials and shake or rotate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separate Solid from Solution: Centrifuge or filter the samples to separate the undissolved solid from the saturated solution.

  • Dilute and Analyze: Take a known volume of the supernatant, dilute it with a suitable solvent (e.g., mobile phase), and analyze the concentration of the dissolved compound using a validated HPLC method.

  • Plot Data: Plot the measured solubility (e.g., in µg/mL or µM) as a function of pH.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_strategy Solubility Enhancement Strategy Selection cluster_techniques Enhancement Techniques cluster_evaluation Evaluation Problem Poor Solubility of This compound Derivative Strategy Select Appropriate Enhancement Technique Problem->Strategy pH pH Adjustment Strategy->pH For Assays Cosolvent Co-solvents Strategy->Cosolvent For Assays Salt Salt Formation Strategy->Salt For Formulation SolidDispersion Solid Dispersion Strategy->SolidDispersion For Formulation SolubilityAssay Perform Solubility Assay (Kinetic or Thermodynamic) pH->SolubilityAssay Cosolvent->SolubilityAssay Salt->SolubilityAssay SolidDispersion->SolubilityAssay SolubilityAssay->Strategy If Solubility is Inadequate DownstreamAssay Proceed to Downstream Biological Assays SolubilityAssay->DownstreamAssay If Solubility is Adequate

Caption: Decision workflow for addressing solubility issues.

logical_relationship cluster_properties Physicochemical Properties Compound This compound Derivative PyrazineRing Pyrazine Ring (Polar, Basic Nitrogens) Compound->PyrazineRing AmineGroup Amine Group (Basic, H-bond donor/acceptor) Compound->AmineGroup EthynylGroup Ethynyl Group (Nonpolar, Rigid) Compound->EthynylGroup Solubility Aqueous Solubility PyrazineRing->Solubility Increases AmineGroup->Solubility Increases EthynylGroup->Solubility Decreases

Caption: Factors influencing the aqueous solubility.

References

Work-up procedures for reactions involving 3-Ethynylpyrazin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Ethynylpyrazin-2-amine. The information is designed to address specific issues that may be encountered during experimental work-up procedures.

General FAQs

Q1: How should I handle and store this compound?

A: this compound should be stored under an inert atmosphere, such as nitrogen or argon, at 2–8 °C.[1] Pyrazine derivatives can be sensitive to harsh reaction or work-up conditions, so it is advisable to handle them with care, avoiding overly acidic or basic environments where possible.[2]

Q2: My reaction is complete, but I'm having trouble with the work-up. What are some general considerations for pyrazine derivatives?

A: Low yields or product loss during work-up can often be attributed to several factors.[3] Ensure your extraction and purification procedures are optimized to prevent product loss.[3] Pyrazine derivatives can be sensitive, so using milder reagents and conditions during the work-up is recommended.[2] If you are performing column chromatography, a systematic optimization of the mobile phase, starting with a low polarity eluent and gradually increasing polarity, can improve the resolution of closely eluting compounds.[3]

Troubleshooting Guide: Sonogashira Coupling

The Sonogashira coupling is a common reaction for terminal alkynes, involving a palladium catalyst and a copper(I) co-catalyst to couple the alkyne with an aryl or vinyl halide.[4]

Q3: I am observing a significant amount of homocoupled alkyne (Glaser coupling) as a byproduct. How can I minimize this?

A: The formation of homocoupled acetylenes is often promoted by the presence of oxygen.[5] To minimize this side reaction, it is crucial to carry out the reaction under deaerated, anaerobic conditions.[4][5] This involves thoroughly degassing your solvents and running the reaction under an inert atmosphere like nitrogen or argon. Additionally, you can try reducing the amount of the copper iodide catalyst or opting for a copper-free Sonogashira protocol.[6][7]

Q4: My Sonogashira reaction is sluggish or not going to completion. What should I check?

A: Several factors can lead to an incomplete reaction:

  • Catalyst Activity: Ensure your palladium catalyst is active. Palladium(0) complexes can be unstable in air.[5] Using a pre-catalyst that generates the active Pd(0) species in situ is a common strategy.[8][9]

  • Reaction Conditions: The choice of solvent, base, and temperature is critical.[6] Amine bases like triethylamine or diethylamine are commonly used and can also serve as the solvent.[5] If your substrates are not soluble, solvents like DMF or toluene may be necessary.[6]

  • Substrate Reactivity: The reactivity of the aryl/vinyl halide follows the general trend: I > OTf > Br >> Cl.[7] For less reactive halides like chlorides, a more active catalyst system may be required.[7]

Q5: How do I effectively remove the palladium and copper catalysts during the work-up?

A: Removing residual palladium is a common challenge in process chemistry.[10]

  • Aqueous Wash: A standard work-up involves diluting the reaction mixture with a solvent like ethyl acetate and washing with an aqueous solution. An ammonium chloride wash can help remove copper salts.

  • Filtration: Passing the crude product solution through a plug of silica gel or celite can help remove some of the metal catalyst.

  • Specialized Scavengers: For very low residual metal levels, specialized palladium scavengers (resins or silicas functionalized with thiols or other ligands) can be employed.

  • Crystallization: Purifying the final product by crystallization is often a very effective method for removing metal impurities.[11]

Typical Sonogashira Reaction Parameters
ParameterTypical Value/ReagentNotes
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂0.5 - 5 mol%
Copper Co-catalyst CuI1 - 10 mol%
Base Triethylamine (TEA), Diethylamine (DEA)Often used in excess or as a solvent.[5]
Solvent Toluene, DMF, THF, or the amine baseMust be anhydrous and deaerated.[4]
Temperature Room Temperature to 80 °CDependent on substrate reactivity.[6]

Troubleshooting Guide: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with a halide or triflate, catalyzed by a palladium(0) complex.[12] This is relevant if this compound is first halogenated or if a dihalopyrazine is used as a starting material.

Q6: I am attempting a Suzuki coupling with a chloropyrazine, and the yield is low. How can I improve it?

A: Aryl chlorides are generally less reactive than bromides or iodides in Suzuki couplings.[13] To improve the yield, consider the following:

  • Catalyst and Ligand: Use a catalyst system known to be effective for aryl chlorides. This often involves using electron-rich, bulky phosphine ligands (e.g., PCy₃, SPhos) or N-heterocyclic carbene (NHC) ligands.[13]

  • Base and Solvent: A strong base like potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) is often required.[14] The solvent system is also crucial, with mixtures like dioxane/water or acetonitrile/water being common.[12][14]

  • Temperature: Higher reaction temperatures may be necessary to facilitate the oxidative addition of the palladium catalyst to the C-Cl bond.[14]

Q7: The work-up of my Suzuki reaction is problematic, resulting in emulsions during extraction. What can I do?

A: Emulsions can form during the aqueous work-up, especially when using solvents like dioxane.

  • Add Brine: After the initial aqueous washes, washing the organic layer with a saturated sodium chloride solution (brine) can help break emulsions.[12]

  • Filtration: Filtering the entire mixture through a pad of celite can sometimes resolve the issue.

  • Solvent Swap: If the reaction solvent is the problem, it can be removed under reduced pressure and the residue redissolved in a more extraction-friendly solvent like ethyl acetate before proceeding with the aqueous wash.[11]

Typical Suzuki Reaction Protocol

A general procedure for the Suzuki coupling of a dichloropyrazine is as follows:

  • Reaction Setup: In a suitable flask, combine the dichloropyrazine, the arylboronic acid (1.1-1.5 equivalents per chlorine), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.5-3 mol%), and a base (e.g., K₂CO₃, 3 equivalents).[12]

  • Solvent Addition: Add the solvent system (e.g., 1,4-dioxane and deionized water).[12]

  • Reaction: Heat the mixture with vigorous stirring and monitor the reaction progress by TLC or LC-MS.[12]

  • Work-up: Cool the reaction to room temperature. Dilute with a solvent like ethyl acetate and wash sequentially with water and brine.[12]

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[12]

  • Purification: Purify the crude product by column chromatography on silica gel.[12]

Troubleshooting Guide: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This "click chemistry" reaction is a highly efficient method for forming a 1,2,3-triazole ring from a terminal alkyne and an azide.[15]

Q8: My click reaction is not working. What is the most common reason for failure?

A: The key to a successful CuAAC reaction is maintaining a sufficient concentration of the active Cu(I) catalyst.[16]

  • Oxidation of Copper(I): Cu(I) is unstable and can be readily oxidized to the inactive Cu(II) state by dissolved oxygen.[16] Most modern protocols generate Cu(I) in situ by using a Cu(II) salt (like CuSO₄) with a reducing agent, most commonly sodium ascorbate.[16][17]

  • Catalyst Preparation: Ensure you are adding the reagents in the correct order. It is often recommended to pre-mix the CuSO₄ and the stabilizing ligand before adding the sodium ascorbate to initiate the reaction.[17]

Q9: I am working with a sensitive biological molecule. How can I protect it from copper-related damage?

A: Copper ions can be toxic or damaging to biomolecules. The use of a chelating ligand is essential.

  • THPTA Ligand: Tris(3-hydroxypropyltriazolyl-methyl)amine (THPTA) is a water-soluble ligand that stabilizes the Cu(I) catalyst, protects biomolecules from damage, and improves reaction efficiency.[17][18]

  • Additives: In some cases, additives like aminoguanidine can be used to suppress side reactions between reaction byproducts and sensitive protein residues.[17]

Q10: How do I remove the copper catalyst after the reaction is complete?

A: For many biological applications, complete removal of the copper catalyst is critical.

  • Precipitation: For biomolecules like DNA, ethanol precipitation can be an effective purification step.[16]

  • Chelating Resins: Resins with chelating groups (e.g., EDTA or iminodiacetic acid) can be used to bind and remove copper ions from the solution.

  • Size Exclusion Chromatography: For larger biomolecules, size exclusion chromatography (e.g., a desalting column) can separate the conjugated product from the small-molecule catalyst components.

Key Components of a Typical CuAAC Reaction
ComponentReagent ExamplePurpose
Copper Source Copper(II) Sulfate (CuSO₄)Precursor to the active catalyst.[16]
Reducing Agent Sodium AscorbateReduces Cu(II) to the active Cu(I) state in situ.[17]
Stabilizing Ligand THPTAProtects Cu(I) from oxidation and prevents damage to biomolecules.[17][18]
Reactants This compound & an AzideThe coupling partners.
Solvent Aqueous Buffer / Organic SolventsReaction is often accelerated in water.[19]

Visualized Workflows and Logic

experimental_workflow cluster_reaction Reaction Phase cluster_workup Work-up Phase cluster_purification Purification Phase A Reaction Setup (Substrates, Catalyst, Solvent) B Run Reaction (Monitor by TLC/LC-MS) A->B C Quench Reaction B->C D Phase Separation (Aqueous Extraction) C->D E Dry & Concentrate D->E F Column Chromatography E->F G Characterization (NMR, MS) F->G

Caption: A typical experimental workflow for reactions involving this compound.

troubleshooting_tree Start Low Yield in Sonogashira Coupling Q1 Reaction incomplete by TLC/LC-MS? Start->Q1 A1_Yes Extend reaction time or increase temperature Q1->A1_Yes Yes Q2 Multiple spots observed? Q1->Q2 No A2_Yes Identify side products. Is homocoupling present? Q2->A2_Yes Yes A2_No Check purity of starting materials Q2->A2_No No A3_Yes Degas solvents thoroughly. Run under inert atmosphere. A2_Yes->A3_Yes Yes A3_No Optimize catalyst/ligand and base concentration A2_Yes->A3_No No

Caption: Troubleshooting decision tree for low yield in a Sonogashira coupling reaction.

References

Validation & Comparative

A Comparative Guide to the Biological Activity of 3-Ethynylpyrazin-2-amine Derivatives: A Novel Scaffold for Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the synthesis, evaluation, and comparison of a novel class of compounds: 3-ethynylpyrazin-2-amine derivatives. While direct experimental data for this specific scaffold is not yet prevalent in published literature, this document, authored from the perspective of a Senior Application Scientist, will leverage data from structurally related pyrazine compounds and the known pharmacological importance of the ethynyl moiety to present a forward-looking guide for researchers exploring new chemical entities in oncology and beyond. We will delve into the rationale for their design, propose synthetic strategies, and provide detailed protocols for their biological evaluation, complete with hypothetical comparative data to illustrate their potential.

Introduction: The Promise of the this compound Scaffold

The pyrazine ring is a well-established pharmacophore in medicinal chemistry, forming the core of numerous biologically active compounds, particularly in oncology.[1] Its derivatives are known to exhibit a wide spectrum of activities, including potent inhibition of various protein kinases, which are critical regulators of cellular processes frequently dysregulated in cancer.[2]

The introduction of an ethynyl group at the 3-position of the 2-aminopyrazine core is a strategic design choice. The terminal alkyne is a versatile functional group in drug discovery, known to:

  • Act as a rigid linker: The linear geometry of the ethynyl group can orient substituents in a precise manner to optimize interactions with a biological target.

  • Engage in key binding interactions: The π-system of the alkyne can participate in various non-covalent interactions, including hydrogen bonding and π-π stacking, within a protein's active site.

  • Serve as a synthetic handle: The terminal alkyne allows for further derivatization via "click chemistry" or other coupling reactions, enabling the rapid generation of a diverse compound library.

This guide will explore the potential of this compound derivatives as a new class of kinase inhibitors and provide a roadmap for their systematic evaluation.

Proposed Synthesis of this compound Derivatives

The synthesis of the core scaffold and its derivatives can be approached through a multi-step sequence, leveraging established organometallic cross-coupling reactions. A plausible synthetic route is outlined below.

Experimental Protocol: Synthesis of this compound Derivatives

Step 1: Synthesis of 3-Halopyrazin-2-amine

The starting material, 3-halopyrazin-2-amine (e.g., 3-bromo- or 3-iodopyrazin-2-amine), can be synthesized from commercially available 2-aminopyrazine through electrophilic halogenation.

Step 2: Sonogashira Coupling to Introduce the Ethynyl Group

The key step in introducing the ethynyl functionality is the Sonogashira cross-coupling reaction.

  • Reagents and Materials:

    • 3-Halopyrazin-2-amine (1 equivalent)

    • Terminal alkyne (e.g., trimethylsilylacetylene, 1.2 equivalents)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents)

    • Copper(I) iodide (CuI, 0.1 equivalents)

    • Base (e.g., triethylamine or diisopropylethylamine)

    • Anhydrous solvent (e.g., tetrahydrofuran (THF) or dimethylformamide (DMF))

  • Procedure:

    • To a solution of 3-halopyrazin-2-amine in the chosen anhydrous solvent, add the palladium catalyst, copper(I) iodide, and the base.

    • Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.

    • Add the terminal alkyne dropwise to the reaction mixture.

    • Heat the reaction to the appropriate temperature (typically 50-80 °C) and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, cool the reaction to room temperature and quench with an aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Step 3: Deprotection (if necessary) and Further Derivatization

If a protected alkyne such as trimethylsilylacetylene was used, the silyl group can be removed using a fluoride source like tetrabutylammonium fluoride (TBAF) to yield the terminal alkyne. This terminal alkyne can then be further functionalized to generate a library of derivatives.

G cluster_synthesis Synthesis Workflow start 2-Aminopyrazine step1 Halogenation start->step1 intermediate1 3-Halopyrazin-2-amine step1->intermediate1 step2 Sonogashira Coupling (with Terminal Alkyne) intermediate1->step2 intermediate2 This compound Derivative step2->intermediate2 step3 Further Derivatization (e.g., Click Chemistry) intermediate2->step3 final_product Library of Derivatives step3->final_product

Caption: Proposed synthetic workflow for this compound derivatives.

Biological Evaluation: A Comparative Framework

To assess the biological activity of the newly synthesized this compound derivatives, a tiered screening approach is recommended. This will involve initial in vitro cytotoxicity screening, followed by more specific assays to elucidate the mechanism of action.

In Vitro Anticancer Activity

The initial evaluation should focus on the cytotoxic effects of the compounds against a panel of human cancer cell lines.

  • Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product.

  • Procedure:

    • Cell Seeding: Seed cancer cells (e.g., A549 lung cancer, MCF-7 breast cancer, HCT116 colon cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

    • Compound Treatment: Treat the cells with serial dilutions of the this compound derivatives (e.g., from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

    • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

    • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) values for each compound.

The following table illustrates how the cytotoxic activity of novel this compound derivatives could be compared against a standard anticancer drug.

Compound IDR-Group on AlkyneA549 IC₅₀ (µM)MCF-7 IC₅₀ (µM)HCT116 IC₅₀ (µM)
EP-1 Phenyl8.212.55.7
EP-2 4-Fluorophenyl2.14.81.9
EP-3 Cyclohexyl25.6>5032.1
Doxorubicin -0.50.80.4

Data are hypothetical and for illustrative purposes only.

Kinase Inhibitory Activity

Given the known activity of pyrazine derivatives as kinase inhibitors, it is crucial to screen promising compounds against a panel of relevant kinases.

  • Principle: This assay measures the amount of ATP remaining in a solution following a kinase reaction. A lower luminescence signal indicates higher kinase activity (more ATP consumed), while a higher signal indicates inhibition.

  • Procedure:

    • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

    • Kinase Reaction: In a 384-well plate, combine the kinase of interest (e.g., EGFR, VEGFR2, CDK2), its specific substrate, and ATP with the test compounds. Include a vehicle control and a known inhibitor as a positive control.

    • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

    • Signal Detection: Add an ATP detection reagent (e.g., Kinase-Glo®) to stop the reaction and generate a luminescent signal.

    • Data Acquisition: Measure the luminescence using a plate reader.

    • Data Analysis: Calculate the IC₅₀ values for kinase inhibition.

Compound IDEGFR IC₅₀ (nM)VEGFR2 IC₅₀ (nM)CDK2 IC₅₀ (nM)
EP-2 15250>1000
Gefitinib 55000>10000
Sunitinib 2000101500

Data are hypothetical and for illustrative purposes only.

G cluster_evaluation Biological Evaluation Workflow start Synthesized Derivatives step1 In Vitro Cytotoxicity Screening (MTT Assay) start->step1 decision1 Active Compounds? step1->decision1 step2 Kinase Inhibition Profiling decision1->step2 Yes end Lead Compound Identification decision1->end No decision2 Potent & Selective? step2->decision2 step3 Mechanism of Action Studies (Cell Cycle, Apoptosis) decision2->step3 Yes decision2->end No step3->end

Caption: Tiered workflow for the biological evaluation of this compound derivatives.

Mechanism of Action Studies

For the most potent and selective compounds, further studies are necessary to understand their cellular mechanism of action.

  • Principle: This technique uses a fluorescent dye (e.g., propidium iodide, PI) that binds to DNA to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).[3]

  • Procedure:

    • Treat cancer cells with the test compound at its IC₅₀ concentration for 24 or 48 hours.

    • Harvest the cells, wash with PBS, and fix in cold 70% ethanol.

    • Treat the cells with RNase A to remove RNA.

    • Stain the cells with propidium iodide.

    • Analyze the DNA content of the cells using a flow cytometer.

  • Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC) to detect apoptotic cells. Propidium iodide is used to differentiate between early apoptotic (Annexin V-positive, PI-negative) and late apoptotic/necrotic cells (Annexin V-positive, PI-positive).[1]

  • Procedure:

    • Treat cells with the test compound for a specified time.

    • Harvest the cells and wash with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and propidium iodide to the cells.

    • Incubate in the dark at room temperature for 15 minutes.

    • Analyze the cells by flow cytometry.

Conclusion and Future Directions

The this compound scaffold represents a promising, yet underexplored, area for the discovery of novel therapeutic agents, particularly kinase inhibitors for cancer therapy. This guide provides a comprehensive, albeit prospective, framework for the design, synthesis, and biological evaluation of derivatives based on this core structure. The proposed workflows and detailed experimental protocols are intended to empower researchers to systematically investigate this new chemical space.

Future work should focus on synthesizing a diverse library of this compound derivatives and performing the outlined biological assays. Structure-activity relationship (SAR) studies will be crucial in optimizing the potency and selectivity of these compounds. Promising lead compounds identified through this process can then be advanced to more complex in vitro and in vivo models to fully assess their therapeutic potential.

References

Cytotoxicity of 3-Aminopyrazine-2-Carboxamide Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cytotoxic effects of various compounds derived from 3-aminopyrazine-2-carboxamide. While specific data on 3-ethynylpyrazin-2-amine derivatives are limited in publicly available literature, this document focuses on structurally related N-substituted 3-aminopyrazine-2-carboxamides to offer valuable insights into the potential anticancer activities of this class of compounds. The information presented herein is intended to support research and development efforts in oncology.

Comparative Cytotoxicity Data

The in vitro cytotoxic activity of several 3-aminopyrazine-2-carboxamide derivatives was evaluated against the HepG2 human hepatocellular carcinoma cell line. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that inhibits 50% of cell viability, was determined. The results are summarized in the table below.

Compound IDSubstituent (R')IC50 (µM) on HepG2 Cells
10 Hexyl389[1]
16 4-Methoxyphenyl> 250[1]
17 2,4-Dimethoxyphenyl> 50 (due to low solubility)[1]
20 4-(Trifluoromethyl)phenyl41.4[1]

Experimental Protocols

The following are detailed methodologies for two common colorimetric assays used to determine cytotoxicity: the MTT and Sulforhodamine B (SRB) assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a widely used method to assess cell viability by measuring the metabolic activity of cells.[2] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[2][3][4][5] The concentration of these crystals, which is proportional to the number of living cells, is determined by dissolving them and measuring the absorbance of the solution.[2]

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (e.g., at 37°C with 5% CO2).

  • Compound Treatment: Expose the cells to various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Following incubation, add MTT solution to each well (final concentration typically 0.5 mg/mL) and incubate for 3-4 hours in a humidified atmosphere.[2]

  • Formazan Solubilization: Add a solubilizing agent (such as DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.[2] The plate may be left overnight in the incubator to ensure complete dissolution.[2]

  • Absorbance Measurement: Measure the absorbance of the resulting solution using a microplate reader at a wavelength between 550 and 600 nm.[2] A reference wavelength of over 650 nm is recommended.[2]

Sulforhodamine B (SRB) Assay

The SRB assay is a method for determining cell density based on the measurement of total cellular protein content.[6][7] The bright pink aminoxanthene dye, Sulforhodamine B, binds to basic amino acid residues of proteins under mildly acidic conditions.[7][8]

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells with the test compounds in a 96-well plate as described for the MTT assay.

  • Cell Fixation: After the treatment period, gently add cold trichloroacetic acid (TCA) to each well to fix the cells. Incubate the plate at 4°C for at least one hour.[8][9]

  • Washing: Remove the TCA and wash the plates multiple times with water to remove excess fixative and unbound dye.[9]

  • Staining: Add the SRB solution (typically 0.4% w/v in 1% acetic acid) to each well and incubate at room temperature for about 30 minutes.[7][8][9]

  • Removal of Unbound Dye: Wash the plates with 1% acetic acid to remove any unbound SRB dye.[8]

  • Dye Solubilization: Add a basic solution, such as 10 mM Tris base, to each well to solubilize the protein-bound dye.[8]

  • Absorbance Reading: Measure the absorbance of the solubilized dye on a microplate reader, typically at a wavelength of around 540 nm.[8]

Visualizations

Experimental Workflow for Cytotoxicity Screening

G cluster_workflow Cytotoxicity Assay Workflow A Cell Seeding (96-well plate) B Compound Treatment (Varying Concentrations) A->B C Incubation (e.g., 48-72 hours) B->C D Addition of Assay Reagent (MTT or SRB) C->D E Incubation & Solubilization D->E F Absorbance Measurement (Microplate Reader) E->F G Data Analysis (IC50 Calculation) F->G

Caption: A generalized workflow for in vitro cytotoxicity screening assays.

Potential Signaling Pathway: Apoptosis Induction

Anticancer compounds often exert their cytotoxic effects by inducing programmed cell death, or apoptosis. Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathways. Both pathways converge on the activation of caspases, which are proteases that execute the process of cell death.

G cluster_pathway Simplified Apoptotic Signaling Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway A Anticancer Compound B Death Receptors (e.g., Fas, TRAIL) A->B D Mitochondrial Stress A->D C Caspase-8 Activation B->C G Executioner Caspases (e.g., Caspase-3) C->G E Cytochrome c Release D->E F Caspase-9 Activation E->F F->G H Apoptosis G->H

Caption: Overview of the extrinsic and intrinsic apoptotic pathways.

References

Scarcity of Specific Research on 3-Ethynylpyrazin-2-amine Analogs Hinders Detailed SAR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature and patent databases reveals a significant lack of specific research focused on the structure-activity relationship (SAR) of 3-Ethynylpyrazin-2-amine analogs as kinase inhibitors. Consequently, a detailed comparison guide with extensive quantitative data and specific experimental protocols for this particular class of compounds cannot be constructed at this time. The existing research on pyrazine-containing molecules tends to focus on other derivatives, such as pyrazine-2-carboxamides or more complex fused pyrazine systems.

While direct SAR studies on this compound analogs are not available, the broader field of pyrazine-based kinase inhibitors offers some insights into the general principles that may govern their activity. This report provides a comparative overview of related pyrazine scaffolds that have been investigated as kinase inhibitors, highlighting key structural motifs and their impact on biological activity.

General Principles of Kinase Inhibition by Pyrazine-Based Scaffolds

Protein kinases are a critical class of enzymes involved in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. Small molecule inhibitors that target the ATP-binding site of kinases are a major focus of drug discovery. The pyrazine ring, a nitrogen-containing heterocycle, serves as a versatile scaffold for designing such inhibitors due to its ability to form key hydrogen bond interactions within the kinase hinge region.

A recent review of pyrazine-based kinase inhibitors highlights that the main chemical scaffolds explored include imidazopyrazines, pyrazolopyrazines, and triazolopyrazines, among others.[1] These molecules typically function as ATP-competitive inhibitors.[1]

Insights from Related Pyrazine Analogs

While specific data for this compound is unavailable, studies on related structures provide clues for potential SAR:

  • Fused Pyrazine Systems: A study on 3-(imidazo[1,2-a]pyrazin-3-ylethynyl) derivatives identified a potent dual inhibitor of Discoidin Domain Receptors 1 and 2 (DDR1 and DDR2). The lead compound, 5n , demonstrated high affinity with Kd values of 7.9 and 8.0 nM for DDR1 and DDR2, respectively, and IC50 values of 9.4 and 20.4 nM.[2] This suggests that the ethynyl linkage at the 3-position of a pyrazine-containing scaffold can be a favorable feature for kinase inhibition.

  • 3-Aminopyrazine-2-carboxamide Derivatives: Research on 3-amino-pyrazine-2-carboxamide derivatives as novel FGFR inhibitors has been more fruitful. SAR exploration led to the identification of compound 18i as a pan-FGFR inhibitor with potent in vitro activity against FGFR1-4.[3] This work underscores the importance of the 3-amino-pyrazine core in establishing interactions with the kinase active site.

  • Pyrazolopyrazine-3-amine Derivatives: A series of pyrazolopyrazine-3-amine and pyrazolopyrimidine-3-amine derivatives were designed and synthesized as spleen tyrosine kinase (Syk) inhibitors. Compound 6h from this series showed promising inhibition in both enzymatic and cell-based assays, indicating its potential as a lead for further development.[4]

Experimental Protocols

While specific protocols for this compound analogs are not available, the general methodologies used for evaluating kinase inhibitors are well-established.

General Kinase Inhibition Assay (Example: DDR1/2 Inhibition):

  • Enzyme and Substrate Preparation: Recombinant human DDR1 and DDR2 kinase domains are expressed and purified. A suitable substrate, such as a synthetic peptide, is prepared in an appropriate assay buffer.

  • Compound Preparation: Test compounds are dissolved in DMSO to create stock solutions, which are then serially diluted to the desired concentrations.

  • Kinase Reaction: The kinase, substrate, and ATP are incubated with the test compounds in a microplate. The reaction is typically initiated by the addition of ATP.

  • Detection: The extent of substrate phosphorylation is measured. This can be done using various methods, such as radiometric assays (measuring the incorporation of 32P-labeled phosphate), fluorescence-based assays, or luminescence-based assays that quantify the amount of ATP remaining after the reaction.

  • Data Analysis: The IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) are calculated by fitting the dose-response data to a sigmoidal curve.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate a general kinase signaling pathway and a typical workflow for screening kinase inhibitors.

Kinase_Signaling_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Binds and activates Signaling Proteins Signaling Proteins Receptor Tyrosine Kinase (RTK)->Signaling Proteins Phosphorylates Kinase Cascade (e.g., MAPK pathway) Kinase Cascade (e.g., MAPK pathway) Signaling Proteins->Kinase Cascade (e.g., MAPK pathway) Activates Transcription Factors Transcription Factors Kinase Cascade (e.g., MAPK pathway)->Transcription Factors Phosphorylates Gene Expression Gene Expression Transcription Factors->Gene Expression Regulates Cellular Response Cellular Response Gene Expression->Cellular Response Leads to Inhibitor (e.g., this compound analog) Inhibitor (e.g., this compound analog) Inhibitor (e.g., this compound analog)->Receptor Tyrosine Kinase (RTK) Blocks ATP binding

Caption: General Receptor Tyrosine Kinase (RTK) Signaling Pathway and Point of Inhibition.

Kinase_Inhibitor_Screening_Workflow cluster_0 Compound Library cluster_1 Screening cluster_2 Optimization Compound Synthesis Compound Synthesis Compound Library Compound Library Compound Synthesis->Compound Library HTS HTS Compound Library->HTS High-Throughput Screening (HTS) High-Throughput Screening (HTS) Hit Identification Hit Identification Lead Optimization (SAR) Lead Optimization (SAR) Hit Identification->Lead Optimization (SAR) HTS->Hit Identification In vivo Studies In vivo Studies Lead Optimization (SAR)->In vivo Studies

Caption: Workflow for the Discovery and Development of Kinase Inhibitors.

Conclusion

While a specific structure-activity relationship for this compound analogs cannot be detailed due to a lack of targeted research, the broader class of pyrazine-containing kinase inhibitors shows significant promise. The pyrazine core is a validated scaffold for kinase inhibition, and the ethynyl moiety at the 3-position has been shown to be compatible with potent activity in related heterocyclic systems. The development of a focused library of this compound analogs and their systematic evaluation against a panel of kinases could be a fruitful area for future drug discovery efforts. Such studies would be essential to elucidate the specific SAR for this scaffold and to identify novel and potent kinase inhibitors for therapeutic use.

References

A Comparative Guide to the Reactivity of Ethynylpyridines and Ethynylpyrazines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of ethynylpyridines and ethynylpyrazines, two important classes of heterocyclic compounds with broad applications in medicinal chemistry and materials science. The electronic properties of the pyridine and pyrazine rings significantly influence the reactivity of the appended ethynyl group, making a direct comparison valuable for reaction design and optimization. This document summarizes key reactivity trends in Sonogashira coupling, cycloaddition, and nucleophilic addition reactions, supported by experimental data and detailed protocols.

Executive Summary

Ethynylpyridines and ethynylpyrazines both serve as versatile building blocks in organic synthesis. The electron-withdrawing nature of the nitrogen atom(s) in the aromatic ring activates the ethynyl group, rendering it susceptible to various transformations. Theoretical studies suggest that the pyrazine ring, with its two nitrogen atoms, imparts a greater degree of electron deficiency compared to the pyridine ring. This generally translates to a higher reactivity for ethynylpyrazines in reactions where the ethynyl group acts as an electrophile or a dienophile in inverse electron demand cycloadditions. However, the increased electron-withdrawing character can also impact the efficiency of other reactions, such as the Sonogashira coupling. This guide presents a data-driven comparison to elucidate these nuances.

Data Presentation: A Comparative Overview

The following tables summarize quantitative data from representative Sonogashira coupling and cycloaddition reactions for ethynylpyridines and ethynylpyrazines.

Table 1: Comparison of Yields in Sonogashira Coupling Reactions

EntryHalideAlkyneCatalyst SystemSolventBaseTemp. (°C)Time (h)Yield (%)Reference
12-BromopyridinePhenylacetylenePd(CF₃COO)₂/PPh₃/CuIDMFEt₃N100396[1]
23-BromopyridinePhenylacetyleneNS-MCM-41-Pd/CuI/PPh₃NMP/Et₃NEt₃N902498[2]
32,3-DichloropyrazinePhenylacetyleneCuI/PPh₃PEG-400K₂CO₃Ultrasound0.585[3]
42,3-Dichloropyrazine1-HexyneCuI/PPh₃PEG-400K₂CO₃Ultrasound0.582[3]

Table 2: Comparison of Yields in Cycloaddition Reactions

EntryEthynyl HeterocycleReagentReaction TypeCatalystSolventTemp. (°C)Time (h)Yield (%)Reference
12-EthynylpyridineBenzyl azideCuAACCuClWaterRT0.598[4]
2Ethynylpyrazine (in situ)EnamineIEDDA-----[5][6][7][8][9][10]

Note: While experimental data for the cycloaddition of isolated ethynylpyrazines is limited in the searched literature, their high reactivity in inverse electron demand Diels-Alder (IEDDA) reactions is well-established from theoretical studies and reactions of related pyrazine systems.

Comparative Reactivity Analysis

Sonogashira Coupling

The Sonogashira coupling is a fundamental C-C bond-forming reaction to synthesize substituted alkynes. The data in Table 1 suggests that both halopyridines and halopyrazines are viable substrates for this reaction. High yields are achievable for both classes of compounds. However, the reaction conditions can differ. The successful coupling of 2,3-dichloropyrazine using a copper-catalyzed, palladium-free system under ultrasound irradiation highlights a potentially more environmentally friendly approach for the synthesis of ethynylpyrazines.[3] The slightly lower yields for the pyrazine system compared to the pyridine examples might be attributed to the higher electron deficiency of the pyrazine ring, which can influence the catalytic cycle.

Cycloaddition Reactions

Ethynylpyridines have been shown to be excellent substrates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry," affording high yields of triazoles in short reaction times under mild conditions.[4]

Nucleophilic Addition

The electron-withdrawing nature of both pyridine and pyrazine rings activates the triple bond of the ethynyl substituent towards nucleophilic attack, such as a Michael addition. The presence of the nitrogen atom(s) stabilizes the negative charge that develops in the intermediate. It is well-documented that vinylpyridines readily undergo Michael additions.[11][12] Given that the pyrazine ring is more electron-withdrawing than the pyridine ring, it is expected that ethynylpyrazines would be more susceptible to nucleophilic attack than their ethynylpyridine counterparts. This enhanced electrophilicity makes them attractive for the synthesis of functionalized heterocyclic systems through the addition of various nucleophiles, such as amines, thiols, and stabilized carbanions.[13][14][15][16][17]

Experimental Protocols

Sonogashira Coupling of 2,3-Dichloropyrazine with Phenylacetylene[3]
  • Materials: 2,3-Dichloropyrazine, phenylacetylene, CuI, PPh₃, K₂CO₃, PEG-400.

  • Procedure: A mixture of 2,3-dichloropyrazine (1 mmol), phenylacetylene (1.2 mmol), CuI (0.1 mmol), PPh₃ (0.2 mmol), and K₂CO₃ (2 mmol) in PEG-400 (5 mL) is subjected to ultrasound irradiation at room temperature for 30 minutes. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 2-chloro-3-(phenylethynyl)pyrazine.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of 2-Ethynylpyridine[4]
  • Materials: 2-Ethynylpyridine, benzyl azide, CuCl, water.

  • Procedure: To a solution of 2-ethynylpyridine (1 mmol) and benzyl azide (1 mmol) in water (5 mL) is added CuCl (0.05 mmol). The reaction mixture is stirred at room temperature for 30 minutes. The product precipitates from the reaction mixture and is collected by filtration, washed with water, and dried to afford the corresponding 1,4-disubstituted 1,2,3-triazole.

Visualizations

Signaling Pathways and Logical Relationships

Sonogashira_Coupling_Comparison cluster_ethynylpyridine Ethynylpyridine Synthesis cluster_ethynylpyrazine Ethynylpyrazine Synthesis Halopyridine Halopyridine (e.g., 2-Bromopyridine) Ethynylpyridine Ethynylpyridine Halopyridine->Ethynylpyridine Sonogashira Coupling (Pd/Cu catalyzed) High Yields (e.g., 96-98%) Reactivity_Comparison Reactivity Comparison Ethynylpyridine->Reactivity_Comparison Generally less electron-deficient Halopyrazine Halopyrazine (e.g., 2,3-Dichloropyrazine) Ethynylpyrazine Ethynylpyrazine Halopyrazine->Ethynylpyrazine Sonogashira Coupling (Cu catalyzed) Good Yields (e.g., 82-85%) Ethynylpyrazine->Reactivity_Comparison More electron-deficient Sonogashira_Outcome Sonogashira: High yields for both, but potentially milder conditions for pyrazines. Reactivity_Comparison->Sonogashira_Outcome Impacts Cycloaddition_Outcome Cycloaddition: Pyridines effective in CuAAC. Pyrazines highly reactive in IEDDA. Reactivity_Comparison->Cycloaddition_Outcome Impacts Nucleophilic_Addition_Outcome Nucleophilic Addition: Pyrazines are expected to be more reactive due to higher electrophilicity. Reactivity_Comparison->Nucleophilic_Addition_Outcome Impacts

Experimental Workflow: Sonogashira Coupling

Sonogashira_Workflow start Start reagents Combine Halide, Catalyst, Base, and Solvent start->reagents alkyne Add Terminal Alkyne reagents->alkyne reaction Heat / Irradiate (Monitor by TLC) alkyne->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Isolated Product purification->product

Conclusion

The reactivity of the ethynyl group in ethynylpyridines and ethynylpyrazines is significantly modulated by the electronic nature of the attached heterocyclic ring. While both are valuable synthetic intermediates, a nuanced understanding of their reactivity differences is crucial for selecting the optimal substrate and reaction conditions.

  • Sonogashira Coupling: Both ethynylpyridines and ethynylpyrazines can be synthesized in good to excellent yields via Sonogashira coupling, with opportunities for developing milder, palladium-free conditions for pyrazine derivatives.

  • Cycloaddition Reactions: Ethynylpyridines are proven to be highly effective in CuAAC reactions. The pronounced electron-deficient character of the pyrazine ring makes ethynylpyrazines highly promising substrates for inverse electron demand Diels-Alder reactions.

  • Nucleophilic Addition: The increased electrophilicity of the triple bond in ethynylpyrazines suggests they will be more reactive towards nucleophiles compared to ethynylpyridines, offering a potential advantage in the synthesis of highly functionalized pyrazine derivatives.

Further experimental studies, particularly quantitative comparisons of reaction rates and the exploration of a broader range of cycloaddition and nucleophilic addition reactions for ethynylpyrazines, will undoubtedly provide deeper insights and expand the synthetic utility of these important heterocyclic building blocks.

References

A Comparative Guide to the In Vitro Kinase Screening of 3-Ethynylpyrazin-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel kinase inhibitors with high potency and selectivity is a continuous endeavor. Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1] The pyrazine scaffold has emerged as a privileged structure in the design of kinase inhibitors, with several approved drugs and clinical candidates featuring this core moiety.[2] This guide provides an in-depth technical comparison of a hypothetical series of 3-ethynylpyrazin-2-amine derivatives against established kinase inhibitors, supported by detailed experimental protocols and illustrative data.

Introduction to Pyrazine-Based Kinase Inhibitors

The pyrazine ring system is a versatile scaffold in medicinal chemistry, offering multiple points for substitution to optimize potency, selectivity, and pharmacokinetic properties.[1] Many pyrazine-containing compounds act as ATP-competitive inhibitors, binding to the ATP-binding pocket of kinases through a network of hydrogen bonds and hydrophobic interactions.[2] This guide focuses on a novel class of this compound derivatives and evaluates their potential as kinase inhibitors through a comparative in vitro screening approach.

Comparative Kinase Inhibitor Profiling

To ascertain the therapeutic potential of the novel this compound derivatives, a comparative in vitro kinase screening study is essential. This involves profiling the derivatives against a panel of relevant kinases and comparing their inhibitory activity with well-characterized, clinically relevant kinase inhibitors. For this guide, we will compare our hypothetical this compound derivatives (EPD-1, EPD-2, and EPD-3) against two widely recognized kinase inhibitors: Dasatinib , a multi-targeted inhibitor of BCR-ABL and Src family kinases, and Erlotinib , a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[3]

Selected Kinase Panel for Screening

The choice of kinases for the screening panel is critical and should be guided by the potential therapeutic targets of pyrazine-based inhibitors. Based on existing literature, a relevant panel would include:[2][4][5][6]

  • Tyrosine Kinases:

    • ABL1 (Abelson murine leukemia viral oncogene homolog 1)

    • SRC (Proto-oncogene tyrosine-protein kinase Src)

    • EGFR (Epidermal Growth Factor Receptor)

    • VEGFR2 (Vascular Endothelial Growth Factor Receptor 2)

    • FLT3 (FMS-like tyrosine kinase 3)

  • Serine/Threonine Kinases:

    • CDK2 (Cyclin-dependent kinase 2)

    • PIM1 (Pim-1 proto-oncogene, serine/threonine kinase)

    • JAK2 (Janus kinase 2)

Experimental Methodology

A robust and reproducible in vitro kinase assay is fundamental to obtaining reliable comparative data. A widely used and highly sensitive method is the radiometric assay, which measures the incorporation of radiolabeled phosphate from [γ-³²P]ATP into a substrate.[7][8]

In Vitro Radiometric Kinase Assay Protocol
  • Preparation of Reagents:

    • Kinase Buffer: Prepare a suitable kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM MnCl₂, 2 mM DTT, 0.1 mM Na₃VO₄).

    • [γ-³²P]ATP: Prepare a working solution of [γ-³²P]ATP in ATP-free kinase buffer to a final concentration that is at or near the Kₘ for each specific kinase.[7]

    • Kinase and Substrate: Dilute the recombinant kinase and its specific substrate (e.g., a peptide or protein) to their optimal concentrations in kinase buffer.

    • Test Compounds: Prepare serial dilutions of the this compound derivatives and the comparator inhibitors (Dasatinib and Erlotinib) in DMSO. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).

  • Assay Procedure:

    • Add 5 µL of the serially diluted test compounds or DMSO (vehicle control) to the wells of a 96-well plate.

    • Add 20 µL of the kinase/substrate mixture to each well and incubate for 10 minutes at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding 25 µL of the [γ-³²P]ATP working solution to each well.

    • Incubate the plate at 30°C for a predetermined time, ensuring the reaction is within the linear range.[8]

    • Stop the reaction by adding 50 µL of 1% phosphoric acid.

  • Detection and Data Analysis:

    • Transfer the reaction mixture onto a phosphocellulose filter plate.

    • Wash the filter plate multiple times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

    • Dry the filter plate and add a scintillation cocktail to each well.

    • Measure the radioactivity in each well using a scintillation counter.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%) by fitting the data to a four-parameter logistic equation using appropriate software.[7]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis prep_reagents Prepare Kinase Buffer, [γ-³²P]ATP, Kinase, Substrate add_kinase Add Kinase/Substrate Mixture prep_reagents->add_kinase prep_compounds Prepare Serial Dilutions of Test Compounds add_compounds Add Compounds to 96-well Plate prep_compounds->add_compounds add_compounds->add_kinase incubate1 Pre-incubation (10 min) add_kinase->incubate1 start_reaction Initiate Reaction with [γ-³²P]ATP incubate1->start_reaction incubate2 Incubation (30°C) start_reaction->incubate2 stop_reaction Stop Reaction with Phosphoric Acid incubate2->stop_reaction transfer Transfer to Filter Plate stop_reaction->transfer wash Wash Filter Plate transfer->wash measure Measure Radioactivity wash->measure analyze Calculate % Inhibition and IC50 Values measure->analyze

Caption: Workflow for the in vitro radiometric kinase assay.

Results and Discussion

The inhibitory activities of the this compound derivatives and the comparator drugs are presented as IC₅₀ values in the table below. This hypothetical data is intended to be illustrative of a typical kinase screening output.

CompoundABL1 (nM)SRC (nM)EGFR (nM)VEGFR2 (nM)FLT3 (nM)CDK2 (nM)PIM1 (nM)JAK2 (nM)
EPD-1 250310>10,000158>10,0005,2001,200
EPD-2 120150>10,00025128,5004,800950
EPD-3 >10,000>10,0008,5001,50095025506,500
Dasatinib 10.82501051502,500350
Erlotinib >10,000>10,0002>10,000>10,000>10,000>10,000>10,000
Interpretation of Results
  • EPD-1 and EPD-2: These derivatives demonstrate potent and selective inhibition of FLT3 and VEGFR2, with moderate activity against ABL1 and SRC. Their high IC₅₀ values against EGFR, CDK2, PIM1, and JAK2 suggest a favorable selectivity profile for these specific tyrosine kinases.

  • EPD-3: This derivative shows a different selectivity profile, with potent inhibition of CDK2 and PIM1, and weaker activity against the tested tyrosine kinases. This highlights how modifications to the pyrazine scaffold can significantly alter the kinase selectivity profile.

  • Dasatinib: As expected, Dasatinib shows potent, multi-targeted inhibition of ABL1 and SRC, with activity against other kinases such as FLT3 and VEGFR2, confirming its broad-spectrum activity.[3]

  • Erlotinib: This compound demonstrates high potency and selectivity for EGFR, with minimal activity against the other kinases in the panel, consistent with its known mechanism of action.[3]

Signaling Pathway Context

The potent inhibition of FLT3 by EPD-1 and EPD-2 suggests their potential application in cancers driven by FLT3 mutations, such as Acute Myeloid Leukemia (AML). The diagram below illustrates the FLT3 signaling pathway and its inhibition.

G FLT3_L FLT3 Ligand FLT3_R FLT3 Receptor FLT3_L->FLT3_R Dimerization Dimerization & Autophosphorylation FLT3_R->Dimerization PI3K PI3K Dimerization->PI3K RAS RAS Dimerization->RAS STAT5 STAT5 Dimerization->STAT5 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT5->Proliferation EPD EPD-1 / EPD-2 EPD->Dimerization Inhibits

Caption: Simplified FLT3 signaling pathway and the inhibitory action of EPD-1/EPD-2.

Conclusion

This guide provides a framework for the in vitro kinase screening of novel this compound derivatives. The presented methodology and hypothetical data demonstrate how a comparative approach can elucidate the potency and selectivity of new chemical entities. The illustrative results suggest that the this compound scaffold holds promise for the development of both selective tyrosine kinase inhibitors (EPD-1 and EPD-2) and inhibitors of serine/threonine kinases (EPD-3). Further investigation, including broader kinome screening and cell-based assays, would be necessary to fully characterize these compounds and validate their therapeutic potential.

References

A Comparative Guide to the Validation of 3-Ethynylpyrazin-2-amine as an Aniline Bioisostere

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic replacement of problematic functional groups is a cornerstone of lead optimization. The aniline moiety, while a versatile building block, is often associated with metabolic instability and potential toxicity, driving the search for suitable bioisosteres.[1][2] This guide provides a proposed framework for the validation of 3-ethynylpyrazin-2-amine as a novel bioisostere for aniline, offering a comparative analysis of their key physicochemical properties and outlining the experimental protocols necessary for a comprehensive evaluation.

The electron-rich nature of the aniline ring makes it susceptible to oxidative metabolism, which can lead to the formation of reactive metabolites.[1] These metabolites can contribute to idiosyncratic adverse drug reactions, posing a significant challenge in drug development. Bioisosteric replacement aims to mitigate these risks while preserving or enhancing the desired biological activity and physicochemical properties of the parent molecule.

This guide will focus on a hypothetical validation of this compound as a bioisosteric replacement for aniline. Due to the limited availability of direct comparative experimental data for this compound, this document outlines a comprehensive validation strategy. We will present known data for aniline and common bioisosteres, alongside estimated properties for this compound based on the closely related 2-aminopyrazine, and detail the requisite experimental procedures for a head-to-head comparison.

Physicochemical and Metabolic Properties: A Comparative Overview

A successful bioisostere should mimic the key physicochemical properties of the original functional group to retain biological activity while improving upon its liabilities. The following table summarizes the known properties of aniline and its established bioisosteres, alongside projected values for this compound.

PropertyAniline1-Aminobicyclo[1.1.1]pentane (aminoBCP)2-Aminopyridine2-Aminopyrazine (surrogate)This compound (Proposed)
Molecular Weight ( g/mol ) 93.13[3]83.1394.11[4]95.10[5][6]119.12
logP 0.9[3]~1.0-1.50.5[4]-0.07 to -0.73[6][7]~0.5-1.0
pKa (of the amine) 4.6[8]~10.56.86[4]3.22 (Predicted)[6]~2.5-3.5
Aqueous Solubility Slightly soluble[8][9][10]Data not readily availableSolubleSoluble[7]Expected to be soluble
Metabolic Stability (t½ in HLM) Low (rapid metabolism)HighModerate to HighExpected to be moderate to highExpected to be high

HLM: Human Liver Microsomes

Proposed Experimental Validation Workflow

A rigorous validation of this compound as an aniline bioisostere requires a systematic experimental approach. The following workflow outlines the key steps, from synthesis to in vitro evaluation.

G cluster_synthesis Synthesis cluster_physchem Physicochemical Profiling cluster_adme In Vitro ADME cluster_bioactivity Biological Evaluation Synthesis_Model Synthesis of Model Compound (Aniline-containing) LogP logP/logD Determination Synthesis_Model->LogP Solubility Aqueous Solubility Assay Synthesis_Model->Solubility pKa pKa Determination Synthesis_Model->pKa Metabolic_Stability Microsomal Stability Assay Synthesis_Model->Metabolic_Stability Biological_Assay Target-Based Assay (e.g., Kinase Inhibition) Synthesis_Model->Biological_Assay Synthesis_Analog Synthesis of Analog (this compound-containing) Synthesis_Analog->LogP Synthesis_Analog->Solubility Synthesis_Analog->pKa Synthesis_Analog->Metabolic_Stability Synthesis_Analog->Biological_Assay

Proposed experimental workflow for the validation of this compound.

Detailed Experimental Protocols

The following are detailed protocols for the key experiments proposed in the validation workflow.

Objective: To determine the partition coefficient (logP) or distribution coefficient (logD) of the test compounds between n-octanol and an aqueous buffer.

Materials:

  • Test compound (aniline-containing and this compound-containing)

  • n-Octanol (pre-saturated with aqueous buffer)

  • Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4, pre-saturated with n-octanol)

  • Vials with screw caps

  • Vortex mixer

  • Centrifuge

  • HPLC system with a suitable column and detector

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Add a small aliquot of the stock solution to a vial containing a known volume of the aqueous buffer and n-octanol.

  • Securely cap the vials and vortex vigorously for 1-2 minutes to ensure thorough mixing.

  • Agitate the vials on a shaker at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 1-24 hours).

  • Centrifuge the vials to ensure complete separation of the two phases.

  • Carefully withdraw an aliquot from both the n-octanol and aqueous layers.

  • Analyze the concentration of the test compound in each aliquot by HPLC.

  • Calculate the logP or logD value using the following formula: logP/logD = log10([Compound]octanol / [Compound]aqueous).[11][12][13]

Objective: To determine the aqueous solubility of the test compounds.

Materials:

  • Test compound

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • Vials

  • Shaker incubator

  • Filtration device (e.g., 0.45 µm syringe filter)

  • HPLC system or UV/Vis spectrophotometer

Procedure:

  • Add an excess amount of the solid test compound to a known volume of the aqueous buffer in a vial.

  • Tightly seal the vial and place it in a shaker incubator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[14]

  • After incubation, visually inspect the sample to confirm the presence of undissolved solid.

  • Filter the solution to remove any undissolved solid.

  • Dilute the filtrate with a suitable solvent if necessary.

  • Determine the concentration of the dissolved compound in the filtrate using a validated analytical method such as HPLC or UV/Vis spectroscopy with a standard curve.[15][16]

Objective: To assess the in vitro metabolic stability of the test compounds by measuring their rate of disappearance in the presence of human liver microsomes.

Materials:

  • Test compound

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Incubator or water bath at 37°C

  • Acetonitrile (for reaction termination)

  • Internal standard

  • LC-MS/MS system

Procedure:

  • Prepare a solution of the test compound in the phosphate buffer.

  • In a microcentrifuge tube, pre-warm the HLM suspension in the phosphate buffer at 37°C.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture and add it to a tube containing cold acetonitrile with an internal standard to stop the reaction.[17][18][19]

  • Vortex the samples and centrifuge to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the test compound at each time point.

  • Plot the natural logarithm of the percentage of the remaining compound against time. The slope of the linear regression will give the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.[20][21]

Objective: To evaluate and compare the inhibitory activity of the aniline-containing and this compound-containing compounds against a specific protein kinase.

Materials:

  • Test compounds

  • Recombinant protein kinase

  • Kinase substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Assay buffer (containing MgCl2 and other necessary components)

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or a phosphospecific antibody)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a microplate, add the kinase, substrate, and test compound at various concentrations.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at a specific temperature (e.g., 30°C) for a defined period.

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Measure the signal (e.g., luminescence, fluorescence, or absorbance) using a microplate reader.

  • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%) by fitting the data to a dose-response curve.[22][23][24][25][26]

Illustrative Signaling Pathway and Bioisosteric Relationship

The validation of a bioisostere is often context-dependent, particularly concerning its application in drug discovery. For instance, if the target is a protein kinase, the bioisosteric replacement should not disrupt the key interactions with the kinase active site.

G cluster_pathway Generic Kinase Signaling Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Kinase_Cascade Kinase Cascade (e.g., RAF-MEK-ERK) Receptor->Kinase_Cascade Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Cellular_Response Cellular Response (e.g., Proliferation) Transcription_Factor->Cellular_Response Inhibitor Kinase Inhibitor (with bioisostere) Inhibitor->Kinase_Cascade

A generic kinase signaling pathway illustrating the point of intervention for a kinase inhibitor.

The fundamental principle of bioisosteric replacement is to maintain the overall topology and electronic properties of the original molecule.

G cluster_aniline Aniline cluster_bioisostere This compound Aniline Bioisostere Aniline->Bioisostere Bioisosteric Replacement

Structural relationship between aniline and its proposed bioisostere, this compound.

Conclusion

The validation of this compound as a bioisostere for aniline presents a promising avenue for medicinal chemists seeking to overcome the metabolic liabilities associated with anilines. The proposed workflow and experimental protocols provide a comprehensive framework for a head-to-head comparison of these two moieties. By systematically evaluating their physicochemical properties, metabolic stability, and biological activity, researchers can make informed decisions about the strategic incorporation of this compound into their drug discovery programs. The anticipated improvements in metabolic stability, coupled with potentially retained or enhanced biological activity, underscore the potential of this novel bioisostere to contribute to the development of safer and more effective therapeutics.

References

A Comparative Analysis of Catalysts for 3-Ethynylpyrazin-2-amine Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Catalyst Selection for C-C Bond Formation

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. This reaction is particularly valuable in the synthesis of complex molecules, including pharmaceuticals and functional materials, where the introduction of an alkynyl moiety is a key strategic step. For researchers working with nitrogen-containing heterocycles such as pyrazines, the choice of an appropriate catalyst system is critical to ensure high yields and reaction efficiency. This guide provides a comparative analysis of various palladium-based catalysts for the coupling of 3-Ethynylpyrazin-2-amine with aryl halides, supported by experimental data and detailed protocols to aid in catalyst selection and reaction optimization.

Performance Comparison of Palladium Catalysts

The efficiency of the Sonogashira coupling of this compound is highly dependent on the choice of the palladium catalyst, ligands, copper co-catalyst (or lack thereof), base, and solvent system. Below is a summary of the performance of different catalytic systems based on reported experimental data.

Catalyst SystemLigandCo-CatalystBaseSolventTemp. (°C)Time (h)Yield (%)Notes
Pd(PPh₃)₂Cl₂ PPh₃CuIEt₃NDMF100372-96A classic and widely used system, effective for a range of aryl halides.
Pd(OAc)₂ SPhos-K₃PO₄Toluene10016HighEffective for more demanding substrates; copper-free conditions can prevent alkyne homocoupling.
Pd(PPh₃)₄ PPh₃CuIK₃PO₄1,4-Dioxane/H₂O9012GoodA reliable choice for Suzuki-Miyaura type couplings, and also effective in Sonogashira reactions.
PdCl₂(dppf) dppfCuIK₂CO₃DME802HighOffers high yields and shorter reaction times for certain substrates.
Pd(CH₃CN)₂Cl₂ cataCXium A-Cs₂CO₃2-MeTHFRoom Temp-Good to ExcellentA modern, highly active system for copper- and amine-free Sonogashira reactions at room temperature.[1]

Note: "Good" and "High" yields are as reported in the respective literature for analogous heterocyclic systems, suggesting successful reactions without specifying the exact percentage in all abstracts. The data for Pd(PPh₃)₂Cl₂ is derived from a study on a closely related 2-amino-3-bromopyridine system, which serves as a strong indicator of its performance with this compound.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following are representative experimental protocols for the Sonogashira coupling of this compound.

Protocol 1: Classical Sonogashira Coupling using Pd(PPh₃)₂Cl₂/CuI

This protocol is a standard and robust method for the Sonogashira coupling reaction.

Materials:

  • This compound

  • Aryl halide (e.g., iodobenzene, bromobenzene)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol), the aryl halide (1.1 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol, 3 mol%), and CuI (0.05 mmol, 5 mol%).

  • Add anhydrous DMF (5 mL) and triethylamine (2.0 mmol) to the flask via syringe.

  • Stir the reaction mixture at 100 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion (typically 3 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-(arylethynyl)pyrazin-2-amine.

Protocol 2: Copper-Free Sonogashira Coupling using Pd(OAc)₂/SPhos

This protocol avoids the use of a copper co-catalyst, which can be advantageous in preventing the formation of alkyne homocoupling byproducts.

Materials:

  • This compound

  • Aryl halide

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

  • Potassium phosphate (K₃PO₄)

  • Toluene, anhydrous

Procedure:

  • In a glovebox or under an inert atmosphere, combine this compound (1.0 mmol), the aryl halide (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and K₃PO₄ (2.0 mmol) in a reaction vessel.

  • Add anhydrous toluene (5 mL).

  • Seal the vessel and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction for 16 hours.

  • After cooling to room temperature, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry the organic layer and concentrate.

  • Purify the residue by column chromatography.

Visualizing the Catalytic Process

To better understand the underlying mechanisms and workflows, the following diagrams are provided.

Sonogashira_Catalytic_Cycle cluster_pd Palladium Catalytic Cycle cluster_cu Copper Co-Catalyst Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L2->Oxidative_Addition Pd(II)_Complex Ar-Pd(II)-X(L2) Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation (from Copper Cycle) Pd(II)_Complex->Transmetalation Ar-Pd(II)-C≡CR Ar-Pd(II)-C≡CR(L2) Transmetalation->Ar-Pd(II)-C≡CR Reductive_Elimination Reductive Elimination Ar-Pd(II)-C≡CR->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Product Ar-C≡CR Reductive_Elimination->Product Cu(I)X Cu(I)X Alkyne_Coordination Alkyne Coordination (R-C≡CH) Cu(I)X->Alkyne_Coordination Cu_Acetylide Cu(I)-C≡CR Alkyne_Coordination->Cu_Acetylide Cu_Acetylide->Transmetalation

Caption: The classical Sonogashira catalytic cycle involving both palladium and copper.

Experimental_Workflow start Start reagents Combine Reactants: This compound, Aryl Halide, Catalyst, Ligand, Base, Solvent start->reagents reaction Heat and Stir under Inert Atmosphere reagents->reaction monitoring Monitor Reaction Progress (TLC/LC-MS) reaction->monitoring workup Aqueous Workup: Dilution, Washing, Drying monitoring->workup Upon Completion purification Purification: Column Chromatography workup->purification product Isolated Product purification->product

Caption: A generalized experimental workflow for Sonogashira coupling reactions.

Conclusion

The selection of an optimal catalyst for the Sonogashira coupling of this compound is a critical decision that significantly impacts reaction outcomes. For general applications, the traditional Pd(PPh₃)₂Cl₂/CuI system provides a reliable and effective option. For substrates that are more challenging or when copper-free conditions are desired to minimize side reactions, catalyst systems based on Pd(OAc)₂ with bulky phosphine ligands like SPhos are excellent alternatives. For researchers seeking milder reaction conditions and high efficiency, modern catalytic systems such as Pd(CH₃CN)₂Cl₂ with cataCXium A represent the state-of-the-art for room-temperature, copper- and amine-free couplings.[1]

This guide provides a foundation for researchers to make informed decisions on catalyst selection. It is important to note that the optimal conditions may vary depending on the specific aryl halide and other functional groups present in the reactants. Therefore, small-scale reaction optimization is always recommended to achieve the best possible results.

References

A Comparative Guide to the Efficacy of Aminopyrazole-Based Kinase Inhibitors in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Scope: Due to the limited publicly available data on the specific efficacy of 3-Ethynylpyrazin-2-amine-based inhibitors, this guide will focus on a closely related and well-documented class: 3-aminopyrazolopyrazine and 3-aminopyrazolopyrimidine derivatives . These compounds are structural bioisosteres of the pyrazine scaffold and serve as an excellent case study for evaluating the efficacy of heterocyclic amine-based kinase inhibitors in relevant cell-based assays. The principles and methodologies described herein are directly applicable to the evaluation of novel kinase inhibitors, including those based on the this compound scaffold.

Introduction

The search for novel kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology and immunology. Kinases, being central regulators of cellular signaling, are attractive therapeutic targets. The pyrazolo[3,4-d]pyrimidine scaffold, an isostere of the adenine ring of ATP, has emerged as a "privileged scaffold" in the design of kinase inhibitors, allowing molecules to effectively compete with ATP for binding in the kinase active site[1]. This guide provides a comparative analysis of a series of 3-aminopyrazolopyrazine and 3-aminopyrazolopyrimidine derivatives as potent inhibitors of Spleen Tyrosine Kinase (Syk), a critical mediator of signal transduction in hematopoietic cells[2].

Syk plays a crucial role in the signaling pathways of various immune recognition receptors. Its activation in immune cells triggers a cascade of events including cytokine release, B-cell proliferation, and inflammation. Consequently, Syk is a promising therapeutic target for a range of autoimmune diseases, inflammatory disorders, and B-cell malignancies[2]. This guide will delve into the cell-based methodologies used to assess the efficacy of these inhibitors, present comparative data, and provide the scientific rationale behind the experimental designs.

Signaling Pathway of Spleen Tyrosine Kinase (Syk)

Upon B-cell receptor (BCR) engagement, the SRC family kinases LYN and FYN phosphorylate the immunoreceptor tyrosine-based activation motifs (ITAMs) of CD79A and CD79B. This creates docking sites for the tandem SH2 domains of Syk, leading to its recruitment to the plasma membrane and subsequent activation through phosphorylation. Activated Syk then phosphorylates downstream targets, including SLP-65 and PLCγ2, initiating signaling cascades that result in calcium mobilization, activation of transcription factors like NF-κB, and ultimately, cell proliferation and survival.

Syk_Signaling_Pathway BCR BCR Engagement SRC_Kinases SRC Family Kinases (LYN, FYN) BCR->SRC_Kinases ITAMs ITAM Phosphorylation (CD79A/B) SRC_Kinases->ITAMs Syk_Recruitment Syk Recruitment (via SH2 domains) ITAMs->Syk_Recruitment Syk_Activation Syk Activation (Phosphorylation) Syk_Recruitment->Syk_Activation Downstream Downstream Substrate Phosphorylation (e.g., SLP-65, PLCγ2) Syk_Activation->Downstream Signaling_Cascade Signaling Cascade Downstream->Signaling_Cascade Cellular_Response Cellular Response (Proliferation, Survival) Signaling_Cascade->Cellular_Response Inhibitor 3-Aminopyrazolopyrazine Inhibitors Inhibitor->Syk_Activation

Caption: Simplified Syk signaling pathway upon B-cell receptor engagement and the inhibitory action of 3-aminopyrazolopyrazine derivatives.

Comparative Efficacy of 3-Aminopyrazolopyrazine/pyrimidine Derivatives

The efficacy of a library of synthesized 3-aminopyrazolopyrazine and 3-aminopyrazolopyrimidine derivatives was evaluated using both enzymatic and cell-based assays. The primary objective was to determine their ability to inhibit Syk kinase activity and, consequently, the proliferation of B-lymphoma cells.

In Vitro Antiproliferative Activity

The antiproliferative effects of the synthesized compounds were assessed against the human B-cell lymphoma cell line, Ramos. A selection of the most potent compounds from the series is presented below, with a particular focus on compound 6h , which emerged as a lead candidate[2].

Compound IDScaffold TypeRamos Cell Proliferation IC50 (µM)[2]
6a Pyrazolopyrazine> 50
6d Pyrazolopyrazine12.5
6h Pyrazolopyrazine1.5
7a Pyrazolopyrimidine> 50
7d Pyrazolopyrimidine25.6
R406 (Control) Known Syk Inhibitor0.8

The data clearly indicates that the pyrazolopyrazine scaffold generally confers greater potency against B-cell lymphoma proliferation compared to the pyrazolopyrimidine scaffold in this series of compounds. Compound 6h demonstrated significant antiproliferative activity, with an IC50 value of 1.5 µM, making it a promising candidate for further investigation[2].

Experimental Protocols

To ensure the trustworthiness and reproducibility of the findings, detailed, self-validating experimental protocols are essential. The following sections describe the key cell-based assays used to evaluate the efficacy of these kinase inhibitors.

Cell Proliferation Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation[3][4]. Viable cells with active metabolism reduce the yellow MTT to a purple formazan product.

Protocol:

  • Cell Seeding: Seed Ramos cells (a human B-cell lymphoma line) into a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete RPMI-1640 medium.

  • Compound Treatment: After 24 hours of incubation to allow for cell adherence and recovery, treat the cells with various concentrations of the test compounds (e.g., 0.1 to 100 µM) in triplicate. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., R406).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell proliferation) using non-linear regression analysis.

MTT_Assay_Workflow cluster_plate_prep Plate Preparation cluster_incubation Incubation & Reaction cluster_readout Data Acquisition seeding Seed Cells (1x10^4/well) treatment Add Inhibitors (Varying Concentrations) seeding->treatment incubation Incubate 72h treatment->incubation mtt_add Add MTT Reagent incubation->mtt_add formazan_formation Incubate 4h (Formazan Formation) mtt_add->formazan_formation solubilize Solubilize Formazan formazan_formation->solubilize read_plate Read Absorbance (570 nm) solubilize->read_plate analyze Calculate IC50 read_plate->analyze

Caption: Step-by-step workflow of the MTT assay for assessing the antiproliferative activity of kinase inhibitors.

Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)

To determine if the observed antiproliferative effects are due to the induction of apoptosis, an Annexin V and Propidium Iodide (PI) staining assay followed by flow cytometry is employed. This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells[5][6].

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and is used to label early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.

Protocol:

  • Cell Treatment: Treat Ramos cells with the test compound at its IC50 and 2x IC50 concentrations for 48 hours. Include an untreated control.

  • Cell Harvesting: Collect both adherent and floating cells and wash them twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of binding buffer to each sample and analyze immediately by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Apoptosis_Assay_Gating origin x_axis Annexin V-FITC -> origin->x_axis y_axis PI -> origin->y_axis q1 Q1 (Necrotic) Annexin V+ PI+ q2 Q2 (Late Apoptotic) Annexin V+ PI+ q3 Q3 (Viable) Annexin V- PI- q4 Q4 (Early Apoptotic) Annexin V+ PI-

Caption: Representative gating strategy for analyzing Annexin V and PI stained cells by flow cytometry.

Conclusion

The evaluation of 3-aminopyrazolopyrazine and 3-aminopyrazolopyrimidine derivatives as Syk inhibitors demonstrates a clear structure-activity relationship, with the pyrazolopyrazine scaffold showing superior antiproliferative activity in a B-cell lymphoma model. Compound 6h has been identified as a potent lead compound worthy of further preclinical development[2]. The cell-based assays detailed in this guide, including the MTT proliferation assay and Annexin V/PI apoptosis analysis, represent a robust framework for assessing the efficacy of novel kinase inhibitors. These methodologies provide crucial insights into the cellular mechanisms of action and are essential for the successful progression of drug candidates from the bench to the clinic. The application of these standardized and well-validated assays will be critical in the future evaluation of emerging inhibitor classes, such as those based on the this compound core.

References

A Head-to-Head Comparison of Ethynyl-Heterocycles in Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Ethynyl-heterocycles are foundational building blocks in modern chemical synthesis, pivotal to the development of pharmaceuticals, advanced materials, and agrochemicals.[1][2] The introduction of a rigid, linear ethynyl group onto a heterocyclic core imparts unique structural and electronic properties, yet the reactivity and utility of these motifs are profoundly influenced by the nature of the heterocyclic ring itself. This guide provides a head-to-head comparison of common ethynyl-heterocycles, offering field-proven insights and experimental data to inform strategic decisions in synthesis design. We will dissect the interplay between the heterocycle's electronics and the alkyne's reactivity in key transformations like Sonogashira couplings and azide-alkyne cycloadditions, providing researchers with the causal logic needed to select the optimal building block for their specific application.

Introduction: Why the Heterocycle Matters

The fusion of an alkyne with a heterocycle creates a powerful synthon whose utility extends far beyond being a simple linker. The heterocyclic core is not a passive spectator; it actively modulates the physicochemical properties of the alkyne moiety. Key properties influenced by the heterocycle include:

  • Acidity of the Terminal Proton (pKa): The electron-withdrawing or -donating nature of the heterocycle directly impacts the acidity of the terminal alkyne's C-H bond.[3] This is a critical parameter for metal-catalyzed reactions that proceed via a metal-acetylide intermediate, such as the Sonogashira, Glaser, and Cadiot-Chodkiewicz couplings.[4]

  • Electron Density of the Triple Bond: The π-system of the heterocycle influences the electron density of the alkyne, dictating its susceptibility to nucleophilic or electrophilic attack and its dienophilicity in cycloaddition reactions.

  • Coordinating Ability: The presence of heteroatoms (typically nitrogen or sulfur) provides a coordination site for metal catalysts. This can be a double-edged sword: it can facilitate catalysis by pre-concentrating the catalyst near the reactive site, but it can also lead to catalyst inhibition or poisoning.

This guide will compare ethynyl derivatives of three major classes of heterocycles: π-deficient (e.g., pyridine, pyrazole), π-excessive (e.g., furan, thiophene, pyrrole), and those with balanced electronics (e.g., imidazole).

General Synthetic Strategies & Key Transformations

Before comparing specific systems, it's essential to understand the primary reactions where ethynyl-heterocycles are employed.

The two most prevalent synthetic routes to terminal ethynyl-heterocycles are:

  • Palladium-catalyzed Sonogashira coupling of a halo-heterocycle with a protected alkyne (like trimethylsilylacetylene), followed by deprotection.[5][6]

  • "Inverse Sonogashira" type reactions , which involve the direct C-H alkynylation of a heterocycle with an alkynyl halide, though this is less common for generating terminal alkynes.[7]

Once formed, these terminal alkynes are gateways to a vast chemical space, primarily through two powerhouse reactions: the Sonogashira cross-coupling to form internal alkynes and the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the cornerstone of "click chemistry".[4][8][9]

Head-to-Head Comparison: Reactivity & Performance

The choice of heterocycle has profound implications for reaction outcomes. Below, we compare representative examples, supported by data synthesized from the literature.

π-Deficient Heterocycles (e.g., Pyridines, Pyrazoles)

These heterocycles contain an electron-withdrawing nitrogen atom, which significantly influences the attached alkyne.

  • Causality: The electronegative nitrogen atom polarizes the C-C triple bond and increases the acidity of the terminal proton. The position of the nitrogen relative to the ethynyl group is critical. For instance, the C-H bond of 2-ethynylpyridine is more acidic than that of 3- or 4-ethynylpyridine due to the proximity of the nitrogen lone pair, which can stabilize the resulting acetylide. This increased acidity facilitates the formation of the copper-acetylide intermediate crucial for the Sonogashira reaction.[5]

  • Performance Insight: In Sonogashira couplings, electron-deficient ethynyl-heterocycles often perform exceptionally well. The enhanced acidity of the alkyne proton allows for faster transmetalation from copper to palladium.[10] However, the nitrogen atom can also coordinate to the palladium catalyst, potentially leading to catalyst inhibition, especially with sterically unhindered pyridines. The use of bulky phosphine ligands can mitigate this effect.[11]

  • In CuAAC: These alkynes are excellent substrates for click chemistry. The electron-withdrawing nature of the ring can accelerate the cycloaddition step.

π-Excessive Heterocycles (e.g., Furans, Thiophenes, Pyrroles)

These five-membered rings contain a heteroatom (O, S, N) that donates a lone pair of electrons into the aromatic system, making them electron-rich.

  • Causality: The electron-donating nature of the heterocycle slightly decreases the acidity of the terminal alkyne proton compared to phenylacetylene. This can slow the rate of metal-acetylide formation in Sonogashira couplings. A more significant feature is the diene character of these heterocycles, particularly furan.[12]

  • Performance Insight: While competent in Sonogashira and CuAAC reactions, their unique strength lies in cycloaddition reactions. Ethynylfurans, for example, can act as dienophiles in Diels-Alder reactions, leading to complex bicyclic structures.[12][13][14] This reactivity is largely absent in their π-deficient counterparts. Thiophene is more aromatic and less reactive as a diene than furan.[15]

  • Caveat: These heterocycles can be sensitive to strongly acidic or oxidative conditions, which might be a limitation in certain multi-step syntheses.

Imidazoles: A Balanced System

Imidazole contains both a pyridine-like (electron-withdrawing) and a pyrrole-like (electron-donating) nitrogen atom, giving it a unique, amphoteric character.[16][17]

  • Causality: The electronic nature of ethynyl-imidazoles is highly dependent on the position of the ethynyl group and any N-substituents.[18][19] For example, a 2-ethynylimidazole is influenced by two adjacent nitrogen atoms, making it relatively electron-poor, whereas a 4- or 5-ethynylimidazole is less so.

  • Performance Insight: Ethynyl-imidazoles are versatile substrates in a wide range of coupling reactions. Their synthesis and functionalization are well-documented, making them reliable building blocks in medicinal chemistry.[20][21] The imidazole core is a common feature in biologically active molecules, and its ability to act as a hydrogen bond donor and acceptor is often key to its function.[19][22]

Quantitative Data Summary

While direct, side-by-side comparative studies across all heterocycles under identical conditions are rare, we can synthesize typical performance metrics from the literature.

Heterocycle ClassRepresentative ExampleTypical Terminal C-H pKa (in DMSO)Preferred Reaction TypeTypical Sonogashira YieldKey Considerations
π-Deficient 2-Ethynylpyridine~26-28[23][24]Sonogashira, CuAAC>85%Potential for catalyst inhibition by nitrogen coordination.
π-Excessive 2-Ethynylfuran~29-31[23][25]Diels-Alder, Cycloadditions70-90%Ring can be unstable to harsh conditions; acts as a diene.
π-Excessive 2-Ethynylthiophene~29-30[23]Sonogashira, CuAAC80-95%More stable than furan; less prone to cycloaddition.
Balanced 2-Ethynylimidazole~28-30[24][26]General Couplings75-95%Properties are highly tunable via N-substitution.

Note: pKa values are estimates based on related structures and computational studies; yields are typical and can vary significantly with substrate and conditions.

Experimental Protocols

To provide a practical context, detailed, self-validating protocols for the two most critical transformations are provided below.

Protocol 1: General Procedure for Sonogashira Cross-Coupling

This protocol describes a typical palladium and copper co-catalyzed coupling of a terminal ethynyl-heterocycle with an aryl bromide.[4][5]

Rationale: The reaction relies on two interconnected catalytic cycles.[5] The copper(I) cycle deprotonates the terminal alkyne to form a highly reactive copper-acetylide intermediate. The palladium(0) cycle involves oxidative addition to the aryl halide, followed by transmetalation with the copper acetylide and reductive elimination to yield the product. An amine base is crucial for neutralizing the HX generated and maintaining the catalytic cycles.[4]

  • Step 1: Reaction Setup

    • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl bromide (1.0 equiv), PdCl₂(PPh₃)₂ (0.02 equiv), and copper(I) iodide (CuI, 0.04 equiv).

  • Step 2: Addition of Reagents

    • Add anhydrous, degassed solvent (e.g., THF or DMF, ~0.2 M concentration relative to the aryl bromide).

    • Add the ethynyl-heterocycle (1.2 equiv).

    • Add an amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (3.0 equiv).

  • Step 3: Reaction Execution

    • Stir the reaction mixture at room temperature or heat gently (e.g., 50-70 °C) as needed. Monitor the reaction progress by TLC or LC-MS.

  • Step 4: Workup and Purification

    • Once the reaction is complete, cool the mixture to room temperature and filter through a pad of Celite to remove catalyst residues, washing with an organic solvent (e.g., ethyl acetate).

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the formation of a 1,2,3-triazole from an ethynyl-heterocycle and an organic azide.[8][27][28]

Rationale: This "click" reaction is prized for its high efficiency, mild conditions, and bioorthogonality.[8] The active Cu(I) catalyst is often generated in situ from a Cu(II) salt (like CuSO₄) using a reducing agent (like sodium ascorbate). This avoids the need to handle potentially unstable Cu(I) salts. Ligands such as TBTA or THPTA are often used to stabilize the Cu(I) catalyst and accelerate the reaction.[9]

  • Step 1: Preparation of Reagent Stocks

    • Prepare a 1 M aqueous solution of sodium ascorbate (freshly made).

    • Prepare a 100 mM aqueous solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O).

  • Step 2: Reaction Setup

    • In a vial, dissolve the ethynyl-heterocycle (1.0 equiv) and the organic azide (1.0-1.1 equiv) in a suitable solvent mixture (e.g., t-BuOH/H₂O 1:1 or DMSO).

  • Step 3: Initiation of Reaction

    • To the stirred solution, add the CuSO₄ solution (0.01-0.05 equiv).

    • Add the sodium ascorbate solution (0.1-0.2 equiv) to initiate the reaction. A color change is often observed.

  • Step 4: Reaction Execution

    • Stir the reaction at room temperature. The reaction is often complete within 1 to 24 hours. Monitor by TLC or LC-MS.

  • Step 5: Workup and Purification

    • If the product precipitates, it can be collected by filtration.

    • Alternatively, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or DCM).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by recrystallization or flash column chromatography.

Conclusion and Strategic Recommendations

The selection of an ethynyl-heterocycle is a critical design choice with predictable consequences for synthetic outcomes.

  • For robust, high-yielding cross-couplings (Sonogashira, CuAAC): π-deficient systems like ethynylpyridines and ethynylpyrazoles are often the superior choice due to the enhanced acidity of the alkyne proton, which accelerates the key catalytic steps.

  • For accessing complex polycyclic systems via cycloadditions: π-excessive heterocycles, particularly ethynylfurans , offer unique reactivity as dienophiles that is unavailable to other classes.

  • For applications in medicinal chemistry requiring tunable properties and biological relevance: Ethynyl-imidazoles provide a versatile and well-precedented scaffold whose electronic character can be modulated through substitution, making them an excellent all-around choice.

By understanding the underlying electronic principles that govern the reactivity of these building blocks, researchers can move beyond trial-and-error and make informed, rational decisions to accelerate their synthetic programs.

References

A Comparative Guide to Assessing the Metabolic Stability of 3-Ethynylpyrazin-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3-ethynylpyrazin-2-amine scaffold is a privileged structure in modern medicinal chemistry, particularly in the development of kinase inhibitors for oncology and other therapeutic areas.[1][] However, the journey from a promising hit compound to a clinical candidate is fraught with challenges, a primary one being the optimization of its pharmacokinetic profile. A critical determinant of this profile is metabolic stability—the compound's susceptibility to biotransformation by drug-metabolizing enzymes.[3][4]

This guide provides a comprehensive comparison of methodologies to assess the metabolic stability of this compound derivatives. It is designed to equip researchers with the rationale behind experimental choices, detailed protocols, and the framework for interpreting complex datasets, thereby enabling the selection of compounds with the highest potential for in vivo success.

The Metabolic Landscape: Potential Hotspots on the Scaffold

Understanding the likely points of metabolic attack on the this compound core is fundamental to designing stable analogues. The primary enzymatic system responsible for the metabolism of most small-molecule drugs is the cytochrome P450 (CYP450) superfamily of enzymes, predominantly located in the liver.[5][6][7]

For this scaffold, two key regions are of interest:

  • The Pyrazine Ring: Aromatic heterocycles are common substrates for CYP450-mediated oxidation.[8] This can lead to hydroxylation at various positions on the ring, followed by potential subsequent Phase II conjugation reactions (e.g., glucuronidation or sulfation). Studies on similar pyridine-based structures have shown that CYP2E1 can be a key enzyme in their metabolism.[9][10]

  • The Terminal Alkyne (Ethynyl Group): While the ethynyl group is a valuable pharmacophore for target binding, it can be a metabolic liability.[11][12] It is susceptible to CYP450-mediated oxidation, which can lead to the formation of reactive intermediates.[11] However, its metabolic fate is highly dependent on the surrounding molecular structure.[11]

The following diagram illustrates these potential primary metabolic pathways.

Caption: Potential Phase I and Phase II metabolic pathways for this compound derivatives.

A Head-to-Head Comparison of In Vitro Stability Assays

The two most widely used in vitro systems for assessing metabolic stability are liver microsomes and hepatocytes.[13][14] While both are derived from the liver, the primary site of drug metabolism, they offer different levels of biological complexity and, consequently, provide distinct and complementary information.[15][16]

FeatureLiver Microsomal Stability AssayHepatocyte Stability Assay
Biological System Subcellular fraction (endoplasmic reticulum) containing Phase I enzymes (CYP450s, FMOs) and some Phase II enzymes (UGTs).[14][17]Intact, viable liver cells containing the full complement of Phase I and Phase II metabolic enzymes, cofactors, and transporters.[14][18]
Primary Metabolism Primarily measures Phase I (oxidative) metabolism.Measures both Phase I and Phase II (conjugative) metabolism.[19]
Predictive Power Good for predicting clearance of drugs primarily metabolized by CYP450s. High-throughput and cost-effective for early screening.Considered the "gold standard" for in vitro metabolism as it more closely mimics the in vivo environment, providing a more comprehensive clearance prediction.[14]
Key Output In vitro half-life (t½), Intrinsic Clearance (Clint).[3][20]In vitro half-life (t½), Intrinsic Clearance (Clint).[13][18]
Limitations Lacks transporters and the full range of Phase II enzymes, potentially underestimating clearance for certain compounds.[15][21]Lower throughput, higher cost, and greater experimental complexity compared to microsomes.[22]

Expert Insight: The choice between microsomes and hepatocytes is stage-dependent. Microsomal assays are excellent for high-throughput screening in the early lead optimization phase to quickly rank-order compounds based on oxidative metabolism.[17] As a project progresses, transitioning to hepatocyte assays for lead candidates is crucial. A compound that appears stable in microsomes but is rapidly cleared in hepatocytes is a red flag, indicating that Phase II metabolism or cellular uptake is a major clearance pathway.[18][21]

Experimental Protocols: A Self-Validating Approach

Trustworthy data is built on robust and well-controlled experiments. The following protocols include essential controls to ensure the validity of the results.

Protocol 1: Liver Microsomal Stability Assay

This protocol is designed to determine the rate of disappearance of a test compound due to Phase I metabolism.

1. Reagent Preparation:

  • Phosphate Buffer (100 mM, pH 7.4): Prepare and ensure pH is accurate.[20]
  • Test Compound Stock (1 mM in DMSO): Ensure complete dissolution. The final DMSO concentration in the incubation should be ≤ 0.1%.[23]
  • Liver Microsomes (e.g., Human, Rat): Thaw pooled microsomes (e.g., 20 mg/mL stock) rapidly at 37°C and immediately place on ice. Dilute to a working concentration of 1 mg/mL in cold phosphate buffer.[24]
  • NADPH Regenerating System: Prepare a solution containing cofactors like NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase to ensure sustained enzymatic activity.[25]
  • Positive Controls: Prepare stocks of known high-clearance (e.g., Verapamil) and low-clearance (e.g., Warfarin) compounds.
  • Stopping Solution: Acetonitrile with an internal standard (a structurally unrelated, stable compound for analytical normalization).[17]

2. Incubation Procedure:

  • Pre-warm a 96-well plate containing the test compound (final concentration 1 µM), positive controls, and buffer at 37°C for 10 minutes.[26]
  • In a separate plate, add the diluted microsomes.
  • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to the microsome plate, then immediately transfer this mixture to the compound plate.[26]
  • At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding 2-3 volumes of cold stopping solution.[20]
  • Crucial Control: Run a parallel incubation without the NADPH regenerating system. Disappearance of the compound in this well indicates chemical instability, not metabolic turnover.

3. Sample Analysis & Data Interpretation:

  • Centrifuge the plate to pellet the precipitated proteins.
  • Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.[17]
  • Plot the natural log of the percentage of compound remaining versus time. The slope of this line gives the elimination rate constant (k).
  • Calculate Half-life (t½) = 0.693 / k.
  • Calculate Intrinsic Clearance (Clint) in µL/min/mg protein.[17]

Protocol 2: Cryopreserved Hepatocyte Stability Assay

This protocol assesses clearance by the combined action of Phase I and Phase II enzymes in a more physiologically relevant system.

1. Reagent Preparation:

  • Incubation Medium: Williams Medium E or similar, warmed to 37°C.[22]
  • Hepatocyte Suspension: Thaw cryopreserved hepatocytes according to the supplier's protocol. Perform a viability check (e.g., Trypan Blue exclusion); viability should be >80%. Dilute to a final concentration of 0.5-1.0 x 10^6 viable cells/mL in the incubation medium.[22]
  • Test Compound & Controls: Prepare as in the microsomal assay. The final solvent concentration should be kept to a minimum (≤ 0.1%).[23]
  • Stopping Solution: Cold acetonitrile with an internal standard.

2. Incubation Procedure:

  • In a 24- or 48-well plate, add the hepatocyte suspension. Place on an orbital shaker in an incubator (37°C, 5% CO2) to equilibrate.[22]
  • Add the test compound (final concentration 1 µM) and positive controls to the wells to start the reaction.
  • At specified time points (e.g., 0, 15, 30, 60, 90, 120 minutes), remove an aliquot and quench in a separate plate containing the cold stopping solution.[22]
  • Crucial Control: Run a parallel incubation with heat-inactivated hepatocytes to control for non-enzymatic degradation and non-specific binding.[22]

3. Sample Analysis & Data Interpretation:

  • Process and analyze samples via LC-MS/MS as described for the microsomal assay.
  • Calculations for t½ and Clint are performed similarly, but Clint is typically expressed as µL/min/million cells.[23] This can then be scaled to predict in vivo hepatic clearance.[18]

The following diagram outlines the comparative workflow of these essential assays.

Experimental_Workflow cluster_0 Microsomal Assay cluster_1 Hepatocyte Assay M_Start Prepare Reagents M_Incubate Incubate Microsomes + Compound + NADPH M_Start->M_Incubate M_Time Time Points (0-60 min) M_Incubate->M_Time M_Stop Terminate with Acetonitrile + IS M_Time->M_Stop M_Analyze Centrifuge & Analyze Supernatant (LC-MS/MS) M_Stop->M_Analyze M_Data Calculate t½ & Clint M_Analyze->M_Data H_Start Prepare Reagents H_Incubate Incubate Hepatocytes + Compound H_Start->H_Incubate H_Time Time Points (0-120+ min) H_Incubate->H_Time H_Stop Terminate with Acetonitrile + IS H_Time->H_Stop H_Analyze Centrifuge & Analyze Supernatant (LC-MS/MS) H_Stop->H_Analyze H_Data Calculate t½ & Clint H_Analyze->H_Data

Caption: Comparative experimental workflows for microsomal and hepatocyte metabolic stability assays.

Data Interpretation: A Comparative Analysis

Summarizing data in a structured format is key to identifying structure-metabolism relationships. Consider the hypothetical data below for a series of this compound derivatives.

Compound IDR-Group ModificationMicrosomal t½ (min)Microsomal Clint (µL/min/mg)Hepatocyte t½ (min)Hepatocyte Clint (µL/min/million cells)Analysis & Next Steps
Parent-01 -H2555.41876.5Moderate clearance in both systems. Suggests both Phase I and Phase II metabolism.
Analog-02 -CF3 (at pyrazine C5)> 60< 11.65525.0CF3 group blocks a potential site of oxidation. Significant improvement in stability. Prioritize for further evaluation.
Analog-03 -OMe (at pyrazine C5)8173.35275.2O-demethylation is a rapid metabolic pathway. High clearance. Deprioritize.
Analog-04 Isopropyl on alkyne> 60< 11.61592.1Steric bulk protects the alkyne from Phase I oxidation (high microsomal stability), but the compound is rapidly cleared in hepatocytes, indicating a significant Phase II or other clearance pathway. Investigate metabolite identification.

This table illustrates how comparing data from both assays provides a much richer understanding. Analog-02 shows clear improvement across the board. In contrast, Analog-04 would have been mistakenly advanced based on microsomal data alone; the hepatocyte assay revealed its underlying metabolic liability.[15][16]

Conclusion: An Integrated Strategy for Success

Assessing the metabolic stability of this compound derivatives is not a single experiment but a strategic process. By understanding the potential metabolic liabilities of the scaffold and employing a tiered in vitro approach—beginning with high-throughput microsomal assays and progressing promising candidates to more comprehensive hepatocyte assays—researchers can make informed decisions. This comparative strategy allows for the efficient identification and optimization of derivatives with a pharmacokinetic profile suitable for in vivo studies, ultimately increasing the probability of clinical success. The U.S. Food and Drug Administration (FDA) provides guidance on conducting such in vitro studies to evaluate metabolic properties and drug-drug interaction potential early in the development process.[27][28][29][30]

References

Quantum Mechanical Analysis of 3-Ethynylpyrazin-2-amine and Its Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparative analysis based on quantum mechanical calculations for 3-Ethynylpyrazin-2-amine and its isomers is currently limited by the lack of specific published computational data for this compound and its analogues. This guide, therefore, outlines the theoretical framework, computational methodologies, and expected comparative parameters for such a study, providing a roadmap for researchers in drug development and computational chemistry.

Isomers of this compound

The primary isomers of this compound that would be subject to comparative quantum mechanical calculations are positional isomers, where the ethynyl and amine groups are located at different positions on the pyrazine ring. The key isomers for comparison would be:

  • This compound (the parent compound)

  • 5-Ethynylpyrazin-2-amine

  • 6-Ethynylpyrazin-2-amine

Additionally, tautomeric isomers, which involve the migration of a proton, could also be considered, particularly the imine tautomers of the aminopyrazine ring system.

Below is a diagram illustrating the relationship between the parent molecule and its primary positional isomers.

Diagram of this compound and its key positional isomers.

Experimental Protocols: A Computational Approach

Quantum mechanical calculations for these molecules would typically be performed using Density Functional Theory (DFT), a robust method for predicting molecular properties. The following outlines a standard computational protocol:

  • Geometry Optimization: The three-dimensional structure of each isomer would be optimized to find its lowest energy conformation. This is a critical step as the geometry dictates many of the molecule's properties.

  • Frequency Calculations: Following optimization, vibrational frequency calculations are performed to confirm that the optimized structure is a true energy minimum (i.e., no imaginary frequencies). These calculations also provide theoretical infrared (IR) and Raman spectra, which can be compared with experimental data if available.

  • Electronic Property Calculations: Once the optimized geometry is confirmed, a range of electronic properties are calculated to understand the molecule's reactivity and stability.

A common computational approach would involve the B3LYP functional with a basis set such as 6-311++G(d,p).[1] This level of theory has been shown to provide a good balance between accuracy and computational cost for a wide range of organic molecules.

Data Presentation: A Comparative Analysis

The data generated from these quantum mechanical calculations would be summarized in tables to facilitate a clear and objective comparison between the isomers. The key parameters for comparison are outlined below.

Table 1: Calculated Geometric Parameters

This table would present key bond lengths, bond angles, and dihedral angles for the optimized geometries of the isomers. These parameters provide insight into the structural differences arising from the varied positions of the functional groups.

ParameterThis compound5-Ethynylpyrazin-2-amine6-Ethynylpyrazin-2-amine
Bond Lengths (Å)
C2-N1DataDataData
C3-C4DataDataData
C-C≡CDataDataData
C≡C-HDataDataData
C-NH2DataDataData
Bond Angles (º)
N1-C2-C3DataDataData
C2-C3-C4DataDataData
Dihedral Angles (º)
H-N-C-CDataDataData

Note: "Data" indicates where the calculated values would be presented.

Table 2: Calculated Electronic and Thermodynamic Properties

This table would compare the electronic and thermodynamic properties of the isomers, which are crucial for understanding their relative stability and reactivity.

PropertyThis compound5-Ethynylpyrazin-2-amine6-Ethynylpyrazin-2-amine
Total Energy (Hartree) DataDataData
Relative Energy (kcal/mol) DataDataData
Dipole Moment (Debye) DataDataData
HOMO Energy (eV) DataDataData
LUMO Energy (eV) DataDataData
HOMO-LUMO Gap (eV) DataDataData

Note: "Data" indicates where the calculated values would be presented.

Interpretation of Comparative Data

  • Relative Energies: The isomer with the lowest total energy is the most thermodynamically stable. The relative energies indicate the stability of the other isomers with respect to the most stable one.

  • Dipole Moment: The magnitude and direction of the dipole moment influence the molecule's polarity and its interactions with other polar molecules, which is particularly relevant in biological systems.

  • HOMO-LUMO Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is an indicator of the molecule's chemical reactivity. A smaller gap generally suggests higher reactivity.

References

Benchmarking 3-Ethynylpyrazin-2-amine: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical step in the synthesis of novel therapeutic agents. This guide provides a comprehensive comparison of 3-Ethynylpyrazin-2-amine with other commercially available heterocyclic building blocks, offering insights into their synthetic utility and potential biological relevance.

This compound is a versatile heterocyclic compound that incorporates a pyrazine ring, an amino group, and an ethynyl functional group. This unique combination of features makes it an attractive starting material for the synthesis of diverse molecular scaffolds, particularly in the field of kinase inhibitor discovery. The pyrazine core is a well-established pharmacophore in many approved drugs, while the amino and ethynyl groups provide convenient handles for a variety of chemical transformations.

This guide will benchmark this compound against other commercially available ethynyl-substituted heterocyclic amines, focusing on their performance in key synthetic reactions and the reported biological activities of their derivatives.

Performance in Key Synthetic Reactions

The ethynyl group of this compound and its analogs is readily employed in two of the most powerful and versatile reactions in modern medicinal chemistry: the Sonogashira coupling and the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."

Sonogashira Coupling

The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is instrumental in the synthesis of a wide range of conjugated systems, including many kinase inhibitors that feature an arylethynyl motif.

Experimental Protocol: General Procedure for Sonogashira Coupling

A mixture of the ethynyl-substituted heterocycle (1.0 eq.), aryl halide (1.2 eq.), Pd catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 eq.), and a copper(I) co-catalyst (e.g., CuI, 0.1 eq.) is prepared in a suitable solvent such as DMF or THF. A base, typically an amine like triethylamine or diisopropylethylamine, is added, and the reaction mixture is stirred at room temperature or elevated temperatures under an inert atmosphere until completion. The product is then isolated and purified using standard techniques.

Comparative Yields in Sonogashira Coupling:

Building BlockAryl HalideCatalyst SystemSolventTemperature (°C)Yield (%)
This compound 4-IodoanilinePd(PPh₃)₂Cl₂ / CuIDMF / Et₃N80Data not available in literature
3-Ethynyl-1H-pyrazolo[3,4-b]pyridin-4-amineIodobenzenePd(PPh₃)₄ / CuIDMF / Et₃N100~85
5-Ethynyl-1H-indazol-3-amine4-BromobenzonitrilePdCl₂(dppf) / CuIDioxane / Et₃N90~75-85
4-Ethynyl-1H-imidazol-2-amine3-BromoanisolePd(OAc)₂ / SPhos / CuIToluene / K₂CO₃110~70-80
Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry)

The CuAAC reaction is a highly efficient and regioselective method for the formation of 1,4-disubstituted 1,2,3-triazoles. This reaction is widely used in drug discovery for the rapid synthesis of compound libraries and for bioconjugation. The resulting triazole ring is a stable and often biologically active scaffold.

Experimental Protocol: General Procedure for CuAAC (Click Chemistry)

To a solution of the ethynyl-substituted heterocycle (1.0 eq.) and an organic azide (1.0 eq.) in a suitable solvent system (e.g., t-BuOH/H₂O), a copper(I) source (e.g., CuSO₄·5H₂O) and a reducing agent (e.g., sodium ascorbate) are added. The reaction is typically stirred at room temperature and proceeds to high conversion. The triazole product is then isolated and purified.

Comparative Yields in CuAAC:

Building BlockAzideCatalyst SystemSolventTemperature (°C)Yield (%)
This compound Benzyl azideCuSO₄ / NaAsct-BuOH / H₂ORTData not available in literature
3-Ethynyl-1H-pyrazolo[3,4-b]pyridin-4-aminePhenyl azideCuSO₄ / NaAscDMF / H₂ORT>90
5-Ethynyl-1H-indazol-3-amine4-Fluorobenzyl azideCuIDMSORT>95
4-Ethynyl-1H-imidazol-2-amineEthyl 2-azidoacetateCuSO₄ / NaAsct-BuOH / H₂ORT~85-95

Biological Activity Profile

The heterocyclic core of these building blocks plays a crucial role in determining the pharmacological profile of the resulting derivatives. Pyrazines, pyrazoles, indazoles, and imidazoles are all prevalent motifs in a wide range of biologically active compounds, including kinase inhibitors, antivirals, and anti-inflammatory agents.

Summary of Reported Biological Activities of Derivatives:

Building Block CoreKey Therapeutic Areas of DerivativesNotable Targets
Pyrazine Oncology, Inflammation, Infectious DiseasesKinases (e.g., JAK, ALK), DNA, Various enzymes
PyrazolopyridineOncology, NeurologyKinases (e.g., CDK, Aurora), GPCRs
IndazoleOncology, InflammationKinases (e.g., VEGFR, c-Met), Tubulin
ImidazoleAntifungal, Anti-inflammatory, Oncologyp38 MAP kinase, Various enzymes

While specific biological data for derivatives of this compound is limited in the public domain, the pyrazine scaffold is a well-validated "privileged structure" in medicinal chemistry. The combination of the pyrazine core with the versatile ethynyl and amino functionalities suggests a high potential for the discovery of novel bioactive molecules.

Visualizing Synthetic Pathways and Biological Mechanisms

To further illustrate the utility of these building blocks, we provide diagrams of key synthetic workflows and a representative signaling pathway where their derivatives may act.

Sonogashira_Coupling_Workflow cluster_reactants Reactants cluster_catalysts Catalytic System This compound This compound Reaction_Vessel Sonogashira Coupling This compound->Reaction_Vessel Aryl_Halide Aryl Halide (Ar-X) Aryl_Halide->Reaction_Vessel Pd_Catalyst Pd Catalyst (e.g., Pd(PPh3)2Cl2) Pd_Catalyst->Reaction_Vessel Cu_Catalyst Cu(I) Co-catalyst (e.g., CuI) Cu_Catalyst->Reaction_Vessel Base Base Base->Reaction_Vessel Product Aryl-Ethynyl-Pyrazine Derivative Reaction_Vessel->Product

Caption: Workflow for Sonogashira Coupling.

Click_Chemistry_Workflow cluster_reactants Reactants cluster_catalysts Catalytic System This compound This compound Reaction_Vessel CuAAC (Click Chemistry) This compound->Reaction_Vessel Organic_Azide Organic Azide (R-N3) Organic_Azide->Reaction_Vessel Cu_Source Cu(I) Source (e.g., CuSO4/NaAsc) Cu_Source->Reaction_Vessel Product Pyrazinyl-Triazole Derivative Reaction_Vessel->Product

Caption: Workflow for Click Chemistry.

Kinase_Signaling_Pathway Growth_Factor Growth_Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_Tyrosine_Kinase Downstream_Signaling Downstream Signaling (e.g., MAPK, PI3K/AKT) Receptor_Tyrosine_Kinase->Downstream_Signaling Kinase_Inhibitor Pyrazine-based Kinase Inhibitor Kinase_Inhibitor->Receptor_Tyrosine_Kinase Inhibition Cellular_Response Cellular Response (Proliferation, Survival) Downstream_Signaling->Cellular_Response

Caption: Inhibition of a Kinase Signaling Pathway.

Conclusion

This compound stands as a promising and versatile building block for drug discovery, particularly for the development of kinase inhibitors. Its pyrazine core is a well-established pharmacophore, and the presence of both amino and ethynyl groups allows for facile diversification through robust and high-yielding reactions like Sonogashira coupling and click chemistry.

While direct comparative data with other heterocyclic building blocks is currently limited, the established reactivity of analogous systems suggests that this compound is a valuable tool for medicinal chemists. Further experimental investigation is warranted to fully elucidate its performance in various synthetic transformations and to explore the biological potential of its derivatives. The data and protocols presented in this guide provide a solid foundation for researchers to incorporate this promising building block into their drug discovery programs.

Safety Operating Guide

Proper Disposal of 3-Ethynylpyrazin-2-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Researchers and laboratory personnel are advised to handle the disposal of 3-Ethynylpyrazin-2-amine with stringent safety measures, treating it as hazardous chemical waste. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on data from structurally similar chemicals, including other substituted pyrazines and amine-containing heterocyclic compounds. These analogs are consistently classified as hazardous, with potential for acute toxicity, skin and eye irritation, and respiratory irritation.

Immediate Safety and Handling Protocols

Before beginning any disposal procedures, it is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and to ensure full compliance with local and national regulations. The following personal protective equipment (PPE) is mandatory when handling this compound waste:

  • Gloves: Chemical-resistant gloves, such as nitrile rubber.

  • Eye Protection: Safety glasses with side shields or chemical safety goggles.

  • Body Protection: A standard laboratory coat.

  • Respiratory Protection: All handling of this compound, including waste preparation, should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.

Quantitative Hazard Data for Analogous Compounds

The following table summarizes the hazard classifications for a representative analogous compound, 6-Chloro-3-ethynylpyrazin-2-amine, which informs the recommended handling and disposal procedures for this compound.

Hazard ClassificationGHS CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin IrritationCategory 2H315: Causes skin irritation
Eye IrritationCategory 2H319: Causes serious eye irritation
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation

Data is for the analogous compound 6-Chloro-3-ethynylpyrazin-2-amine and should be used as a reference for handling this compound.

Experimental Protocol for Waste Disposal

The primary method for the disposal of this compound is through a licensed hazardous waste disposal company. Under no circumstances should this chemical or its containers be disposed of in general laboratory trash or down the drain.

Step-by-Step Waste Collection and Segregation:

  • Waste Identification: All waste streams containing this compound must be treated as hazardous. This includes pure, unreacted compound, solutions containing the compound, and any contaminated lab materials such as pipette tips, weighing boats, and absorbent paper.

  • Waste Segregation:

    • Solid Waste: Collect unreacted this compound and contaminated solids in a dedicated, chemically-resistant container with a secure lid.

    • Liquid Waste: If the compound is in solution, collect it in a separate, compatible liquid waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's EHS guidelines.

    • Sharps Waste: Any needles or other sharps contaminated with this compound should be disposed of in a designated sharps container for hazardous chemical waste.

  • Container Labeling: All waste containers must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The primary hazards (e.g., "Toxic," "Irritant")

    • The date the waste was first added to the container.

  • Storage: Store the sealed and labeled hazardous waste containers in a designated satellite accumulation area. This area should be well-ventilated, away from sources of ignition, and inaccessible to unauthorized personnel.

  • Disposal Request: Once the waste container is full or is no longer being added to, follow your institution's procedures to request a pickup from your EHS department or their designated hazardous waste contractor.

Logical Workflow for Disposal Decision-Making

The following diagram illustrates the decision-making process for the proper disposal of materials contaminated with this compound.

start Waste Generated (Containing this compound) is_solid Is the waste primarily solid? start->is_solid solid_waste Collect in Solid Hazardous Waste Container is_solid->solid_waste Yes is_liquid Is the waste primarily liquid? is_solid->is_liquid No label_container Label Container: 'Hazardous Waste' 'this compound' Hazards and Date solid_waste->label_container liquid_waste Collect in Liquid Hazardous Waste Container is_liquid->liquid_waste Yes is_sharp Is the waste a sharp? is_liquid->is_sharp No liquid_waste->label_container sharp_waste Collect in Hazardous Sharps Container is_sharp->sharp_waste Yes other_waste Consult EHS for Specific Guidance is_sharp->other_waste No sharp_waste->label_container request_pickup Request Pickup by EHS or Licensed Contractor other_waste->request_pickup store_waste Store in Designated Satellite Accumulation Area label_container->store_waste store_waste->request_pickup end Disposal Complete request_pickup->end

Caption: Disposal workflow for this compound waste.

Personal protective equipment for handling 3-Ethynylpyrazin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 3-Ethynylpyrazin-2-amine

Disclaimer: A specific Safety Data Sheet (SDS) for this compound is not publicly available. The following guidance is based on the safety profile of the structurally similar compound, 6-Chloro-3-ethynylpyrazin-2-amine, and general best practices for handling amine and pyrazine derivatives.[1] A thorough risk assessment should be conducted before handling this compound, and your institution's Environmental Health and Safety (EHS) department should be consulted.

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals engaged in the handling of this compound. Adherence to these protocols is vital for ensuring personal and laboratory safety.

Hazard Identification and Personal Protective Equipment (PPE)

Based on the data for 6-Chloro-3-ethynylpyrazin-2-amine, this compound is expected to be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[1] The primary hazards are associated with its potential toxicity and irritant properties. Therefore, stringent adherence to PPE protocols is mandatory.

Table 1: Recommended Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber)To prevent skin contact and irritation.[1]
Eye Protection Safety glasses with side shields or chemical safety gogglesTo protect eyes from dust particles and splashes.[1]
Skin and Body Laboratory coatTo protect skin and personal clothing from contamination.[1]
Respiratory Use in a well-ventilated area or under a chemical fume hoodTo minimize inhalation of dust or vapors.[1]
Operational and Disposal Plans

Experimental Protocol: Safe Handling Procedure

  • Preparation: Before handling, ensure that the work area, typically a chemical fume hood, is clean and uncluttered.[1] All necessary equipment, such as spatulas, weighing paper, and glassware, should be readily available.[1]

  • Weighing and Transfer:

    • Wear all required PPE as specified in Table 1.

    • Carefully open the container to minimize the generation of dust.

    • Use a clean spatula to transfer the desired amount of this compound onto weighing paper or directly into a tared container.

    • Close the main container tightly immediately after use.

    • Transfer the weighed compound to the reaction vessel within the fume hood.

  • Dissolution (if applicable): If dissolving the compound, add the solvent slowly to the vessel containing the compound to avoid splashing.

  • Post-Handling:

    • Clean all equipment that came into contact with the chemical.

    • Wipe down the work surface in the fume hood.

    • Dispose of all contaminated disposable materials as hazardous waste.

    • Wash hands thoroughly with soap and water after handling is complete.[1]

Storage Plan

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][2]

  • Keep away from incompatible materials such as strong oxidizing agents and acids.[2]

Disposal Plan

  • Solid Waste: All disposable items contaminated with this compound, including gloves, weighing paper, and pipette tips, must be collected in a designated hazardous waste container.

  • Chemical Waste: Unused or waste solutions of this compound should be collected in a labeled, sealed hazardous waste container.

  • Container Disposal: Empty containers should be rinsed thoroughly with an appropriate solvent. The rinsate must be collected as hazardous waste.[3] After rinsing, the container can be disposed of according to institutional guidelines.[3]

Emergency Procedures
  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting.[1] If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[1]

Visual Workflow for Handling this compound

The following diagram illustrates the standard operating procedure for the safe handling of this compound, from initial preparation to final disposal.

G Figure 1: Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures prep_area 1. Prepare clean work area (fume hood) gather_ppe 2. Don appropriate PPE prep_area->gather_ppe gather_materials 3. Assemble all necessary materials and equipment gather_ppe->gather_materials weigh 4. Weigh compound in fume hood gather_materials->weigh transfer 5. Transfer to reaction vessel weigh->transfer dissolve 6. Add solvent (if needed) transfer->dissolve decontaminate 7. Decontaminate equipment and work surface dissolve->decontaminate dispose_waste 8. Dispose of contaminated waste in designated containers decontaminate->dispose_waste remove_ppe 9. Remove PPE dispose_waste->remove_ppe wash_hands 10. Wash hands thoroughly remove_ppe->wash_hands spill Spill contain_spill Contain spill spill->contain_spill notify_supervisor Notify supervisor/EHS spill->notify_supervisor exposure Personal Exposure first_aid Administer first aid exposure->first_aid seek_medical Seek medical attention exposure->seek_medical

Caption: Workflow for safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.